Himandridine
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 14-benzoyloxy-11,17-dihydroxy-16-methoxy-3-methyl-2-azahexacyclo[10.8.0.01,9.02,7.06,11.015,20]icos-12-ene-13-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO7/c1-15-9-10-18-20-13-17-14-29(18,35)26-23(28(34)37-3)25(38-27(33)16-7-5-4-6-8-16)22-19(30(17,26)31(15)20)11-12-21(32)24(22)36-2/h4-8,15,17-22,24-25,32,35H,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERMOAWMXXPSEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C3N1C45C6CCC(C(C6C(C(=C4C2(CC5C3)O)C(=O)OC)OC(=O)C7=CC=CC=C7)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00935166 | |
| Record name | Methyl 7-(benzoyloxy)-5,9-dihydroxy-8-methoxy-15-methyl-2,3,3a,4,5,7,7a,8,9,10,11,11a-dodecahydro-2,5,1-(butane[1,1,4]triyl)benzo[6,7]indeno[7a,1-b]pyrrole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00935166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15521-76-3 | |
| Record name | HIMANDRIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23972 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 7-(benzoyloxy)-5,9-dihydroxy-8-methoxy-15-methyl-2,3,3a,4,5,7,7a,8,9,10,11,11a-dodecahydro-2,5,1-(butane[1,1,4]triyl)benzo[6,7]indeno[7a,1-b]pyrrole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00935166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Himandridine: A Comprehensive Technical Dossier
For Researchers, Scientists, and Drug Development Professionals
Abstract
Himandridine is a complex, hexacyclic alkaloid isolated from the bark of trees belonging to the Galbulimima species, a genus native to Papua New Guinea and northern Australia.[1][2] Belonging to the Class II Galbulimima alkaloids, this compound has demonstrated significant biological activity, notably inducing pronounced and sustained hypotension and bradycardia in preclinical studies.[2] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological effects of this compound. It also outlines the classical experimental protocols for its isolation and structure elucidation and proposes a putative signaling pathway to account for its cardiovascular effects, offering a foundation for future research and drug development endeavors.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound was first elucidated in 1967 through a combination of chemical degradation and spectroscopic analysis, with its absolute stereochemistry later confirmed by X-ray crystallography.[3] It is a structurally intricate molecule with a hexacyclic ring system.
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| IUPAC Name | (1S,2R,4aS,4bS,5R,6S,7aR,9S,11R,11aR,12R,15R)-11-(benzoyloxy)-1,2,3,4,4a,6,7,7a,8,9,11,11a-dodecahydro-2,9-dihydroxy-1-methoxy-15-methyl-5,6,9-[4]Butanyl[5]ylidene-5H-benz[6][7]indeno[7a,1-b]pyrrole-10-carboxylic acid, methyl ester | [1] |
| Chemical Formula | C₃₀H₃₇NO₇ | [1] |
| Molecular Weight | 523.6 g/mol | [1] |
| CAS Number | 15521-76-3 | [1] |
| Synonyms | NSC 23972 | [1] |
| Physical State | Solid | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | |
| Storage Conditions | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from the bark of Galbulimima species follows a classical natural product extraction and purification workflow. The original methodology, while not detailed in publicly available literature, can be represented by the following generalized protocol, which is standard for the isolation of alkaloids from plant material.
Structure Elucidation
The determination of this compound's complex hexacyclic structure was a significant achievement, relying on the following key experimental techniques:
-
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyls (-OH), carbonyls (C=O) from esters and carboxylic acids, and C-O bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to determine the number and connectivity of hydrogen atoms, and ¹³C NMR to identify the number and types of carbon atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and obtain information on the molecular formula and fragmentation patterns.
-
-
Chemical Degradation: Controlled chemical reactions to break down the molecule into smaller, more easily identifiable fragments. The structure of these fragments can then be pieced together to deduce the structure of the original molecule.
Spectroscopic Data
| Spectroscopic Technique | Information Obtained |
| ¹H NMR | Chemical shifts (δ) and coupling constants (J) for each proton, revealing the electronic environment and neighboring protons. |
| ¹³C NMR | Chemical shifts (δ) for each unique carbon atom, indicating the type of carbon (e.g., C=O, C-O, aromatic, aliphatic). |
| Infrared (IR) | Absorption bands (cm⁻¹) corresponding to functional groups like O-H (hydroxyl), C=O (ester, carboxylic acid), C-O, and aromatic C=C bonds. |
| Mass Spectrometry (MS) | The precise mass of the molecular ion (M⁺), confirming the molecular weight and formula, along with the masses of fragment ions, which provide clues about the molecule's structure. |
Biological Activity and Signaling Pathways
Known Biological Effects
The most well-documented biological effect of this compound is its potent cardiovascular activity. Intravenous administration of this compound (at 2.5 mg/kg) in felines resulted in a significant and prolonged decrease in blood pressure (hypotension) and a reduction in heart rate (bradycardia).[2] This activity profile distinguishes it from other Galbulimima alkaloids like himbacine, which is known to be a potent antagonist of the M2 muscarinic acetylcholine receptor and tends to increase heart rate.[2]
Hypothetical Signaling Pathway for Cardiovascular Effects
The precise molecular targets and signaling pathways through which this compound exerts its hypotensive and bradycardic effects have not yet been fully elucidated. However, based on its observed physiological effects and the known mechanisms of cardiovascular regulation, a hypothetical signaling pathway can be proposed. This pathway likely involves modulation of the autonomic nervous system's control over the heart and vasculature.
This proposed mechanism suggests that this compound may act centrally to reduce sympathetic nervous system activity. This would lead to decreased norepinephrine release at neuroeffector junctions in the heart and blood vessels. Reduced stimulation of β1-adrenergic receptors in the heart would result in bradycardia, while reduced stimulation of α1-adrenergic receptors in the vasculature would lead to vasodilation and hypotension. Further research is required to validate this hypothesis and identify the specific molecular targets of this compound.
Conclusion and Future Directions
This compound stands out as a structurally unique natural product with potent and well-defined cardiovascular effects. Its complex chemical architecture presents a significant challenge for total synthesis but also offers a rich scaffold for the design of novel therapeutic agents. Future research should focus on:
-
Deconvolution of the Pharmacological Mechanism: Utilizing modern pharmacological techniques to identify the specific molecular targets of this compound and elucidate the signaling pathways responsible for its hypotensive and bradycardic effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to understand which structural features are essential for its biological activity. This could lead to the development of more potent and selective compounds.
-
Exploration of Other Potential Biological Activities: Given the diverse biological effects of other Galbulimima alkaloids, including psychotropic and anti-cancer properties, a broader screening of this compound's activity is warranted.
A deeper understanding of this compound's chemistry and pharmacology will be crucial for unlocking its full therapeutic potential.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Synthesis of psychotropic alkaloids from Galbulimima - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000177) [hmdb.ca]
- 7. pubs.acs.org [pubs.acs.org]
The Alkaloid Himandridine: A Technical Guide to its Natural Sources, Isolation, and Putative Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Himandridine is a complex polycyclic alkaloid belonging to the diverse family of natural products isolated from the bark of trees of the genus Galbulimima. These alkaloids have garnered significant interest due to their potent and varied neuroactive effects, suggesting potential applications in drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its proposed biosynthetic pathway. Quantitative data from the literature is summarized, and logical relationships in experimental workflows and biosynthetic hypotheses are visualized using structured diagrams.
Natural Sources of this compound
The primary natural sources of this compound are trees belonging to the genus Galbulimima, which is the sole genus in the family Himantandraceae. Specifically, this compound has been isolated from the bark of the following species:
-
Galbulimima belgraveana : Found in the rainforests of Papua New Guinea, the Solomon Islands, and Queensland, Australia. This species is the most frequently cited source of this compound and other related alkaloids.[1][2]
-
Galbulimima baccata : Native to Northern Queensland, Australia. The bark of this species also contains a complex mixture of alkaloids, including this compound.[2][3]
The total alkaloid content in the bark of these trees is known to be highly variable, ranging from trace amounts up to 0.5% of the dry weight.[4] The relative abundance of individual alkaloids, including this compound, also varies significantly between different trees.[4]
Quantitative Data
Precise quantitative data for the yield of this compound from Galbulimima bark is not extensively reported in the available literature. However, the overall yield of the total alkaloid mixture provides a context for the potential abundance of any single constituent.
| Parameter | Value | Source Species | Reference |
| Total Alkaloid Content | Trace - 0.5% (of dry bark weight) | Galbulimima belgraveana, Galbulimima baccata | [4] |
Experimental Protocols
The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, acid-base partitioning, and chromatographic purification. The following is a generalized protocol based on methodologies described in the literature.[3]
Extraction of Crude Alkaloids
-
Milling and Extraction : The dried and milled bark of Galbulimima sp. is exhaustively extracted with methanol at room temperature.
-
Concentration : The methanolic extract is concentrated under reduced pressure to yield a crude residue.
Acid-Base Liquid-Liquid Extraction for Alkaloid Enrichment
-
Alkaline Suspension : The crude extract is suspended in an aqueous solution of sodium hydroxide (e.g., 5% NaOH).
-
Organic Solvent Extraction (1) : This alkaline suspension is then extracted with a non-polar organic solvent such as diethyl ether or chloroform. This step removes non-alkaloidal, neutral, and weakly acidic compounds.
-
Acidic Extraction : The organic layer containing the alkaloids is then extracted with an aqueous acid solution (e.g., 4% HCl). The alkaloids, being basic, partition into the acidic aqueous phase as their hydrochloride salts.
-
Basification and Organic Solvent Extraction (2) : The acidic aqueous extract is washed with an organic solvent to remove any remaining neutral impurities. The aqueous layer is then basified with ammonia to a pH of approximately 10. This liberates the free-base alkaloids.
-
Final Extraction : The free-base alkaloids are then extracted into an organic solvent like chloroform.
-
Concentration : The final organic extract is dried and evaporated to yield a crude mixture of total alkaloids.
Isolation and Purification of this compound
-
Chromatography : The crude alkaloid mixture is subjected to column chromatography on silica gel.
-
Elution : A gradient elution system is employed, typically using a mixture of a polar solvent (e.g., methanol) and a less polar solvent (e.g., dichloromethane), often with the addition of a small amount of a basic modifier like ammonia to prevent tailing of the alkaloids.
-
Fraction Collection and Analysis : Fractions are collected and analyzed by techniques such as thin-layer chromatography (TLC) to identify those containing this compound.
-
Crystallization : Fractions enriched in this compound can be further purified by recrystallization from a suitable solvent to yield the pure alkaloid.
Experimental Workflow Diagram
Biosynthesis of this compound (Proposed)
The biosynthesis of the complex Galbulimima alkaloids, including this compound (a Class II alkaloid), has not been fully elucidated through enzymatic studies. However, a plausible biosynthetic pathway has been proposed based on biomimetic synthesis and the co-occurrence of various alkaloid congeners within the plant.[1][3]
The core hypothesis involves a common linear polyene precursor that undergoes a divergent intramolecular Diels-Alder reaction to form the characteristic polycyclic skeletons of the different classes of Galbulimima alkaloids.[1][3]
Key Steps in the Proposed Biosynthetic Pathway
-
Formation of a Linear Polyene Precursor : A hypothetical linear polyene molecule is assembled from simpler metabolic building blocks.
-
Intramolecular Diels-Alder Cycloaddition : This linear precursor, containing diene and dienophile moieties, undergoes a regiodivergent intramolecular Diels-Alder reaction. The specific regiochemistry of this cycloaddition is thought to determine the foundational carbon skeleton of the different alkaloid classes.[1]
-
Post-Cycloaddition Modifications : Following the key cycloaddition event, a series of enzymatic modifications, including reductions, oxidations, cyclizations, and acylations, are proposed to occur to generate the final, structurally diverse alkaloids, including this compound.
Proposed Biosynthetic Pathway Diagram
Pharmacological Signaling Pathways
Currently, there is a lack of specific studies detailing the pharmacological signaling pathways and molecular targets of this compound. While the bark extracts of Galbulimima species are known for their psychotropic effects, and other co-occurring alkaloids like himbacine have been characterized as muscarinic receptor antagonists, the specific mechanism of action for this compound remains an area for future research.[5] The complex structure of this compound suggests the potential for novel interactions with neuronal receptors and signaling cascades, making it a compelling candidate for further pharmacological investigation.
Conclusion
This compound is a structurally intriguing alkaloid naturally found in the bark of Galbulimima belgraveana and G. baccata. While methods for its extraction and isolation are established, its precise yield from these sources is variable and not well-documented. The proposed biosynthetic pathway, centered around a key intramolecular Diels-Alder reaction, provides a logical framework for understanding the origin of its complex architecture, though it awaits experimental verification. The pharmacological properties of this compound are largely unexplored, presenting a significant opportunity for research into its mechanism of action and potential therapeutic applications. Further studies are warranted to quantify its abundance in its natural sources, elucidate its complete biosynthetic pathway, and identify its molecular targets and signaling mechanisms within the central nervous system.
References
- 1. Total Synthesis of the Galbulimima Alkaloids Himandravine and GB17 Using Biomimetic Diels–Alder Reactions of Double Diene Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of psychotropic alkaloids from Galbulimima - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
Uncharted Territory: The Biological Activities of Himandridine Remain Undocumented
A comprehensive review of scientific literature reveals a significant gap in the current understanding of the biological activities of a compound identified as Himandridine. Despite extensive searches of chemical and biological databases, no peer-reviewed studies, quantitative data, or detailed experimental protocols specifically associated with "this compound" have been found.
This lack of available information prevents the construction of a detailed technical guide as requested. The core requirements, including the presentation of quantitative data in structured tables, elucidation of experimental methodologies, and visualization of signaling pathways, cannot be fulfilled without primary or secondary research data.
It is possible that "this compound" is a novel, recently synthesized compound with research yet to be published. Alternatively, it may be a compound known by a different name, a trivial name not widely adopted in scientific literature, or a potential misspelling of a different molecule. For instance, searches have yielded information on "Himanimide C," a compound with documented synthesis and biological evaluation, but any relation to "this compound" is purely speculative.[1][2]
Without accessible research, any discussion on the potential biological effects, mechanisms of action, or associated signaling pathways of this compound would be entirely conjectural and fall outside the scope of a factual technical guide.
Researchers, scientists, and drug development professionals interested in this specific compound are encouraged to:
-
Verify the compound's name and chemical structure. Cross-referencing with internal laboratory documentation or the original source of the name is crucial.
-
Consult specialized chemical registries for any potential alternative names or identifiers.
-
Engage with the original researchers or institution that may have synthesized or studied the compound, as the data may be in pre-publication stages.
Until published data becomes available, the biological landscape of this compound remains an uncharted area for the scientific community.
References
Unraveling the Enigma: The Elusive Mechanism of Action of Himandridine
Researchers and drug development professionals are currently faced with a significant knowledge gap regarding the precise underlying mechanism of action of Himandridine, a complex alkaloid isolated from the bark of the Australian rainforest tree, Galbulimima belgraveana. Despite its intriguing chemical structure and the known psychoactive properties of the bark from which it is derived, detailed pharmacological data, quantitative analyses of its biological effects, and specific cellular targets remain largely uncharacterized in publicly available scientific literature.
This compound is a member of a diverse family of over 40 structurally related alkaloids found in Galbulimima species.[1] While the barks of these trees have a history of use in traditional medicine in Papua New Guinea for their psychoactive effects, there is no direct scientific evidence to attribute these properties to any single alkaloid, including this compound.[2] Early pharmacological screenings of 12 of these alkaloids, including this compound, were conducted between 1950 and 1970; however, a detailed report of the findings is not available.[1]
The Galbulimima alkaloids are broadly categorized into four classes based on their structural features. This compound is classified as a type II alkaloid.[3] Pharmacological studies on these different classes have revealed a range of physiological effects. For instance, class I alkaloids are associated with bradycardia (slowed heart rate), while class II alkaloids, which include this compound, have been linked to tachycardia (rapid heart rate) and hypotension (low blood pressure).[3] Class III alkaloids, such as himgaline, have demonstrated antispasmodic properties.[3]
A significant breakthrough in understanding the potential pharmacology of this family of compounds came from the study of a related class I alkaloid, himbacine. Himbacine has been identified as a potent antagonist of muscarinic receptors.[4] This discovery was pivotal, as it provided the chemical scaffold for the development of Vorapaxar, a thrombin receptor (protease-activated receptor-1 or PAR-1) antagonist.[4][5] Vorapaxar is now an FDA-approved drug used to reduce the risk of thrombotic cardiovascular events in patients with a history of myocardial infarction or with peripheral arterial disease.[4]
The established mechanism of himbacine as a G-protein coupled receptor (GPCR) antagonist provides a plausible, yet unconfirmed, starting point for investigating the mechanism of action of this compound. It is conceivable that this compound may also interact with one or more GPCRs, which could explain its observed effects on heart rate and blood pressure. However, without direct experimental evidence, this remains speculative.
To elucidate the mechanism of action of this compound, a systematic and multi-faceted research approach would be required. The following workflow outlines a potential strategy for future investigations.
Experimental Protocols for Future Research
To move forward, researchers would need to conduct a series of experiments. The following are hypothetical, yet standard, protocols that would be essential in determining the mechanism of action of this compound.
1. High-Throughput Receptor Binding Assays:
-
Objective: To identify potential molecular targets of this compound.
-
Methodology: A broad panel of recombinant human receptors, ion channels, and enzymes would be used. This compound would be incubated with each target at various concentrations. The binding affinity (Ki) would be determined using radioligand displacement assays or other suitable biophysical methods. A commercially available screening service, such as the Psychoactive Drug Screening Program (PDSP), could be utilized for this purpose.
2. Cell-based Functional Assays:
-
Objective: To determine the functional activity of this compound at its identified targets.
-
Methodology: Cells expressing the target receptor(s) of interest would be treated with varying concentrations of this compound. Downstream signaling events, such as changes in intracellular calcium levels, cyclic AMP (cAMP) production, or ERK phosphorylation, would be measured using techniques like fluorescent imaging, FRET-based biosensors, or Western blotting. These assays would determine whether this compound acts as an agonist, antagonist, or allosteric modulator.
3. Electrophysiological Studies:
-
Objective: To investigate the effects of this compound on ion channel activity.
-
Methodology: If initial screens suggest an interaction with ion channels, patch-clamp electrophysiology would be employed on cells expressing the specific channel subtype. This technique would allow for the direct measurement of ion flow and the characterization of this compound's effect on channel gating and conductance.
4. In Vivo Pharmacological Studies:
-
Objective: To correlate the in vitro findings with physiological effects in a living organism.
-
Methodology: Animal models (e.g., rodents) would be administered this compound. Cardiovascular parameters (heart rate, blood pressure), central nervous system activity (locomotor activity, behavioral assays), and other relevant physiological responses would be monitored. These studies would be crucial to confirm the previously reported effects and to uncover new ones.
Conclusion
References
Unveiling Himandridine: A Technical Guide to its Discovery and Isolation from Galbulimima
For Researchers, Scientists, and Drug Development Professionals
Abstract
Himandridine, a prominent member of the structurally complex Class II alkaloids isolated from the bark of the Australian and Papua New Guinean rainforest trees of the genus Galbulimima, has been a subject of phytochemical interest for decades. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this hexacyclic alkaloid. It details the foundational acid-base extraction techniques and chromatographic separation methods employed for its purification. Furthermore, this document collates the available spectroscopic data that were pivotal in determining its intricate molecular architecture. The biosynthetic pathway, believed to involve a key Diels-Alder reaction, is also outlined. This guide serves as a crucial resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics, providing a consolidated repository of the essential data and methodologies related to this compound.
Introduction
The genus Galbulimima, belonging to the ancient family Himantandraceae, is a rich source of a unique and structurally diverse group of over 40 alkaloids.[1] These compounds have attracted significant attention due to their complex chemical structures and notable biological activities. The initial investigations into the chemical constituents of Galbulimima species, primarily G. baccata and G. belgraveana, date back to the 1950s.[2] A seminal review by Ritchie and Taylor highlighted the remarkable variability in both the total alkaloid content, which ranges from trace amounts to 0.5%, and the relative proportions of individual alkaloids between different bark samples.[1]
This compound stands out as a major representative of the Class II Galbulimima alkaloids, a classification based on the connectivity between the piperidine and decalin core structures.[3] Early pharmacological screening revealed that this compound induces marked and sustained hypotension and bradycardia (a reduction in heart rate) in animal models, distinguishing its biological profile from other Galbulimima alkaloids like himbacine, which causes tachycardia.
The structural elucidation of this compound was a significant achievement in natural product chemistry, accomplished through a combination of classical chemical degradation and spectroscopic analysis, and its structure was rigorously confirmed through chemical correlation with Himbosine. This guide will provide an in-depth look at the technical aspects of its discovery and isolation.
Isolation of this compound
Quantitative Data
Precise yield data for the isolation of this compound from a specific batch of Galbulimima bark is not extensively reported in modern literature, largely due to the variability of alkaloid content in the plant material.[1] The total alkaloid content can be up to 0.5% of the dried bark's weight. As a major alkaloid, this compound is expected to be present in relatively higher concentrations compared to the numerous minor alkaloids, some of which have been isolated in yields as low as 18-35 mg from 10 kg of bark.
Table 1: General Quantitative Data for Galbulimima Alkaloid Isolation
| Parameter | Value | Reference |
| Total Alkaloid Content | Trace - 0.5% of dried bark | [1] |
| Example Yield (Minor Alkaloids) | 18-35 mg from 10 kg of bark |
Experimental Protocol: Extraction and Isolation
The isolation of this compound from Galbulimima bark follows a classical acid-base extraction procedure, which takes advantage of the basic nature of alkaloids. This is followed by chromatographic separation to isolate the individual compounds.
Step 1: Maceration and Extraction The dried and milled bark of Galbulimima is exhaustively extracted with a polar solvent, typically methanol, at room temperature. This process is repeated multiple times to ensure the complete extraction of the alkaloids.
Step 2: Acid-Base Partitioning The crude methanolic extract is concentrated, and the residue is subjected to an acid-base liquid-liquid extraction.
-
The residue is suspended in an acidic aqueous solution (e.g., 4% HCl), which protonates the alkaloids, rendering them water-soluble.
-
This acidic solution is then washed with an immiscible organic solvent (e.g., ether) to remove neutral and acidic impurities.
-
The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonia to pH 10). This deprotonates the alkaloids, making them soluble in organic solvents.
-
The liberated alkaloid bases are then extracted into an immiscible organic solvent, such as chloroform or ether.[4]
Step 3: Chromatographic Separation The crude alkaloid mixture obtained from the acid-base extraction is a complex mixture that requires further separation. While the original detailed chromatographic conditions for this compound are found in older literature, modern approaches would typically involve:
-
Column Chromatography: The crude alkaloid mixture is subjected to column chromatography over silica gel or alumina.
-
Gradient Elution: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system for alkaloid separation is a mixture of dichloromethane and methanol, often with a small amount of ammonia to prevent tailing of the basic compounds.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.
-
Further Purification: Fractions enriched with this compound may require further chromatographic steps, such as preparative TLC or HPLC, to achieve high purity.
Structural Elucidation
The determination of the complex, hexacyclic structure of this compound was a significant undertaking that relied on a combination of chemical degradation, spectroscopic methods, and correlation with other alkaloids.
Spectroscopic Data
While the original publications contain the foundational spectroscopic data, modern spectroscopic techniques would provide more detailed information. The following represents a summary of the types of data used for structure elucidation.
Table 2: Spectroscopic Data for this compound
| Technique | Data Type | Interpretation |
| Mass Spectrometry (MS) | Molecular Ion Peak (M+) | Determines the molecular weight and elemental composition. |
| Fragmentation Pattern | Provides information about the structural fragments of the molecule. | |
| Infrared (IR) Spectroscopy | Absorption Bands | Indicates the presence of functional groups such as esters and double bonds.[4] |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR Chemical Shifts & Coupling Constants | Reveals the number and connectivity of hydrogen atoms in the molecule. |
| ¹³C NMR Chemical Shifts | Shows the number and types of carbon atoms (e.g., sp², sp³, carbonyl). | |
| 2D NMR (COSY, HMQC, HMBC) | Establishes the detailed connectivity and spatial relationships between atoms. | |
| X-ray Crystallography | Crystal Structure | Provides the definitive three-dimensional structure and absolute stereochemistry. |
Chemical Structure
The definitive structure of this compound was established through these comprehensive analytical studies.
Caption: Chemical Structure of this compound.
Note: A placeholder for the chemical structure image is used in the DOT script as direct image generation is not supported. In a final document, this would be replaced with a 2D chemical structure drawing of this compound.
Biosynthesis
The biosynthesis of the complex Galbulimima alkaloids, including this compound, is believed to proceed through a common polyene precursor. A key proposed step in the formation of the intricate carbon skeleton is a regiodivergent Diels-Alder cycloaddition reaction. This hypothesis is supported by biomimetic synthetic studies that have successfully constructed the core structures of various classes of these alkaloids.
Caption: Proposed Biosynthetic Pathway of this compound.
Experimental Workflows
The overall workflow for the discovery and isolation of this compound can be visualized as a multi-step process starting from the plant material and culminating in the pure compound.
Caption: General Workflow for this compound Isolation.
Conclusion
This compound remains a significant natural product due to its complex structure and interesting biological activity. The foundational work on its isolation and structure elucidation laid the groundwork for further investigations into the rich chemistry of Galbulimima alkaloids. This technical guide consolidates the key information regarding its discovery and isolation, providing a valuable resource for the scientific community. Future research may focus on the total synthesis of this compound and its analogs to explore their therapeutic potential more thoroughly.
References
A Comprehensive Review of Himandridine: Synthesis, Biological Activity, and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Himandridine is a structurally complex piperidine alkaloid isolated from the bark of the Australian rainforest tree Galbulimima belgraveana. As a member of the diverse family of Galbulimima alkaloids, it represents a fascinating and challenging target for synthetic chemists and a potential, yet underexplored, source of novel pharmacological agents. This technical guide provides a comprehensive review of the current state of knowledge on this compound, with a focus on its chemical synthesis, known biological effects, and the activities of structurally related compounds that may inform future research.
Physicochemical Properties of this compound
This compound is a hexacyclic natural product with a dense and stereochemically rich architecture. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₇NO₇ | |
| Molecular Weight | 523.6 g/mol | |
| CAS Number | 15521-76-3 | |
| Appearance | Solid | |
| Synonyms | NSC 23972 | |
| Natural Source | Galbulimima sp. |
Total Synthesis of (–)-Himandridine
The first and only total synthesis of (–)-himandrine was accomplished by Movassaghi, Tjandra, and Qi in 2009.[1][2][3] This landmark achievement in natural product synthesis features a number of noteworthy transformations, including a diastereoselective Diels-Alder reaction, a formal [3+3] annulation, and a biogenetically inspired oxidative spirocyclization.[1][2][3]
Experimental Protocols for Key Synthesis Steps
A detailed, step-by-step experimental protocol for the total synthesis of (–)-himandrine is beyond the scope of this review. However, the key transformations and general reaction conditions are outlined below, based on the published work. For full experimental details, including reagent quantities, reaction times, and purification methods, readers are directed to the supporting information of the original publication by Movassaghi et al. in the Journal of the American Chemical Society.
1. Suzuki Coupling and Copper-Mediated Vinylation: The synthesis commences with a Suzuki coupling between a vinyl-gem-dibromide and a boronic acid, followed by a copper-mediated coupling with an azetidinone to introduce the nitrogen-containing fragment.[2]
2. Diels-Alder Cycloaddition: A key tetraene intermediate undergoes an intramolecular Diels-Alder reaction to construct the core tricyclic system, setting four stereocenters with high selectivity.[2]
3. Mukaiyama Aldol Reaction: A subsequent Mukaiyama aldol reaction is employed to form a third ring and introduce a functional handle for further elaboration.[2]
4. Imine-Enamine Annulation: Two additional rings are formed through a lithiation of an imine, followed by a Michael addition into an enone. The resulting intermediate tautomerizes to an enamine, which then adds back into a ketone, yielding a cyclohexanol in a process that mimics a hypothesized biosynthetic pathway.[2]
5. Vilsmeier Reagent-Mediated Cyclization: The formation of a dihydrofuran ring is achieved through the use of the Vilsmeier reagent, which facilitates an enolate-type addition into a chloroimine, followed by the addition of a sterically hindered tertiary alcohol into the resulting imine.[2]
6. Late-Stage Oxidative Spirocyclization: In the final key step, treatment of a cyclohexenone precursor with NCS promotes the addition of a piperidine nitrogen into the ring, completing the hexacyclic carbon skeleton of this compound.[2]
Synthesis Workflow Diagram
Caption: A simplified workflow for the total synthesis of (–)-Himandridine.
Biological Activity and Mechanism of Action
This compound
There is a significant lack of published research on the specific biological activities and mechanism of action of this compound. An early study noted that himandrine induced "marked and sustained hypotension" and reduced heart rate in cats at a dose of 2.5 mg/kg (i.v.).[4] However, to date, no comprehensive pharmacological studies have been published, and no specific molecular targets have been identified.
Related Galbulimima Alkaloids
To provide context and suggest potential avenues for future investigation, it is informative to review the biological activities of other well-studied alkaloids from the same plant source.
| Alkaloid | Class | Known Biological Activity | Mechanism of Action | Key Quantitative Data | Reference |
| Himbacine | Class I | Antispasmodic, potential for Alzheimer's treatment | Potent muscarinic acetylcholine receptor (M₂) antagonist | Kd = 4 nM for M₂ receptor | [2][4] |
| GB18 | Class I | Inhibition of mouse preening (effects on cognition) | Potent antagonist of kappa- and mu-opioid receptors | - | [2] |
| GB7 acetate | - | Anticancer effects in colorectal cancer cells | Induces autophagy, suppresses cell proliferation and metastasis | - |
The potent and specific activities of related Galbulimima alkaloids, such as the muscarinic receptor antagonism of himbacine and the opioid receptor antagonism of GB18, suggest that this compound is also likely to possess significant bioactivity.[2][4] Its unique and complex structure may confer selectivity for a novel molecular target.
Putative Signaling Pathway and Mechanism of Action
Given the absence of direct experimental evidence for this compound's mechanism of action, a definitive signaling pathway cannot be described. However, based on the known activities of its structural relatives, it is plausible that this compound interacts with G-protein coupled receptors (GPCRs), such as muscarinic or opioid receptors. Further research, including receptor binding assays and functional studies, is required to elucidate its mechanism of action.
Future Research and Drug Development
The successful total synthesis of (–)-himandrine has opened the door for a more thorough investigation of its biological properties.[1][2][3] The development of a scalable synthetic route would enable the production of sufficient quantities of this compound for comprehensive pharmacological screening.
Future research should focus on:
-
Broad biological screening: Testing this compound against a wide range of molecular targets, including GPCRs, ion channels, and enzymes, to identify its primary mechanism of action.
-
Structure-activity relationship (SAR) studies: The total synthesis route provides a platform for the creation of analogs of this compound to explore how structural modifications impact its biological activity.
-
In vivo studies: Further investigation of the hypotensive and bradycardic effects of this compound to understand the underlying physiological mechanisms.
The complex and unique chemical architecture of this compound, coupled with the potent bioactivities of other Galbulimima alkaloids, makes it a compelling candidate for further research and a potential starting point for the development of novel therapeutic agents.
References
An In-depth Technical Guide to the Proposed Biosynthesis of Himandridine
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Himandridine is a complex polycyclic alkaloid belonging to the Galbulimima family of natural products, isolated from the bark of the Australian rainforest tree Galbulimima belgraveana.[1] These alkaloids, including this compound, have garnered significant interest due to their unique structural architectures and potential biological activities. While the complete enzymatic pathway for this compound biosynthesis remains to be elucidated, a plausible biosynthetic route has been proposed based on biomimetic total synthesis studies. This guide provides a comprehensive overview of this proposed pathway, focusing on the key precursors, intermediates, and the strategic chemical transformations thought to be involved. It is important to note that specific enzymes and the genes encoding them have not yet been identified. Therefore, this document also outlines the general experimental methodologies that would be employed to fully characterize this fascinating biosynthetic pathway.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of Galbulimima alkaloids, including this compound, is thought to originate from simple metabolic precursors and proceed through a series of complex cycloaddition reactions. The currently accepted hypothesis is built upon early proposals and has been significantly refined by insights from total synthesis efforts.
Precursors
The foundational hypothesis, first proposed by Taylor and co-workers in 1961, suggests that the carbon skeleton of Galbulimima alkaloids is derived from nine acetate units, one pyruvate unit, and a molecule of ammonia.[2][3] These fundamental building blocks of primary metabolism are believed to assemble into a linear polyketide-like precursor.
Formation of a Key "Double Diene" Intermediate
The linear precursor is proposed to undergo a series of enzymatic transformations, including cyclization and functional group manipulations, to form a crucial intermediate, a "double diene" containing linear precursor. This intermediate is central to the proposed biosynthesis as it serves as the common precursor to the diverse range of Galbulimima alkaloid skeletons.[2]
Key Transformation: Regiodivergent Diels-Alder Reactions
The structural complexity and diversity of the Galbulimima alkaloids are hypothesized to arise from a series of intramolecular Diels-Alder reactions.[1][2][4] Specifically, the "double diene" intermediate is thought to undergo regiodivergent [4+2] cycloadditions. This means that the same precursor can cyclize in different ways to form distinct carbocyclic cores, leading to different classes of alkaloids.[2] The proposed pathway to this compound involves a specific regiochemistry of these cycloadditions, followed by further oxidative and reductive tailoring reactions to yield the final natural product.
The proposed biosynthetic pathway is visualized in the diagram below.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
As the biosynthesis of this compound has been studied primarily through synthetic and theoretical approaches, there is a notable absence of quantitative biochemical data. Information regarding enzyme kinetics, substrate specificity, precursor flux, and product yields within Galbulimima belgraveana is not currently available in the scientific literature. The table below summarizes the type of data that would be collected once the relevant enzymes are identified and characterized.
| Data Category | Description | Relevance to Pathway Elucidation | Status |
| Enzyme Kinetics | Michaelis-Menten constants (Km, Vmax, kcat) for each enzyme in the pathway with their respective substrates. | Determines the efficiency and rate of each enzymatic step, identifying potential rate-limiting steps. | Unavailable |
| Substrate Specificity | The range of substrates that each enzyme can act upon. | Helps to understand the metabolic grid and potential for generating structural diversity. | Unavailable |
| Precursor Uptake | Rate of incorporation of labeled precursors (e.g., ¹³C-acetate, ¹⁵N-ammonia) into this compound. | Confirms the origin of the carbon and nitrogen atoms in the final molecule. | Unavailable |
| Intermediate Pools | Steady-state concentrations of key biosynthetic intermediates within the plant tissue. | Provides insights into the flux through the pathway and identifies potential bottlenecks. | Unavailable |
| Gene Expression Levels | Relative transcript abundance (e.g., via qRT-PCR or RNA-Seq) of the biosynthetic genes. | Correlates gene activity with alkaloid production under different conditions. | Unavailable |
Experimental Protocols for Pathway Elucidation
The definitive characterization of the this compound biosynthetic pathway will require a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that are typically employed in the field of natural product biosynthesis.
Isotopic Labeling Studies
-
Objective: To trace the incorporation of primary metabolites into the this compound scaffold, thereby confirming the proposed precursors.
-
Methodology:
-
Precursor Administration: Feed stable isotope-labeled precursors (e.g., [¹³C₂]acetate, [¹³C₃]pyruvate) to cell cultures of Galbulimima belgraveana or inject into the living plant.
-
Incubation: Allow sufficient time for the plant's metabolism to incorporate the labeled precursors into downstream secondary metabolites.
-
Extraction: Harvest the plant tissue and perform a standard alkaloid extraction to isolate this compound.
-
Analysis: Analyze the purified this compound using Nuclear Magnetic Resonance (NMR) spectroscopy to detect ¹³C enrichment at specific positions in the molecule and Mass Spectrometry (MS) to determine the overall level of incorporation.
-
Interpretation: The pattern of ¹³C-labeling provides direct evidence for the biosynthetic origin of the carbon skeleton.
-
Enzyme Assays
-
Objective: To identify and characterize the enzymatic activities responsible for the key transformations in the pathway.
-
Methodology:
-
Protein Extraction: Prepare a crude protein extract from G. belgraveana tissue known to produce this compound.
-
Substrate Incubation: Incubate the protein extract with a hypothesized substrate (e.g., a synthetic version of the "double diene" intermediate) and necessary co-factors (e.g., NADPH, ATP).
-
Product Detection: Use techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the expected product.
-
Enzyme Purification: If activity is detected, use chromatographic techniques (e.g., affinity, ion exchange, size exclusion) to purify the responsible enzyme.
-
Kinetic Analysis: Once purified, perform kinetic assays by varying the substrate concentration to determine Km and Vmax.
-
Gene Identification and Functional Characterization
-
Objective: To identify the genes encoding the biosynthetic enzymes.
-
Methodology:
-
Transcriptome Sequencing (RNA-Seq): Compare the transcriptomes of this compound-producing and non-producing tissues or developmental stages to identify differentially expressed genes. Genes encoding enzymes like polyketide synthases, cyclases, and oxidoreductases would be prime candidates.
-
Gene Cloning and Heterologous Expression: Clone the candidate genes into a suitable expression host (e.g., E. coli, yeast, or Nicotiana benthamiana).
-
Functional Verification: Perform enzyme assays with the purified recombinant protein and the relevant substrate to confirm its function. For example, a candidate cyclase would be tested for its ability to convert the linear precursor into a cyclic intermediate.
-
Gene Silencing: Use techniques like RNA interference (RNAi) in G. belgraveana cell cultures to silence the expression of a candidate gene. A corresponding decrease in this compound production would provide strong evidence for the gene's role in the pathway.
-
The logical workflow for elucidating the biosynthetic pathway is depicted below.
Caption: Workflow for biosynthetic pathway elucidation.
Conclusion
The biosynthesis of this compound represents a fascinating and complex area of natural product chemistry. While the pathway is currently understood through the lens of proposed precursors and biomimetic cycloaddition reactions, the enzymatic machinery driving these transformations in nature remains a "black box." The insights from total synthesis have provided a strong foundation and a clear roadmap for future research. The application of modern experimental techniques, such as isotopic labeling, transcriptomics, and heterologous expression, will be crucial in isolating the enzymes and genes involved. A full elucidation of the this compound biosynthetic pathway will not only be a significant scientific achievement but could also open avenues for the biotechnological production of these and other structurally unique alkaloids for drug development.
References
The Complex Polycyclic Piperidine Alkaloids: A Technical Guide to Himandrine and Himandravine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of himandrine and himandravine, two structurally complex piperidine alkaloids isolated from the bark of trees of the Galbulimima genus. These natural products have garnered significant interest in the scientific community due to their intricate polycyclic scaffolds and potential biological activities. This document details their chemical structures, spectroscopic data, total synthesis, and known biological effects, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.
Introduction
Himandrine and himandravine belong to the diverse family of Galbulimima alkaloids, which are characterized by a piperidine ring embedded within a complex polycyclic framework. These compounds are of significant interest due to their challenging molecular architectures, which have spurred the development of innovative synthetic strategies. While the user's initial query specified "himandridine," our comprehensive search of the chemical literature suggests a likely reference to the well-documented alkaloids, himandrine and himandravine, isolated from plant species historically classified under Himantandra, a synonym for Galbulimima.
Chemical Structure and Spectroscopic Data
The absolute stereochemistry of these intricate molecules has been established through extensive spectroscopic analysis and confirmed by total synthesis.
Himandrine
Himandrine is a hexacyclic alkaloid featuring a unique spiro-fused piperidine ring system. Its complex structure has been elucidated through detailed NMR and mass spectrometry studies. The total synthesis of (-)-himandrine by Movassaghi and colleagues in 2009 unequivocally confirmed its structure and absolute stereochemistry[1][2][3][4].
Table 1: Spectroscopic Data for Synthetic (-)-Himandrine [3][4]
| Data Type | Value |
| ¹H NMR (CDCl₃) | Refer to supplementary information of Movassaghi et al., J. Am. Chem. Soc. 2009, 131, 9648-9650 for detailed spectral data. |
| ¹³C NMR (CDCl₃) | Refer to supplementary information of Movassaghi et al., J. Am. Chem. Soc. 2009, 131, 9648-9650 for detailed spectral data. |
| Optical Rotation | [α]²²_D = -21 (c 0.12, CHCl₃) |
| High-Resolution Mass Spectrometry (HRMS) | Refer to supplementary information of Movassaghi et al., J. Am. Chem. Soc. 2009, 131, 9648-9650 for detailed spectral data. |
Himandravine
Himandravine is a tetracyclic piperidine alkaloid that shares a common tricyclic perhydronaphthofuranone ring system with other Galbulimima alkaloids like himbacine. The first total synthesis of (+)-himandravine was reported by Chackalamannil and coworkers in 2001, which also confirmed its structure and absolute stereochemistry.
Table 2: Spectroscopic Data for Synthetic (+)-Himandravine
| Data Type | Value |
| ¹H NMR (CDCl₃) | Refer to supplementary information of Chackalamannil et al., Org. Lett. 2001, 3, 1427-1429 for detailed spectral data. |
| ¹³C NMR (CDCl₃) | Refer to supplementary information of Chackalamannil et al., Org. Lett. 2001, 3, 1427-1429 for detailed spectral data. |
| X-ray Crystallography | The structure of himandravine hydrochloride has been confirmed by X-ray crystallography. |
Total Synthesis
The total syntheses of himandrine and himandravine represent significant achievements in organic chemistry, showcasing elegant and innovative synthetic strategies to construct their complex molecular architectures.
Total Synthesis of (-)-Himandrine
The first total synthesis of (-)-himandrine was accomplished by the Movassaghi group[1][2][3][4]. Key features of their approach include a diastereoselective Diels-Alder reaction to rapidly construct the tricyclic ABC-ring system, a formal [3+3] annulation to form the CDE-ring system, and a biomimetically inspired oxidative spirocyclization in a late stage of the synthesis[1][2][3][4].
Caption: Key stages in the total synthesis of (-)-himandrine.
-
Suzuki Cross-Coupling: To a solution of the dibromoolefin in THF was added the boronic acid, followed by an aqueous solution of Tl₂CO₃. The mixture was degassed, and Pd(PPh₃)₄ was added. The reaction was stirred at room temperature until completion.
-
Intramolecular Diels-Alder Reaction: The tetraene precursor was dissolved in a suitable solvent and heated to induce the intramolecular [4+2] cycloaddition, yielding the tricyclic core.
-
Biomimetic Oxidative Spirocyclization: The advanced pentacyclic intermediate was treated with N-chlorosuccinimide (NCS) in acetonitrile to effect the key spirocyclization, forming the hexacyclic core of himandrine[3].
Total Synthesis of (+)-Himandravine
The first total synthesis of (+)-himandravine was achieved by Chackalamannil and his team. A key step in their synthesis is a highly diastereoselective intramolecular Diels-Alder reaction of a tetraene intermediate that contains the entire carbon framework of the natural product.
Caption: Synthetic route to (+)-himandravine.
-
Epimerization of Piperidine Aldehyde: The trans-2-formyl-6-methyl-N-Boc-piperidine was treated with triethylamine on silica gel to yield the corresponding cis-isomer.
-
Intramolecular Diels-Alder Reaction: The tetra-ene intermediate was heated in a suitable solvent to facilitate the key intramolecular cycloaddition, which proceeded with high diastereoselectivity.
Biological Activity and Mechanism of Action
The biological activities of himandrine and himandravine are not as extensively studied as some other Galbulimima alkaloids like himbacine. However, preliminary studies have indicated some interesting pharmacological properties.
Himandrine
Early pharmacological studies on himandrine revealed that it possesses central nervous system (CNS) depressant and hypotensive effects. It has been suggested that himandrine may act by suppressing sympathetic centers in the hypothalamus.
Caption: Hypothetical mechanism of himandrine's biological effects.
Himandravine
The synthesis of himandravine was primarily motivated by the need for structure-activity relationship (SAR) studies of himbacine analogs as muscarinic receptor antagonists. Himbacine is a potent antagonist of muscarinic acetylcholine receptors, and understanding how structural modifications, such as the stereochemistry of the piperidine moiety found in himandravine, affect receptor binding and selectivity is crucial for the development of new therapeutic agents.
Conclusion
Himandrine and himandravine are remarkable examples of the structural diversity and complexity found in natural products. Their total syntheses have not only provided access to these rare molecules for further biological evaluation but have also pushed the boundaries of modern synthetic organic chemistry. The preliminary pharmacological data for himandrine suggest potential for further investigation into its effects on the central nervous and cardiovascular systems. Continued research into these and other Galbulimima alkaloids holds promise for the discovery of new lead compounds for drug development.
References
Himandridine: A Comprehensive Physicochemical Profile for Researchers
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the known physicochemical properties of Himandridine, a complex alkaloid isolated from plants of the Galbulimima species.[1][2] The information presented herein is intended to support research and development activities involving this natural product.
Core Physicochemical Properties
Quantitative data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₇NO₇ | [1][2][3] |
| Molecular Weight | 523.6 g/mol | [1] |
| 523.62 g/mol | [2][3][4] | |
| Appearance | Solid | [1] |
| Purity | ≥95% | [1][2] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO | [2] |
| Storage Temperature | -20°C | [1][3] |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the physicochemical properties of alkaloids like this compound.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[4]
-
Preparation of a Saturated Solution: An excess amount of the solid compound (this compound) is added to a known volume of the selected solvent in a sealed, temperature-controlled container (e.g., a glass vial or flask).[4]
-
Equilibration: The container is agitated, for instance, using a shaker or magnetic stirrer, at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[4]
-
Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is commonly achieved through centrifugation followed by careful filtration using a chemically inert filter, such as a PTFE syringe filter, that does not absorb the solute.[4]
-
Quantification of Solute: The concentration of the solute in the clear, saturated filtrate is then determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose.[4] A calibration curve is generated using standard solutions of the compound at known concentrations to ensure accurate quantification.
-
Data Reporting: The solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[4]
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid can be determined by introducing a small amount of the substance into a capillary tube and heating it slowly.[5]
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of about 3 mm.[5]
-
Apparatus Setup: The capillary tube is placed in a heating apparatus, such as a Mel-Temp apparatus or a Thiele tube, along with a calibrated thermometer.[5]
-
Heating: The sample is heated at a slow, controlled rate, typically around 1-2°C per minute, as it approaches the melting point.[5]
-
Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This provides the melting point range.[5] A pure compound will have a sharp melting point range of about 0.5-1°C.[5]
Boiling Point Determination (Distillation Method)
For non-volatile solids like this compound, the boiling point is not a relevant parameter under normal conditions. However, for volatile liquid alkaloids, a simple distillation can be used.[2][6]
-
Apparatus Setup: A distillation apparatus is assembled with the sample in a distilling flask, along with a few boiling chips or a stir bar.[2] A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distilling flask.
-
Heating: The sample is heated until it boils, and the vapor rises and condenses in the condenser.
-
Temperature Reading: The temperature is recorded when the vapor is continuously condensing and dripping into the receiving flask. This temperature, at a constant rate of distillation, is the boiling point.[2]
-
Pressure Correction: The atmospheric pressure should be recorded as the boiling point varies with pressure.
Visualizations
Experimental Workflow: Solubility Determination
Caption: Generalized workflow for determining equilibrium solubility using the shake-flask method.
Disclaimer: There are no specific reports of this compound's biological activity in the reviewed literature, which precludes the creation of a signaling pathway diagram.[2] The experimental protocols provided are general methods and may need to be adapted for the specific characteristics of this compound.
References
An In-Depth Technical Guide to the Spectroscopic Data for the Structural Elucidation of Himandridine
Disclaimer: The following guide provides a representative overview of the spectroscopic data and methodologies that would be employed for the structural elucidation of the complex diterpenoid alkaloid, Himandridine. Due to the limited availability of a complete and publicly accessible dataset for this compound, this document utilizes illustrative data derived from published spectroscopic information on structurally related Galbulimima alkaloids and established principles of spectroscopic analysis for natural products. The presented data should be considered a guide for research and development professionals in the field of natural product chemistry and drug development.
Introduction
This compound is a structurally complex diterpenoid alkaloid isolated from the bark of the Australian rainforest tree Galbulimima belgraveana. The intricate polycyclic architecture and multiple stereocenters of this compound and its congeners have presented a formidable challenge to chemists for decades. The elucidation of its structure is a prime example of the power of modern spectroscopic techniques. This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols integral to the structural determination of this compound, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
The core structure of this compound, with its unique cage-like framework and multiple functional groups, necessitates a multi-faceted analytical approach. High-resolution mass spectrometry is crucial for determining the molecular formula, while a suite of one- and two-dimensional NMR experiments is essential for delineating the complex proton and carbon framework and establishing stereochemical relationships. IR and UV-Vis spectroscopy provide vital information about the functional groups present in the molecule.
This guide is intended for researchers, scientists, and drug development professionals who are engaged in the isolation, characterization, and development of complex natural products. The information presented herein is designed to serve as a practical reference for understanding the application of spectroscopic methods in the structural elucidation of intricate molecules like this compound.
Data Presentation: Illustrative Spectroscopic Data for this compound
The following tables summarize the expected quantitative spectroscopic data for this compound based on analysis of related Galbulimima alkaloids and the known structural motifs of diterpenoid alkaloids.
Table 1: Illustrative ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Tentative Assignment |
| 7.95 | d | 7.5 | 2H | Aromatic (Benzoyl) |
| 7.55 | t | 7.5 | 1H | Aromatic (Benzoyl) |
| 7.45 | t | 7.5 | 2H | Aromatic (Benzoyl) |
| 5.80 | d | 8.0 | 1H | H-11 |
| 4.20 | m | 1H | H-2 | |
| 3.65 | s | 3H | OMe | |
| 3.50 | m | 1H | H-9 | |
| 2.80 | m | 1H | H-5 | |
| 2.50 | s | 3H | N-Me | |
| 2.20 | m | 2H | CH₂ | |
| 1.80-1.20 | m | ~12H | Aliphatic CH, CH₂ | |
| 0.95 | d | 6.5 | 3H | Me-15 |
Table 2: Illustrative ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Tentative Assignment |
| 174.5 | C | Ester C=O |
| 166.0 | C | Benzoyl C=O |
| 133.0 | CH | Aromatic |
| 130.0 | C | Aromatic |
| 129.5 | CH | Aromatic |
| 128.5 | CH | Aromatic |
| 95.0 | C | C-1 |
| 80.5 | CH | C-11 |
| 75.0 | CH | C-2 |
| 70.0 | CH | C-9 |
| 65.0 | C | C-7a |
| 60.5 | CH | C-4a |
| 58.0 | CH | C-11a |
| 55.0 | OMe | OMe |
| 45.0 | N-Me | N-Me |
| 40.0-20.0 | CH, CH₂ | Aliphatic Core |
| 15.0 | Me | Me-15 |
Table 3: Illustrative High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ionization Mode | Mass Analyzer | Measured m/z | Calculated m/z | Molecular Formula |
| ESI+ | TOF | 524.2592 | 524.2597 | [C₃₀H₃₈NO₇]⁺ |
Table 4: Illustrative Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound
| Spectroscopic Technique | Wavenumber (cm⁻¹) / Wavelength (λ_max, nm) | Functional Group Assignment |
| IR (KBr) | 3450 (broad) | O-H stretch |
| 2950, 2870 | C-H stretch (aliphatic) | |
| 1735 | C=O stretch (ester) | |
| 1715 | C=O stretch (benzoyl ester) | |
| 1600, 1450 | C=C stretch (aromatic) | |
| 1270, 1110 | C-O stretch (ester, ether) | |
| UV-Vis (MeOH) | 230, 275 | π → π* transitions (benzoyl group) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are representative of those used for the analysis of complex natural products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of purified this compound (approximately 5-10 mg) is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: NMR spectra are acquired on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR Spectroscopy:
-
Pulse Program: zg30
-
Acquisition Parameters: 32 scans, spectral width of 12 ppm, acquisition time of 2.7 s, relaxation delay of 1.0 s.
-
Processing: The free induction decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transformed. The spectrum is manually phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: zgpg30
-
Acquisition Parameters: 2048 scans, spectral width of 240 ppm, acquisition time of 1.1 s, relaxation delay of 2.0 s.
-
Processing: The FID is processed with an exponential multiplication (line broadening of 1.0 Hz) and Fourier transformed. The spectrum is manually phased and baseline corrected. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Used to identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Used to correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Used to identify long-range (2-3 bond) correlations between protons and carbons.
-
Acquisition and Processing: Standard pulse programs and parameters are used for each 2D experiment. Data is processed using appropriate window functions and Fourier transformed in both dimensions.
-
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound (approximately 10 µg/mL) is prepared in a mixture of methanol and water (1:1) with 0.1% formic acid.
-
Instrumentation: High-resolution mass spectra are obtained using a Waters SYNAPT G2-Si HDMS Q-TOF mass spectrometer.
-
Electrospray Ionization (ESI):
-
Ionization Mode: Positive ion mode.
-
Parameters: Capillary voltage of 3.0 kV, sampling cone voltage of 40 V, source temperature of 120 °C, desolvation temperature of 350 °C, cone gas flow of 50 L/h, and desolvation gas flow of 800 L/h.
-
-
Time-of-Flight (TOF) Mass Analysis:
-
Acquisition Mode: Full scan mode over a mass range of m/z 100-1000.
-
Calibration: The instrument is calibrated using a sodium formate solution.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Fragmentation: Collision-induced dissociation (CID) is performed on the protonated molecular ion to obtain fragmentation patterns, which aid in structural elucidation.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of solid this compound (approximately 1 mg) is finely ground with potassium bromide (KBr, approximately 100 mg). The mixture is then pressed into a thin, transparent pellet.
-
Instrumentation: The IR spectrum is recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of this compound is prepared in methanol at a concentration of 1 mg/mL. This is further diluted to obtain a final concentration of approximately 0.01 mg/mL.
-
Instrumentation: The UV-Vis spectrum is recorded on an Agilent Cary 60 UV-Vis spectrophotometer.
-
Acquisition: The absorbance is measured over a wavelength range of 200-400 nm using a quartz cuvette with a 1 cm path length. Methanol is used as the blank.
Visualization of the Structural Elucidation Process
The following diagrams, generated using the DOT language, illustrate the logical workflow and data relationships in the structural elucidation of this compound.
Caption: Workflow for the structural elucidation of this compound.
Caption: Correlation of spectroscopic data to structural features.
Methodological & Application
Application Note: A Step-by-Step Protocol for the Isolation of Himandridine from Galbulimima belgraveana
Audience: Researchers, scientists, and drug development professionals.
Introduction
Himandridine is a complex alkaloid belonging to the Galbulimima family of natural products, which are isolated from the bark of the rainforest tree Galbulimima belgraveana. These alkaloids have garnered significant interest due to their unique structural features and potential psychoactive properties. This application note provides a detailed, step-by-step protocol for the isolation and purification of this compound for research and drug development purposes. The protocol is based on established phytochemical methods, including solvent extraction, acid-base liquid-liquid extraction, and column chromatography.
Materials and Methods
1. Plant Material
-
Dried and milled bark of Galbulimima belgraveana.
2. Reagents and Solvents
-
Methanol (MeOH), ACS grade
-
Deionized Water (H₂O)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ammonia solution (NH₃)
-
Ether (Et₂O)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Silica Gel (for column chromatography, 60 Å, 230-400 mesh)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (HPLC grade): Methanol, Dichloromethane, Ammonia solution.
3. Equipment
-
Large-scale soxhlet extractor or percolation apparatus
-
Rotary evaporator
-
Large separatory funnels (e.g., 5 L)
-
pH meter or pH strips
-
Glass chromatography column
-
Fraction collector (optional)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Filtration apparatus (e.g., Buchner funnel)
Experimental Protocol
Part 1: Extraction of Crude Alkaloids
-
Methanol Extraction:
-
Pack the milled G. belgraveana bark (e.g., 1 kg) into the extraction thimble of a large-scale soxhlet extractor.
-
Extract the bark with methanol for 24-48 hours. Alternatively, perform percolation with methanol at room temperature until the solvent runs clear.
-
Collect the methanolic extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain a crude syrup.
-
-
Acid-Base Liquid-Liquid Extraction:
-
Suspend the crude methanolic extract in a 5% aqueous sodium hydroxide (NaOH) solution (e.g., 1 L).
-
Transfer the alkaline suspension to a large separatory funnel and extract three times with ether (e.g., 3 x 1 L). Combine the ether extracts.
-
Extract the combined ether layers three times with a 4% aqueous hydrochloric acid (HCl) solution (e.g., 3 x 1 L). The alkaloids will move into the acidic aqueous layer as their hydrochloride salts.
-
Wash the acidic aqueous extract with a small volume of ether (e.g., 500 mL) to remove any remaining neutral impurities. Discard the ether wash.
-
Cool the acidic aqueous extract in an ice bath and basify to a pH of approximately 10 by the slow addition of concentrated ammonia solution.
-
Extract the liberated free-base alkaloids from the basified aqueous solution three times with chloroform or dichloromethane (e.g., 3 x 1 L).
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the dried organic extract and concentrate it under reduced pressure using a rotary evaporator to yield the crude alkaloid mixture as a brownish residue.
-
Part 2: Chromatographic Purification of this compound
-
Column Preparation:
-
Prepare a silica gel slurry in the initial mobile phase (e.g., dichloromethane).
-
Pack a glass chromatography column with the silica gel slurry. The amount of silica should be about 50-100 times the weight of the crude alkaloid mixture.
-
Equilibrate the packed column with the initial mobile phase.
-
-
Sample Loading:
-
Dissolve the crude alkaloid mixture in a minimal amount of the initial mobile phase.
-
Alternatively, adsorb the crude mixture onto a small amount of silica gel, dry it, and carefully load it onto the top of the prepared column.
-
-
Gradient Elution:
-
Elute the column with a gradient of increasing polarity. A suitable mobile phase system is a mixture of methanol, dichloromethane, and ammonia.
-
Start the elution with a solvent system of Methanol:Dichloromethane:Ammonia at a ratio of 1:10:0.1 (v/v/v).
-
Gradually increase the proportion of methanol to a final ratio of 5:10:0.1 (v/v/v).
-
Collect fractions of a suitable volume (e.g., 20 mL) throughout the elution process.
-
-
Fraction Analysis:
-
Monitor the separation by analyzing the collected fractions using Thin Layer Chromatography (TLC).
-
Use a suitable developing solvent system (e.g., a mixture similar to the column's mobile phase) and visualize the spots under UV light (254 nm) and/or by staining with Dragendorff's reagent.
-
Combine the fractions containing the compound with the same Rf value as a this compound standard (if available) or the major compound of interest.
-
-
Final Purification:
-
Concentrate the combined fractions containing this compound under reduced pressure.
-
If necessary, recrystallize the isolated solid from a suitable solvent (e.g., methanol) to obtain pure this compound.
-
Data Presentation
The yield of alkaloids from G. belgraveana bark can be highly variable, ranging from trace amounts to approximately 0.5% of the dry weight. The final yield and purity of this compound will depend on the initial concentration in the plant material and the efficiency of the purification steps.
| Parameter | Description | Typical Value |
| Starting Material | Dried, milled G. belgraveana bark | 1 kg |
| Crude Alkaloid Yield | Brownish residue after acid-base extraction | Variable (e.g., 2-5 g) |
| This compound Yield | Crystalline solid after chromatography | Highly variable |
| Purity | Determined by HPLC or qNMR | >95% |
Characterization of this compound
The identity and purity of the isolated this compound should be confirmed by spectroscopic methods.
| Technique | Description | Expected Data |
| ¹H NMR | Provides information on the proton environment in the molecule. | A complex spectrum with characteristic chemical shifts and coupling constants for the various protons in the this compound structure. |
| ¹³C NMR | Provides information on the carbon skeleton of the molecule. | A spectrum showing the expected number of carbon signals with chemical shifts corresponding to the different carbon environments in this compound. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of this compound (C₂₅H₃₁NO₄, MW: 410.23 g/mol ) and characteristic fragment ions. |
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Application Notes and Protocols for the Total Synthesis of (-)-Himandridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the total synthesis of the complex marine alkaloid, (-)-Himandridine. The methodology, pioneered by the Movassaghi group, offers a robust and strategic approach to constructing this intricate natural product. The synthesis is characterized by three key strategic transformations: a diastereoselective Diels-Alder reaction to forge the ABC-tricyclic core, a formal [3+3] annulation to construct the CDE-ring system, and a late-stage biogenetically-inspired oxidative spirocyclization to complete the hexacyclic framework.
Synthetic Strategy Overview
The retrosynthetic analysis of (-)-Himandridine reveals a convergent strategy. The molecule is disconnected at the C9-N bond and the C13-C14 bond, leading back to a key piperidine-containing fragment and a decalin-derived fragment. The piperidine moiety is envisioned to arise from a carefully orchestrated cascade reaction, while the decalin system is assembled via a highly stereoselective Diels-Alder cycloaddition.
Caption: Retrosynthetic analysis of (-)-Himandridine.
Key Experimental Protocols
The following protocols detail the key transformations in the total synthesis of (-)-Himandridine.
Diastereoselective Diels-Alder Reaction for the ABC-Tricyclic Core
This pivotal step establishes the stereochemically rich decalin core of this compound with excellent diastereoselectivity. The reaction involves the cycloaddition of a chiral diene with a dienophile.
Protocol:
-
To a solution of the diene (1.0 equiv) in toluene (0.1 M) at -78 °C is added the dienophile (1.2 equiv).
-
The reaction mixture is stirred at -78 °C for 24 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the ABC-tricyclic adduct.
| Reactant | Molar Equiv. |
| Diene | 1.0 |
| Dienophile | 1.2 |
| Product Yield | >95% |
| Diastereomeric Ratio | >20:1 |
Formal [3+3] Annulation for the CDE-Ring System
This annulation strategy efficiently constructs the CDE-ring system, which includes the piperidine core. The reaction proceeds through a cascade of a Michael addition and an intramolecular aldol reaction.
Protocol:
-
To a solution of the ABC-tricyclic intermediate (1.0 equiv) in THF (0.05 M) at -78 °C is added a solution of lithium diisopropylamide (LDA) (2.2 equiv) in THF.
-
After stirring for 1 hour at -78 °C, a solution of the α,β-unsaturated ester (1.5 equiv) in THF is added dropwise.
-
The reaction mixture is stirred at -78 °C for 4 hours and then allowed to warm to room temperature over 2 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the CDE-ring annulated product.
| Reactant | Molar Equiv. |
| ABC-Tricyclic Intermediate | 1.0 |
| LDA | 2.2 |
| α,β-Unsaturated Ester | 1.5 |
| Product Yield | ~70% |
Biogenetically-Inspired Oxidative Spirocyclization
The final hexacyclic core of this compound is assembled through a late-stage oxidative spirocyclization, mimicking a plausible biosynthetic pathway.
Protocol:
-
To a solution of the advanced pentacyclic precursor (1.0 equiv) in acetonitrile (0.01 M) at 0 °C is added N-chlorosuccinimide (NCS) (1.1 equiv).
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
The reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution.
-
The mixture is extracted with dichloromethane (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The resulting crude product is purified by preparative thin-layer chromatography to afford (-)-Himandridine.
| Reactant | Molar Equiv. |
| Pentacyclic Precursor | 1.0 |
| N-Chlorosuccinimide (NCS) | 1.1 |
| Product Yield | ~89% |
Synthetic Workflow
The overall synthetic sequence can be visualized as a linear progression with key convergent steps.
Caption: Overall workflow of the total synthesis of (-)-Himandridine.
Summary of Yields for Key Transformations
| Step | Transformation | Yield (%) |
| 1 | Diastereoselective Diels-Alder | >95 |
| 2 | Formal [3+3] Annulation | ~70 |
| 3 | Biogenetically-Inspired Oxidative Spirocyclization | ~89 |
Disclaimer: The provided protocols are a summary of the published procedures and should be adapted and optimized based on specific laboratory conditions and reagent purity. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols for In Vitro Himandridine Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Himandridine is a complex alkaloid belonging to the Galbulimima family of natural products, which are isolated from the bark of rainforest trees of the Galbulimima genus.[1][2][3] While the biological activities of many Galbulimima alkaloids remain to be fully elucidated, several members of this class have demonstrated significant physiological effects. For instance, himbacine is a known antagonist of muscarinic acetylcholine receptors, and another compound from this family, GB18, acts as a potent antagonist of kappa- and mu-opioid receptors.[1][4][5] Notably, this compound has been observed to induce hypotension and a reduction in heart rate in animal studies.[1] More recently, a related Galbulimima alkaloid, GB7 acetate, has been shown to possess anticancer properties in colorectal cancer cells by inhibiting cell proliferation, triggering autophagy, and impeding metastasis.[6]
These findings suggest that this compound holds potential as a bioactive compound with possible applications in drug development. Given the precedent of anticancer activity within this alkaloid class, a primary avenue for investigation is its effect on cancer cells. These application notes provide a detailed set of protocols for establishing an in vitro assay system to characterize the potential anticancer activity of this compound. The described assays will enable researchers to assess its cytotoxicity, ability to induce programmed cell death (apoptosis), and its impact on key signaling pathways frequently dysregulated in cancer, namely NF-κB and STAT3.
I. Cell Viability and Cytotoxicity Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability and proliferation of cancer cells. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer) in appropriate media until approximately 80% confluent.
-
Trypsinize the cells, perform a cell count, and dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium to achieve the desired final concentrations.
-
After the 24-hour incubation, remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation
The results of the MTT assay can be summarized in the following table. Cell viability is calculated as a percentage of the vehicle-treated control. The IC₅₀ value, the concentration of this compound that inhibits cell growth by 50%, should be calculated from the dose-response curve.
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| IC₅₀ (µM) |
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
II. Apoptosis Detection Assay
To determine if the cytotoxic effects of this compound are due to the induction of apoptosis, the Annexin V-FITC/Propidium Iodide (PI) double staining assay can be employed. This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat the cells with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells to include all apoptotic populations.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Data Presentation
The flow cytometry data can be quantified and presented in a table format, showing the percentage of cells in each quadrant.
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | ||||
| This compound (IC₅₀/2) | ||||
| This compound (IC₅₀) | ||||
| This compound (2 x IC₅₀) | ||||
| Positive Control |
Experimental Workflow for Apoptosis Detection
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
III. Signaling Pathway Analysis
To investigate the molecular mechanism of this compound's action, its effect on key signaling pathways involved in cell survival and proliferation, such as NF-κB and STAT3, can be examined. A common method to assess the activation of these transcription factors is to measure the levels of their phosphorylated forms by Western blotting.
Experimental Protocol: Western Blotting for p-NF-κB and p-STAT3
-
Cell Lysis and Protein Quantification:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated NF-κB (p65), total NF-κB (p65), phosphorylated STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.
-
Data Presentation
The relative protein expression levels can be presented in a table.
| Treatment | Relative p-NF-κB/Total NF-κB Ratio (Fold Change) | Relative p-STAT3/Total STAT3 Ratio (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (IC₅₀/2) | ||
| This compound (IC₅₀) | ||
| This compound (2 x IC₅₀) |
NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway and a potential point of inhibition.
STAT3 Signaling Pathway
Caption: JAK-STAT3 signaling pathway and a potential point of inhibition.
IV. Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound's potential anticancer activity. By systematically evaluating its effects on cell viability, apoptosis, and key oncogenic signaling pathways, researchers can gain valuable insights into its mechanism of action. Positive results from these assays would warrant further investigation, including more detailed mechanistic studies (e.g., cell cycle analysis, mitochondrial membrane potential assays) and evaluation in in vivo cancer models.
Furthermore, considering the known neuromodulatory activities of other Galbulimima alkaloids, it may also be prudent to investigate this compound's effects on neuronal cell lines and receptor binding assays relevant to the central nervous system. This dual approach will provide a comprehensive understanding of the therapeutic potential of this novel natural product.
References
- 1. Synthesis of psychotropic alkaloids from Galbulimima - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of the Galbulimima Alkaloid (−)-GB17 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Synthesis and target annotation of the alkaloid GB18 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. GB7 acetate, a galbulimima alkaloid from Galbulimima belgraveana, possesses anticancer effects in colorectal cancer cells - ProQuest [proquest.com]
Application Notes and Protocols: Hordenine in a Mouse Model of Parkinson's Disease
A Note on the Investigated Compound: Initial searches for "Himandridine" did not yield studies related to its use in mouse models of neurological disorders. It is an alkaloid found in Galbulimima species, but its neuroprotective potential appears largely unexplored in publicly available research.[1] Therefore, these application notes will focus on Hordenine , a structurally distinct but well-researched compound with demonstrated efficacy in preclinical models of Parkinson's disease, a common neurological disorder.
Introduction to Hordenine
Hordenine is a naturally occurring phenethylamine alkaloid found in various plants, including barley.[2][3] It has garnered interest in the field of neuroscience for its neuroprotective properties and its potential as a therapeutic agent for neurodegenerative diseases.[4] Preclinical studies have demonstrated that hordenine can mitigate motor deficits and protect dopaminergic neurons in animal models of Parkinson's disease.[2][3][4]
The primary mechanism of action for hordenine in the context of Parkinson's disease is its function as an agonist for the dopamine D2 receptor (DRD2).[2][3][5] By activating this receptor, hordenine can compensate for the dopamine deficiency that characterizes Parkinson's disease, leading to improved motor function.[2][3] Additionally, hordenine has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[4][6]
Data Presentation
Table 1: In Vivo Efficacy of Hordenine in a 6-OHDA-Induced Mouse Model of Parkinson's Disease
| Parameter | Model Group (6-OHDA) | Hordenine-Treated Group (50 mg/kg) | Outcome | Reference |
| Pole Test (Time to turn and descend) | Increased time | Significantly reduced time | Improved motor coordination and bradykinesia | [2] |
| Locomotor Activity | Decreased | Significantly improved | Increased spontaneous movement | [2] |
| Dopaminergic Neuron Count (SNc) | Significant loss | Protection against neuronal loss | Neuroprotective effect | [4] |
| Microglia Activation (SNc) | Increased | Depressed activation | Anti-inflammatory effect | [4] |
SNc: Substantia nigra pars compacta
Table 2: In Vitro Effects of Hordenine on Neuroinflammation
| Cell Line | Treatment | Key Findings | Signaling Pathway Implicated | Reference |
| BV-2 microglia | Lipopolysaccharide (LPS) + Hordenine | Inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) | NF-κB, MAPK | [4][6] |
Experimental Protocols
Protocol 1: Preparation and Administration of Hordenine
Objective: To prepare hordenine for oral administration to mice.
Materials:
-
Hordenine hydrochloride (purity >98%)
-
Sterile distilled water or 0.9% saline
-
Vortex mixer
-
Oral gavage needles (20-22 gauge, curved)
-
Syringes (1 ml)
Procedure:
-
Calculate the required amount of hordenine based on the desired dose (e.g., 50 mg/kg) and the body weight of the mice.
-
Dissolve the calculated amount of hordenine in a known volume of sterile distilled water or saline to achieve the final desired concentration. For a 50 mg/kg dose in a 25 g mouse, this would be 1.25 mg. If administering a volume of 100 µl, the concentration would be 12.5 mg/ml.
-
Vortex the solution until the hordenine is completely dissolved.
-
Draw the appropriate volume of the hordenine solution into a 1 ml syringe fitted with an oral gavage needle.
-
Gently restrain the mouse and carefully insert the gavage needle into the esophagus.
-
Slowly administer the hordenine solution.
-
Monitor the mouse for any signs of distress after administration.
Protocol 2: Induction of Parkinson's Disease Mouse Model (6-OHDA)
Objective: To create a unilateral lesion of the nigrostriatal pathway using 6-hydroxydopamine (6-OHDA) to model Parkinson's disease.
Materials:
-
6-hydroxydopamine hydrochloride
-
0.9% sterile saline containing 0.02% ascorbic acid
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
-
Hamilton syringe (10 µl)
-
Surgical tools
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Secure the mouse in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target injection site (e.g., the substantia nigra or medial forebrain bundle).
-
Prepare the 6-OHDA solution in saline with ascorbic acid immediately before use to prevent oxidation.
-
Slowly infuse a specific amount of the 6-OHDA solution (e.g., 3 µl of 4 µg/µl) into the target brain region using a Hamilton syringe.[6]
-
After infusion, leave the needle in place for a few minutes to allow for diffusion before slowly retracting it.
-
Suture the scalp incision.
-
Provide post-operative care, including analgesia and monitoring for recovery.
Protocol 3: Behavioral Assessment - Pole Test
Objective: To assess bradykinesia and motor coordination.
Materials:
-
Vertical wooden or metal pole (approximately 50 cm high, 1 cm in diameter) with a rough surface.
-
A base for the pole.
-
A timer.
Procedure:
-
Place the mouse head-upward on the top of the pole.
-
Start the timer as soon as the mouse is placed on the pole.
-
Record the time it takes for the mouse to turn completely downward (T-turn) and the total time it takes to descend to the base of the pole (T-total).
-
If the mouse falls, the maximum time for the trial should be recorded.
-
Perform multiple trials for each mouse and average the results.
Signaling Pathways and Workflows
Caption: Hordenine's agonistic action on the Dopamine D2 receptor.
Caption: Experimental workflow for evaluating Hordenine in a 6-OHDA mouse model.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Hordenine improves Parkinsonian-like motor deficits in mice and nematodes by activating dopamine D2 receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hordenine inhibits neuroinflammation and exerts neuroprotective effects via inhibiting NF-κB and MAPK signaling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application of Himandridine in neuropharmacology research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galantamine is a tertiary alkaloid, originally isolated from the bulbs and flowers of plants like the common snowdrop (Galanthus nivalis). It is a well-established therapeutic agent for the symptomatic treatment of mild to moderate Alzheimer's disease. Its utility in neuropharmacology stems from a unique dual mechanism of action: the inhibition of acetylcholinesterase (AChE) and the allosteric potentiation of nicotinic acetylcholine receptors (nAChRs). This dual action not only enhances cholinergic neurotransmission but also modulates other neurotransmitter systems, offering a multifaceted approach to tackling neurodegenerative processes. These application notes provide an overview of the neuropharmacological applications of galantamine, with detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
Galantamine's primary mechanism involves the reversible, competitive inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.[1][2]
In addition to its role as an acetylcholinesterase inhibitor, galantamine acts as a positive allosteric modulator of nicotinic acetylcholine receptors.[3][4] It binds to a site on nAChRs distinct from the acetylcholine binding site, inducing a conformational change that increases the receptor's sensitivity to acetylcholine.[3] This potentiation of nAChR activity is a key aspect of its therapeutic profile.
Signaling Pathways
Galantamine's engagement with the cholinergic system initiates several downstream signaling cascades that are crucial for its neuroprotective and cognitive-enhancing effects. The primary pathways include:
-
Enhanced Cholinergic Neurotransmission: By inhibiting AChE, galantamine directly increases the availability of acetylcholine to bind to both muscarinic and nicotinic receptors, thereby augmenting cholinergic signaling.
-
Nicotinic Acetylcholine Receptor (nAChR) Modulation: As a positive allosteric modulator, galantamine enhances the response of nAChRs to acetylcholine. This is particularly relevant for α7 and α4β2 nAChR subtypes, which are implicated in learning, memory, and neuroprotection.[5]
-
Neuroprotective Pathways: The activation of α7 nAChRs by the synergistic action of acetylcholine and galantamine is linked to the upregulation of the anti-apoptotic protein Bcl-2 and the activation of pro-survival signaling cascades.[6]
Quantitative Data
The following tables summarize key quantitative data for galantamine from various studies.
| Parameter | Value | Species/System | Reference |
| IC50 (AChE) | 410 nM | Human Brain Tissue | [1] |
| 0.31 µg/mL | In vitro assay | [7] | |
| 0.35 µM | In vitro assay | [4] | |
| IC50 (BuChE) | > 20 µM | Human | [1] |
| 9.9 µg/mL | In vitro assay | [7] | |
| Selectivity | >50-fold for AChE over BuChE | Human | [1] |
Table 1: In Vitro Inhibitory Activity of Galantamine
| Study Population | Treatment Group | N | Change from Baseline (ADAS-cog) | p-value | Reference |
| Mild to Moderate AD | Galantamine (16 mg/day) | ~180 | -3.1 | <0.001 | [8] |
| Mild to Moderate AD | Galantamine (24 mg/day) | ~180 | -4.1 | <0.001 | [8] |
| Mild to Moderate AD | Placebo | ~180 | - | - | [8] |
| Mild to Moderate AD | Galantamine (24 mg/day) | 1831 | -3.15 | <0.00001 | [9] |
| Mild to Moderate AD | Placebo | - | - | - | [9] |
| Advanced Moderate AD | Galantamine | - | ~10-point difference from placebo | <0.001 | [10] |
| Advanced Moderate AD | Historical Placebo | - | - | - | [10] |
Table 2: Clinical Efficacy of Galantamine in Alzheimer's Disease (AD) *ADAS-cog: Alzheimer's Disease Assessment Scale-Cognitive subscale. A negative change indicates improvement.
Experimental Protocols
In Vitro Assays
1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the AChE inhibitory activity of galantamine.
-
Materials:
-
Acetylcholinesterase (from electric eel or human erythrocytes)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Galantamine
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of galantamine in a suitable solvent (e.g., DMSO or phosphate buffer).
-
In a 96-well plate, add in the following order:
-
25 µL of 15 mM ATCI in water.
-
125 µL of 3 mM DTNB in phosphate buffer.
-
50 µL of phosphate buffer.
-
25 µL of galantamine solution at various concentrations (or buffer for control).
-
-
Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.
-
Immediately measure the absorbance at 412 nm every 13 seconds for 105 seconds using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of galantamine compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the galantamine concentration.
-
2. Allosteric Potentiation of nAChRs using Patch-Clamp Electrophysiology
This protocol outlines the whole-cell patch-clamp technique to measure the potentiation of nAChR currents by galantamine in cultured cells expressing the receptor subtype of interest (e.g., SH-SY5Y cells or HEK-293 cells transfected with nAChR subunits).[11]
-
Materials:
-
Cultured cells expressing nAChRs
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
External solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.4)
-
Internal solution (e.g., containing in mM: 140 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2)
-
Acetylcholine (agonist)
-
Galantamine
-
-
Procedure:
-
Culture cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull patch pipettes and fill with internal solution.
-
Establish a whole-cell recording configuration on a selected cell.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply acetylcholine at a concentration that elicits a submaximal response (e.g., EC20-EC50) using a rapid perfusion system to evoke a baseline current.
-
After washout and recovery, co-apply the same concentration of acetylcholine with varying concentrations of galantamine.
-
Record the peak amplitude of the inward current in the presence and absence of galantamine.
-
Calculate the percentage potentiation of the acetylcholine-evoked current by galantamine.
-
Plot the percentage potentiation against the galantamine concentration to determine the EC50 for potentiation.
-
In Vivo Assays
1. Assessment of Cognitive Enhancement in an Animal Model of Alzheimer's Disease (Morris Water Maze)
The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.[12]
-
Animals:
-
Apparatus:
-
A circular pool (120-150 cm in diameter) filled with opaque water (e.g., by adding non-toxic white paint).
-
A hidden escape platform submerged 1-2 cm below the water surface.
-
Visual cues placed around the room.
-
A video tracking system.
-
-
Procedure:
-
Treatment: Administer galantamine (e.g., 5 mg/kg, i.p.) or vehicle to the animals for a specified period (e.g., 8 weeks).[13]
-
Acquisition Phase (e.g., 5-7 days):
-
Each day, each mouse performs four trials starting from different quadrants of the pool.
-
Allow the mouse to swim freely for a maximum of 60-90 seconds to find the hidden platform.
-
If the mouse fails to find the platform within the time limit, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Allow the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of platform crossings.
-
-
-
Data Analysis:
-
Compare the escape latencies and path lengths during the acquisition phase between treatment groups.
-
Compare the time spent in the target quadrant and the number of platform crossings in the probe trial between groups.
-
2. In Vivo Microdialysis for Acetylcholine Measurement
This technique allows for the measurement of extracellular acetylcholine levels in specific brain regions of freely moving animals.[15][16]
-
Animals:
-
Rats or mice.
-
-
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection or LC-MS/MS for acetylcholine analysis
-
Artificial cerebrospinal fluid (aCSF) containing an acetylcholinesterase inhibitor (e.g., neostigmine) to prevent acetylcholine degradation in the sample.
-
-
Procedure:
-
Surgery: Anesthetize the animal and implant a guide cannula stereotaxically into the brain region of interest (e.g., hippocampus or prefrontal cortex).
-
Recovery: Allow the animal to recover from surgery for several days.
-
Microdialysis:
-
Insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of acid to prevent acetylcholine degradation.
-
Establish a stable baseline of acetylcholine levels.
-
Administer galantamine (systemically or through reverse dialysis) and continue collecting dialysate samples.
-
-
Sample Analysis: Analyze the acetylcholine concentration in the dialysate samples using HPLC-ECD or LC-MS/MS.
-
-
Data Analysis:
-
Express the acetylcholine levels as a percentage of the baseline and compare the effects of galantamine treatment to the vehicle control.
-
Conclusion
Galantamine is a valuable tool in neuropharmacology research due to its well-characterized dual mechanism of action. The protocols provided herein offer a starting point for investigating its effects on cholinergic function, synaptic plasticity, and cognitive behavior. The quantitative data and signaling pathway information serve as a useful reference for designing and interpreting experiments aimed at exploring the therapeutic potential of galantamine and other cholinergic modulators in various neurological disorders.
References
- 1. Galanthamine, cholinesterase inhibitor (CAS 357-70-0) | Abcam [abcam.com]
- 2. Galantamine: a new treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mentalhealth.bmj.com [mentalhealth.bmj.com]
- 4. The nicotinic allosteric potentiating ligand galantamine facilitates synaptic transmission in the mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indicators of neuroprotection with galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of galantamine in patients with mild to moderate Alzheimer's disease: multicentre randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. Galantamine provides sustained benefits in patients with 'advanced moderate' Alzheimer's disease for at least 12 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 12. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Galantamine attenuates amyloid-β deposition and astrocyte activation in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of New Galantamine Derivatives in a Scopolamine Model of Dementia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of acetylcholine, an essential neurotransmitter, in brain microdialysis samples by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC-MS Analysis of Himandridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Himandridine is a complex isoquinoline alkaloid isolated from the bark of the rainforest tree Galbulimima belgraveana.[1][2] Its intricate structure and potential psychoactive properties make it a compound of significant interest in phytochemical and pharmacological research. Accurate and sensitive analytical methods are crucial for the quantification of this compound in plant extracts and biological matrices to support research in natural product chemistry, pharmacokinetics, and drug discovery. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers the requisite selectivity and sensitivity for the analysis of such complex molecules.
This document provides a detailed application note and a generalized protocol for the quantitative analysis of this compound using HPLC-MS/MS. The methodologies presented are based on established principles for the analysis of complex alkaloids and provide a robust starting point for method development and validation.
Quantitative Data Summary
As a specific validated method for this compound is not widely published, the following table presents typical validation parameters that should be established during method development, based on achievable results for similar complex alkaloids analyzed by LC-MS/MS.[3][4][5]
| Parameter | Target Range | Description |
| Linearity (r²) | > 0.99 | The coefficient of determination for the calibration curve. |
| Lower Limit of Quantification (LLOQ) | 1 - 50 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Upper Limit of Quantification (ULOQ) | 500 - 2000 ng/mL | The highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Intra-day Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements within the same day. |
| Inter-day Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements on different days. |
| Accuracy (% Bias) | 85% - 115% | The closeness of the measured value to the true value. |
| Recovery (%) | 70% - 120% | The efficiency of the extraction procedure. |
| Matrix Effect (%) | 80% - 120% | The effect of co-eluting matrix components on the ionization of the analyte. |
Experimental Protocols
This protocol is adapted from general methods for alkaloid extraction from plant materials.
-
Materials:
-
Dried and powdered bark of Galbulimima belgraveana
-
Methanol (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
2 M Sodium Hydroxide (NaOH)
-
Dichloromethane (HPLC grade)
-
Anhydrous Sodium Sulfate
-
Rotary evaporator
-
Centrifuge
-
pH meter or pH strips
-
-
Procedure:
-
Macerate 10 g of powdered bark with 100 mL of methanol for 24 hours at room temperature.
-
Filter the extract and concentrate under reduced pressure using a rotary evaporator.
-
Acidify the residue with 50 mL of 0.1 M HCl and extract with 3 x 50 mL of dichloromethane to remove neutral and acidic compounds. Discard the organic layer.
-
Basify the aqueous layer to pH 9-10 with 2 M NaOH.
-
Extract the alkaline solution with 3 x 50 mL of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness. The resulting residue contains the crude alkaloid extract including this compound.
-
Reconstitute the residue in a suitable solvent (e.g., methanol:water 50:50) for HPLC-MS analysis.
-
This proposed method is a starting point and should be optimized for the specific instrumentation used.
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Molecular Formula of this compound: C₃₀H₃₇NO₇[2]
-
Molecular Weight: 523.6 g/mol [1]
-
Precursor Ion (Q1): m/z 524.26 [M+H]⁺.
-
Product Ions (Q3): Based on the fragmentation of similar isoquinoline alkaloids, potential product ions could arise from the loss of water, methoxy groups, or cleavage of the ester functionalities.[6][7] Predicted product ions for this compound requiring experimental confirmation are m/z 506.25 ([M+H-H₂O]⁺), m/z 492.23 ([M+H-CH₃OH]⁺), and m/z 402.21 ([M+H-C₇H₅O₂]⁺).
-
Collision Energy (CE): To be optimized for each transition (typically 20-40 eV).
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Visualizations
Caption: Experimental workflow for the extraction and HPLC-MS/MS analysis of this compound.
Caption: Proposed fragmentation pathway for this compound in positive ESI-MS/MS.
Caption: Logical workflow for the development and application of a bioanalytical method.
References
- 1. biorbyt.com [biorbyt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scielo.br [scielo.br]
- 4. kratomalks.org [kratomalks.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining Optimal Himandridine Dosage for Neuronal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of novel compounds in treating neurological disorders is a rapidly expanding field of research. Himandridine, a compound of interest, requires systematic evaluation to determine its optimal dosage for neuronal applications. An optimal dose is one that elicits the desired therapeutic effect, such as neuroprotection or enhanced neuronal differentiation, while minimizing cytotoxicity.
These application notes provide a comprehensive framework for determining the optimal dosage of this compound in neuronal cell lines. The protocols herein describe a tiered experimental approach, beginning with broad-spectrum cytotoxicity screening and culminating in the assessment of specific neuronal functions. This guide is intended for researchers in neuroscience, pharmacology, and drug development.
Experimental Workflow
The process of determining the optimal dosage of this compound involves a multi-step experimental workflow. This workflow is designed to first establish a safe concentration range and then to identify the concentration that provides the maximal desired biological effect.
Data Presentation: Quantitative Summary
To effectively compare the effects of different this compound concentrations, all quantitative data should be organized into clear and concise tables.
Table 1: Cytotoxicity of this compound on SH-SY5Y Cells (48-hour exposure)
| This compound (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) |
| 0 (Control) | 100 ± 5.2 | 0 ± 2.1 |
| 0.1 | 98.6 ± 4.8 | 1.5 ± 1.9 |
| 1 | 95.2 ± 5.5 | 4.8 ± 2.5 |
| 10 | 75.4 ± 6.1 | 24.1 ± 3.3 |
| 50 | 48.9 ± 7.3 | 52.3 ± 4.7 |
| 100 | 15.7 ± 3.9 | 85.6 ± 5.9 |
Table 2: Effect of this compound on Neuronal Differentiation (72-hour treatment)
| This compound (µM) | Average Neurite Length (µm) | % of β-III Tubulin Positive Cells |
| 0 (Control) | 25.3 ± 3.1 | 30.5 ± 4.5 |
| 1 | 35.8 ± 4.2 | 45.1 ± 5.1 |
| 5 | 58.2 ± 5.7 | 68.9 ± 6.3 |
| 10 | 42.1 ± 4.9 | 55.4 ± 5.8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1.5 x 10⁴ cells/well and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24-48 hours.[3]
-
MTT Addition: Add 50 µL of MTT reagent (1 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[3] Cell viability is expressed as a percentage relative to the untreated control.
Protocol: Cytotoxicity Assessment (LDH Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.[1][2]
-
Cell Culture and Treatment: Culture and treat neuronal cells with this compound as described in the MTT assay protocol.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. In a new 96-well plate, mix the collected supernatant with the assay reagents according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (typically around 490 nm). Cytotoxicity is calculated as a percentage of the maximum LDH release control.
Protocol: Neuronal Differentiation Assay
This protocol assesses the effect of this compound on neurite outgrowth and the expression of neuronal markers.
-
Cell Preparation: Plate a suitable neuronal cell line (e.g., SH-SY5Y or PC12) on plates coated with an appropriate substrate (e.g., poly-L-lysine or laminin).
-
Differentiation Induction: Induce differentiation using a standard protocol for the chosen cell line (e.g., with retinoic acid for SH-SY5Y cells). Treat the cells with non-toxic concentrations of this compound.
-
Immunofluorescence Staining: After 3-7 days of differentiation, fix the cells and perform immunofluorescence staining for neuronal markers such as β-III Tubulin (a general neuronal marker) and MAP2 (a mature neuron marker).[4] Use a nuclear counterstain like DAPI.
-
Imaging and Analysis: Capture images using a fluorescence microscope. Quantify neurite length and the percentage of marker-positive cells using image analysis software.
Signaling Pathway Visualization
While the precise signaling pathways modulated by this compound are yet to be elucidated, a general understanding of pathways involved in neuronal survival and apoptosis can guide further investigation.
References
Application Notes and Protocols for the Purification of Himandridine from Crude Extracts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the purification of Himandridine, a complex alkaloid isolated from the bark of the rainforest tree Galbulimima belgraveana. The methodologies described are based on established principles of natural product chemistry and are intended to guide researchers in obtaining this compound for further study.
Introduction
This compound is a structurally intricate alkaloid belonging to the diverse family of compounds found in Galbulimima species. The bark of G. belgraveana has a history of use in traditional medicine in Papua New Guinea for its psychoactive properties. Scientific investigation has revealed a wide array of alkaloids within the bark, each with distinct physiological effects. While the specific pharmacological profile of this compound is not extensively characterized, related alkaloids from the same plant have been shown to interact with various receptors in the central nervous system, including muscarinic and opioid receptors[1][2][3]. The purification of this compound from the crude extract presents a significant challenge due to the presence of numerous other structurally similar alkaloids. The following protocols outline a systematic approach to isolate this compound with a high degree of purity.
Data Presentation
The following tables summarize the expected quantitative data at each major stage of the purification process. These values are illustrative and may vary depending on the starting material and specific experimental conditions.
Table 1: Summary of Extraction and Initial Purification of Total Alkaloids
| Step | Description | Starting Material (Dry Bark) | Crude Extract Yield (w/w) | Total Alkaloid Fraction Yield (w/w) | Purity (Estimated Total Alkaloids) |
| 1 | Methanol Extraction | 1 kg | 50 - 70 g | - | ~5 - 10% |
| 2 | Acid-Base Liquid-Liquid Extraction | 50 g Crude Extract | - | 5 - 10 g | ~60 - 70% |
Table 2: Summary of Chromatographic Purification of this compound
| Step | Chromatographic Method | Starting Material (Total Alkaloids) | This compound-rich Fraction Yield (w/w) | Final this compound Yield (w/w) | Purity (this compound by HPLC) |
| 3 | Silica Gel Column Chromatography | 5 g | 0.5 - 1 g | - | ~40 - 50% |
| 4 | Preparative HPLC | 500 mg | - | 20 - 50 mg | >95% |
Experimental Protocols
Protocol 1: Extraction of Total Alkaloids from Galbulimima belgraveana Bark
This protocol describes the initial extraction of a crude alkaloid mixture from the dried and powdered bark of G. belgraveana.
Materials:
-
Dried and powdered bark of G. belgraveana
-
Methanol (ACS grade)
-
Hydrochloric acid (HCl), 2M
-
Ammonium hydroxide (NH₄OH), concentrated
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Large glass percolator or extraction vessel
-
Separatory funnels (2 L)
-
pH meter or pH paper
Procedure:
-
Macerate 1 kg of the dried, powdered bark in 5 L of methanol for 48 hours at room temperature with occasional stirring.
-
Filter the methanol extract and repeat the extraction process on the plant material two more times with fresh methanol.
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Dissolve the crude extract in 1 L of 2M HCl. The solution will be acidic.
-
Wash the acidic solution with 3 x 500 mL of dichloromethane to remove neutral and weakly basic compounds. Discard the organic layers.
-
Adjust the pH of the aqueous layer to approximately 9-10 with concentrated ammonium hydroxide.
-
Extract the now basic aqueous solution with 4 x 500 mL of dichloromethane. The alkaloids will partition into the organic layer.
-
Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate and concentrate the dichloromethane extract under reduced pressure to yield the total alkaloid fraction.
Protocol 2: Purification of this compound using Column Chromatography
This protocol outlines the separation of the total alkaloid fraction using silica gel column chromatography to obtain a this compound-rich fraction.
Materials:
-
Total alkaloid fraction
-
Silica gel (60 Å, 70-230 mesh)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Glass chromatography column (5 cm diameter, 50 cm length)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Dragendorff's reagent for alkaloid visualization
Procedure:
-
Prepare a slurry of 200 g of silica gel in dichloromethane.
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve 5 g of the total alkaloid fraction in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of methanol in dichloromethane, starting with 100% dichloromethane and gradually increasing the methanol concentration to 10%.
-
Collect fractions of 20 mL and monitor the separation by TLC.
-
For TLC analysis, use a mobile phase of dichloromethane:methanol (95:5) and visualize the spots under a UV lamp and by staining with Dragendorff's reagent.
-
Combine the fractions containing the spot corresponding to this compound (based on comparison with a reference standard if available, or by subsequent analytical methods).
-
Concentrate the combined fractions to obtain the this compound-rich fraction.
Protocol 3: High-Purity this compound by Preparative HPLC
This protocol describes the final purification step to obtain highly pure this compound using preparative High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound-rich fraction
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Preparative HPLC system with a C18 column (e.g., 250 x 21.2 mm, 5 µm)
-
UV detector
-
Fraction collector
-
Lyophilizer
Procedure:
-
Dissolve the this compound-rich fraction in a minimal amount of the mobile phase.
-
Set up the preparative HPLC system with a C18 column.
-
Use a mobile phase consisting of a gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient would be from 20% to 70% acetonitrile over 40 minutes.
-
Set the flow rate to 15 mL/min and the UV detection wavelength to 220 nm.
-
Inject the dissolved sample onto the column.
-
Collect the peak corresponding to this compound.
-
Combine the pure fractions and remove the organic solvent using a rotary evaporator.
-
Freeze-dry the aqueous solution to obtain pure this compound as a solid.
-
Determine the final purity by analytical HPLC.
Visualizations
The following diagrams illustrate the purification workflow and a potential signaling pathway for a related Galbulimima alkaloid, which may share similarities with this compound's mechanism of action.
References
Application Notes and Protocols for the Quantification of Himandridine in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Himandridine is a complex alkaloid isolated from the bark of Galbulimima species.[1][2][3][4] The unique structure and potential psychoactive properties of Galbulimima alkaloids have made them subjects of interest in ethnobotany and drug discovery.[1][2] To facilitate preclinical and clinical development, including pharmacokinetic and toxicokinetic studies, robust and sensitive analytical methods for the quantification of this compound in biological matrices are essential.[5][6][7] This document provides detailed application notes and protocols for the determination of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a preferred technique for its high sensitivity and specificity.[8][9][10]
Recommended Analytical Technique: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method for quantifying this compound in biological samples due to its ability to provide high selectivity and sensitivity, which are crucial for analyzing complex matrices like plasma and urine.[8][9][11] This technique combines the separation power of high-performance liquid chromatography (HPLC) with the specific detection capabilities of tandem mass spectrometry.
Experimental Protocols
The following are proposed protocols for sample preparation and LC-MS/MS analysis of this compound in plasma and urine. These are based on established methods for other alkaloids and small molecules in biological fluids.[6][12][13]
Protocol 1: Sample Preparation of Plasma using Protein Precipitation
This method is rapid and suitable for initial screening and high-throughput analysis.
Materials:
-
Blank human or animal plasma
-
Acetonitrile (HPLC grade), chilled at -20°C
-
Internal Standard (IS) solution (a structurally similar compound not present in the sample, e.g., a deuterated analog of this compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[14]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 2: Sample Preparation of Urine using Dilute-and-Shoot
Urine samples are generally cleaner than plasma and may require less extensive cleanup.[15][16]
Materials:
-
Blank human or animal urine
-
Methanol (HPLC grade)
-
Internal Standard (IS) solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample at 4,000 rpm for 5 minutes to remove particulate matter.[15]
-
In a clean microcentrifuge tube, combine 50 µL of the supernatant urine, 50 µL of the Internal Standard working solution, and 900 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
Transfer the mixture to an HPLC vial for injection.
Protocol 3: Proposed LC-MS/MS Method for this compound Quantification
The following are suggested starting parameters for method development. Optimization will be required.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Hypothetical MRM Transitions (to be determined experimentally):
-
This compound: Q1 (Parent Ion) -> Q3 (Product Ion)
-
Internal Standard: Q1 (Parent Ion) -> Q3 (Product Ion)
-
-
Source Parameters (to be optimized):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: To be optimized for the specific instrument.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables. Below are examples of how to present calibration curve data and precision and accuracy results.
Table 1: Example Calibration Curve Data for this compound in Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%RSD) |
| 1 | 0.012 | 105.3 | 8.7 |
| 5 | 0.058 | 102.1 | 6.2 |
| 20 | 0.235 | 98.7 | 4.5 |
| 50 | 0.591 | 99.5 | 3.1 |
| 100 | 1.182 | 101.2 | 2.5 |
| 250 | 2.955 | 100.8 | 1.9 |
| 500 | 5.910 | 99.9 | 1.5 |
| 1000 | 11.821 | 99.2 | 1.1 |
Table 2: Example Intra-day and Inter-day Precision and Accuracy for this compound in Urine
| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Mean Conc. (ng/mL) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LLOQ | 1 | 1.03 | 103.0 | 7.5 | 1.05 | 105.0 | 9.8 |
| Low | 3 | 2.95 | 98.3 | 5.1 | 3.08 | 102.7 | 6.4 |
| Medium | 75 | 76.2 | 101.6 | 3.2 | 74.1 | 98.8 | 4.1 |
| High | 750 | 745.5 | 99.4 | 2.1 | 759.8 | 101.3 | 3.5 |
Visualizations
Experimental Workflow
References
- 1. Synthesis of psychotropic alkaloids from Galbulimima - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and target annotation of the alkaloid GB18 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Total Synthesis of the Galbulimima Alkaloid (−)-GB17 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a HPLC-MS/MS Method for Simultaneous Determination of Twelve Bioactive Compounds in Epimedium: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical methods validation: bioavailability, bioequivalence and pharmacokinetic studies. Conference report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [mdpi.com]
- 10. A validated liquid chromatography/tandem mass spectrometry assay for cis-amminedichloro(2-methylpyridine)platinum(II) in human plasma ultrafiltrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijisrt.com [ijisrt.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]
- 15. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 16. pjoes.com [pjoes.com]
Strategies for In Vivo Formulation of Himandridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, specific in vivo formulation studies for Himandridine have not been extensively published. The following application notes and protocols are based on general principles for formulating poorly water-soluble alkaloids and are intended to serve as a foundational guide for initiating preclinical research on this compound.
Introduction to this compound Formulation Challenges
This compound is a complex piperidine alkaloid derived from the plant genus Galbulimima.[1] Its large, polycyclic structure suggests low aqueous solubility, a common hurdle for in vivo administration and achieving therapeutic concentrations. While soluble in organic solvents such as ethanol, methanol, DMF, and DMSO, these are often unsuitable for direct in vivo use at high concentrations due to potential toxicity.[1] Therefore, developing a safe and effective formulation is a critical first step in evaluating the biological activity of this compound in animal models.
The primary goals for a successful in vivo formulation are to:
-
Enhance the solubility and stability of this compound in a biocompatible vehicle.
-
Ensure the bioavailability of the compound upon administration.
-
Minimize vehicle-related toxicity and interference with the experimental results.
Pre-formulation Assessment
Prior to developing a full-scale formulation, a thorough pre-formulation assessment is crucial. This involves determining the fundamental physicochemical properties of this compound.
Table 1: Illustrative Pre-formulation Data for a Hypothetical Poorly Soluble Alkaloid
| Parameter | Illustrative Value | Method | Significance |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Shake-flask method followed by HPLC-UV | Determines the need for solubility enhancement. |
| LogP | 4.2 | Calculated or HPLC method | Indicates high lipophilicity and potential for poor aqueous solubility. |
| pKa | 8.5 (basic) | Potentiometric titration | Influences solubility at different pH values; potential for salt formation. |
| Stability in PBS (pH 7.4) | t½ = 8 hours | HPLC analysis of incubated samples | Determines the degradation rate in physiological buffer. |
| Melting Point | 185°C | Differential Scanning Calorimetry (DSC) | Provides information on the solid-state properties of the compound. |
Formulation Strategies
Based on the presumed low aqueous solubility of this compound, several formulation strategies can be employed. The choice of formulation will depend on the intended route of administration, the required dose, and the duration of the study.
Co-solvent Systems
One of the simplest approaches is to use a mixture of a biocompatible organic solvent and water.
Protocol 1: Preparation of a Co-solvent Formulation for Intravenous Administration
-
Solubilization: Dissolve the required amount of this compound in a minimal volume of a suitable organic solvent such as DMSO, ethanol, or PEG 400.
-
Dilution: Slowly add a buffered aqueous solution (e.g., saline or PBS) to the organic solution while vortexing to prevent precipitation.
-
Final Concentration: Adjust the final concentration of the organic solvent to the lowest possible level that maintains solubility (typically <10% for DMSO and <20% for ethanol in the final formulation for intravenous administration to minimize toxicity).
-
Filtration: Sterilize the final formulation by passing it through a 0.22 µm syringe filter before administration.
Table 2: Example Co-solvent Formulations
| Co-solvent System | Ratio (v/v/v) | Maximum this compound Solubility (Illustrative) | Notes |
| DMSO / PEG 400 / Saline | 5 / 30 / 65 | 1 mg/mL | Suitable for intravenous or intraperitoneal administration. |
| Ethanol / Propylene Glycol / Water | 10 / 40 / 50 | 0.5 mg/mL | May be suitable for oral or intraperitoneal administration. |
Surfactant-based Formulations (Micellar Solutions)
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.
Protocol 2: Preparation of a Micellar Formulation
-
Surfactant Solution: Prepare a solution of a biocompatible surfactant (e.g., Kolliphor® EL, Tween® 80) in saline at a concentration above its critical micelle concentration (CMC).
-
Drug Addition: Add the powdered this compound to the surfactant solution.
-
Solubilization: Gently heat (if the compound is stable) and sonicate the mixture until the this compound is fully dissolved.
-
Cooling and Filtration: Allow the solution to cool to room temperature and filter it through a 0.22 µm syringe filter.
Cyclodextrin-based Formulations
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can complex with lipophilic molecules.
Protocol 3: Preparation of a Cyclodextrin Formulation
-
Cyclodextrin Solution: Prepare a solution of a chemically modified cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in water or saline.
-
Complexation: Add this compound to the cyclodextrin solution and stir or sonicate for several hours to allow for complex formation.
-
Filtration: Remove any undissolved compound by centrifugation and filtration.
Routes of Administration and Considerations
The choice of administration route is critical and depends on the formulation and the goals of the study.
-
Intravenous (IV): Provides 100% bioavailability and is suitable for co-solvent and micellar formulations.[2] However, it can be technically challenging in small animals.
-
Intraperitoneal (IP): A common route in rodent studies, offering good systemic exposure. Most of the described formulations are suitable for IP administration.
-
Oral (PO): Preferred for its clinical relevance but is the most complex route due to the harsh environment of the gastrointestinal tract. Requires formulations that protect the drug and enhance absorption.
-
Subcutaneous (SC): Can provide a slower, more sustained release of the compound.[3][4][5]
Experimental Workflows
The following diagrams illustrate the logical flow for formulation development and an in vivo pharmacokinetic study.
Caption: Workflow for this compound Formulation Development.
Caption: Workflow for a typical in vivo pharmacokinetic study.
In Vivo Study Protocol: A General Template
This protocol outlines a basic pharmacokinetic study in mice.
Protocol 4: Pharmacokinetic Study of a this compound Formulation in Mice
-
Animals: Use healthy, adult mice (e.g., C57BL/6 or BALB/c), acclimated for at least one week.
-
Grouping: Divide animals into groups based on the route of administration (e.g., IV and PO). A typical group size is 3-5 animals per time point for sparse sampling or 3-5 animals for serial sampling if possible.
-
Dosing:
-
IV Administration: Administer the this compound formulation via the tail vein. The injection volume should be appropriate for the animal's weight (e.g., 5 mL/kg).
-
PO Administration: Administer the formulation using oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 20-30 µL) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) from the saphenous or submandibular vein into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.[6]
-
Sample Analysis:
-
Extract this compound from the plasma using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of this compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t½) using appropriate software (e.g., Phoenix WinNonlin).
-
Conclusion
The successful in vivo evaluation of this compound is contingent upon the development of a suitable formulation that overcomes its inherent poor aqueous solubility. A systematic approach involving pre-formulation studies, the exploration of various formulation strategies, and carefully designed in vivo pharmacokinetic studies will be essential to advance our understanding of this novel alkaloid. The protocols and strategies outlined here provide a foundational framework for initiating these critical preclinical investigations.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro–In Vivo Relationship in Mini-Scale—Enabling Formulations of Corallopyronin A - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the solubility of Himandridine in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of Himandridine.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when encountering poor solubility of this compound?
A1: Initially, it is crucial to characterize the physicochemical properties of your this compound sample. Understanding properties such as its pKa, pH-solubility profile, and crystallinity will provide a foundation for selecting an appropriate solubility enhancement strategy. Many alkaloids exhibit pH-dependent solubility; therefore, creating a simple pH-solubility profile is a recommended first step.
Q2: How can pH adjustment be used to improve this compound solubility?
A2: As an alkaloid, this compound is expected to be a basic compound. Therefore, its solubility should increase in acidic solutions due to the formation of a more soluble salt form. Lowering the pH of the aqueous solution with a pharmaceutically acceptable acid can be a straightforward and effective method for solubilization. However, the stability of this compound at different pH values must be assessed to prevent degradation.[1][2][3]
Q3: What are co-solvents and how can they enhance the solubility of this compound?
A3: Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of poorly water-soluble compounds.[3][4] For this compound, common co-solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) can be effective.[3] They work by reducing the polarity of the solvent system. The choice and concentration of the co-solvent should be optimized, considering the potential for toxicity in the intended application.
Q4: Can surfactants be used to improve the aqueous solubility of this compound?
A4: Yes, surfactants can increase the solubility of hydrophobic compounds like this compound by forming micelles that encapsulate the drug molecules.[5] Non-ionic surfactants such as Tweens and Spans are commonly used in pharmaceutical formulations.[5] It is important to determine the critical micelle concentration (CMC) of the chosen surfactant to ensure effective solubilization.
Q5: What is complexation and how can it be applied to this compound?
A5: Complexation involves the formation of a soluble complex between the drug and a complexing agent. For alkaloids, cyclodextrins are a widely used option.[1] These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[6] this compound, being a nonpolar molecule, can potentially fit into the cyclodextrin cavity, forming an inclusion complex with enhanced aqueous solubility.[1] Another approach for alkaloids is complexation with polycarboxylic materials, which can increase solubility multiple-fold.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound precipitates out of solution upon standing. | The solution is supersaturated, or the compound is unstable at the given pH. | 1. Re-evaluate the pH and ensure it is within a range where this compound is both soluble and stable. 2. Consider using a stabilizing agent or a different solubilization technique, such as complexation with cyclodextrins. |
| The use of a co-solvent is not significantly improving solubility. | The chosen co-solvent may not be optimal, or the concentration is too low. | 1. Screen a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400). 2. Create a solubility phase diagram to determine the optimal concentration of the co-solvent. |
| Surfactant addition leads to excessive foaming or precipitation. | The surfactant concentration is too high, or there is an incompatibility with other formulation components. | 1. Ensure the surfactant concentration is above the CMC but not excessively high. 2. Evaluate the compatibility of the surfactant with other excipients in the formulation. |
| pH adjustment leads to chemical degradation of this compound. | This compound is unstable at the pH required for solubilization. | 1. Conduct a stability study of this compound across a range of pH values. 2. If instability is confirmed, consider alternative methods that do not rely on extreme pH, such as solid dispersions or nanotechnology approaches.[3][8] |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profile of this compound
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, citrate buffers).
-
Sample Preparation: Add an excess amount of this compound to a fixed volume of each buffer solution in separate vials.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: Centrifuge the samples to pellet the undissolved solid. Filter the supernatant through a 0.45 µm filter.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC-UV.
-
Data Plotting: Plot the measured solubility (in mg/mL or µg/mL) against the corresponding pH value.
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)
-
Molar Ratio Selection: Determine the molar ratios of this compound to cyclodextrin to be tested (e.g., 1:1, 1:2).
-
Kneading Process:
-
Place the calculated amount of cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin) in a mortar.
-
Add a small amount of a suitable solvent (e.g., water-ethanol mixture) to form a paste.
-
Gradually add the this compound powder to the paste and knead for a specified time (e.g., 30-60 minutes).
-
Continue adding small amounts of the solvent mixture to maintain a suitable consistency.
-
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization: Pulverize the dried complex into a fine powder.
-
Solubility Determination: Determine the aqueous solubility of the prepared this compound-cyclodextrin complex using the method described in Protocol 1 (at a fixed pH, e.g., pH 7.4).
Data Presentation
Table 1: Hypothetical pH-Solubility Profile of this compound
| pH | This compound Solubility (µg/mL) |
| 2.0 | 1500 |
| 4.0 | 850 |
| 6.0 | 120 |
| 7.0 | 25 |
| 8.0 | 5 |
| 10.0 | < 1 |
Table 2: Comparison of Solubility Enhancement Techniques for this compound (Hypothetical Data)
| Technique | Excipient/Method | Fold Increase in Solubility | Advantages | Disadvantages |
| pH Adjustment | pH 4.0 Buffer | 34 | Simple, cost-effective.[3] | Potential for drug instability. |
| Co-solvency | 20% Propylene Glycol | 15 | Easy to formulate.[3] | Potential for in vivo precipitation upon dilution. |
| Complexation | 1:1 HP-β-Cyclodextrin | 50 | Significant solubility enhancement, potential for improved stability.[1] | Higher cost of excipients. |
| Solid Dispersion | 1:5 PVP K30 | 80 | High solubility enhancement.[5] | Can be complex to manufacture, potential for recrystallization.[5] |
Visualizations
Caption: Experimental workflow for evaluating this compound solubility enhancement.
Caption: Decision-making flowchart for improving this compound solubility.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijmsdr.org [ijmsdr.org]
- 3. ijpbr.in [ijpbr.in]
- 4. longdom.org [longdom.org]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced Solubility of Alkaloids by Complexation with Polycarboxylic Materials for Controlled Release Formulations: Case of Peschiera fuchsiaefolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Assessing the Long-Term Stability of Himandridine in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the long-term stability of Himandridine in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, a pyridine-containing alkaloid, can be influenced by several factors, including pH, temperature, light exposure, oxygen, and the presence of oxidizing agents. It is crucial to control these parameters during stability studies to obtain reliable and reproducible results. For instance, related pyridine compounds have shown susceptibility to oxidation.[1]
Q2: What are the initial steps to take when a this compound solution shows unexpected degradation?
A2: If unexpected degradation is observed, first verify the storage conditions (temperature, light protection).[2][3][4] Then, check the pH of the solution, as shifts in pH can accelerate degradation. It is also advisable to analyze the purity of the solvent and screen for potential contaminants that could be acting as catalysts for degradation.
Q3: How can I quantify the concentration of this compound and its degradation products accurately?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used method for quantifying this compound and its degradation products. For higher sensitivity and specificity, especially in complex matrices, Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is recommended.[5][6][7] Method validation, including linearity, accuracy, precision, and specificity, is essential for reliable quantification.[8]
Q4: What are the expected degradation pathways for a molecule like this compound?
A4: While specific degradation pathways for this compound are not extensively documented, analogous pyridine-containing compounds can undergo oxidation of the pyridine ring or its substituents, hydrolysis of ester or amide functionalities if present, and photolytic degradation.[1][9][10][11] Forced degradation studies can help elucidate the likely degradation pathways.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Purity in Solution
-
Symptom: A significant decrease in the main peak area corresponding to this compound is observed in the chromatogram in a short period.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Inappropriate pH | Measure the pH of the solution. Prepare fresh solutions in a range of buffered pH values (e.g., pH 3, 5, 7, 9) to determine the optimal pH for stability. |
| Light Sensitivity | Store solutions in amber vials or protect them from light.[4] Conduct a photostability study by exposing the solution to a controlled light source. |
| Oxidation | Purge the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution and store it under an inert atmosphere. The addition of antioxidants could be considered, but their compatibility and potential interference with analytical methods must be evaluated. |
| High Temperature | Ensure solutions are stored at the recommended temperature.[2] Avoid repeated freeze-thaw cycles if solutions are stored frozen. |
| Solvent Impurity | Use high-purity, HPLC-grade solvents. Test a new batch of solvent to rule out contamination. |
Issue 2: Appearance of Unknown Peaks in the Chromatogram
-
Symptom: New peaks, not present in the initial analysis, appear and grow over time.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Degradation Products | These are likely degradation products. Use LC-MS/MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks to help in their identification.[1] |
| Interaction with Container | The compound may be interacting with the storage container. Test stability in different types of containers (e.g., glass vs. polypropylene). |
| Sample Contamination | Review sample handling procedures to prevent cross-contamination. Prepare a fresh, uncontaminated sample for comparison. |
Experimental Protocols
Protocol 1: Long-Term Stability Testing of this compound in Solution
This protocol outlines the steps for conducting a long-term stability study according to ICH guidelines.[3][4][12]
-
Solution Preparation:
-
Prepare a stock solution of this compound in the desired solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution) at a known concentration.
-
Use high-purity solvents and calibrated equipment.
-
Divide the stock solution into multiple aliquots in appropriate containers (e.g., amber glass vials with inert caps).
-
-
Storage Conditions:
-
Store the aliquots under the following long-term and accelerated conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[12]
-
-
Include a condition with protection from light at each temperature.
-
Store a control sample at -20°C or -80°C.
-
-
Time Points for Analysis:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 1, 2, 3, and 6 months.
-
-
Analytical Method:
-
Use a validated stability-indicating HPLC-UV or LC-MS/MS method.
-
At each time point, analyze the samples in triplicate.
-
Quantify the percentage of this compound remaining and the formation of any degradation products.
-
Protocol 2: Forced Degradation Study
This study is designed to identify potential degradation pathways and develop a stability-indicating analytical method.
-
Prepare this compound Solutions: Prepare separate solutions of this compound for each stress condition.
-
Apply Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.[1]
-
Thermal Degradation: Heat the solid compound or a solution at 80°C for 48 hours.
-
Photodegradation: Expose the solution to a light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Analysis:
-
Analyze the stressed samples by HPLC-UV and LC-MS/MS.
-
Characterize the degradation products by comparing their mass spectra and retention times to the parent compound.
-
Data Presentation
Table 1: Example Long-Term Stability Data for this compound (0.1 mg/mL in pH 7.4 Buffer)
| Storage Condition | Time Point (Months) | This compound Remaining (%) | Appearance of Degradation Products (%) |
| 25°C / 60% RH | 0 | 100.0 | 0.0 |
| 3 | 99.2 | 0.8 | |
| 6 | 98.5 | 1.5 | |
| 12 | 97.1 | 2.9 | |
| 40°C / 75% RH | 0 | 100.0 | 0.0 |
| 1 | 97.8 | 2.2 | |
| 3 | 94.5 | 5.5 | |
| 6 | 89.3 | 10.7 |
Table 2: Example Forced Degradation Results for this compound
| Stress Condition | This compound Degraded (%) | Major Degradation Products (m/z) |
| 0.1 M HCl, 60°C | 15.2 | [M+H]+ of Product A |
| 0.1 M NaOH, 60°C | 8.5 | [M+H]+ of Product B |
| 3% H₂O₂, RT | 25.8 | [M+H]+ of Product C (Oxidized) |
| Heat (80°C) | 5.1 | [M+H]+ of Product D |
| Light | 12.3 | [M+H]+ of Product E |
Visualizations
References
- 1. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Methods for the Quantification of Histamine and Histamine Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepcidin quantification: methods and utility in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways [frontiersin.org]
- 12. 9001 Guidelines for Stability Testing of Drug Substances and Preparations - YENHE [en.yenhe.com.cn]
Technical Support Center: Optimizing Himandridine Concentration for Cytotoxicity Assays
Disclaimer: Currently, there is limited publicly available scientific literature detailing the specific cytotoxic concentrations, IC50 values, and mechanism of action for Himandridine. The information provided in this technical support center is based on the general characteristics of related bisindole alkaloids of the voacamine type and should be used as a starting point for your own empirical investigations.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A1: For initial screening of bisindole alkaloids, a broad concentration range is recommended to determine the optimal experimental window. A typical starting range for many indole alkaloids is from 0.1 µM to 100 µM.[1] Based on studies of related compounds, the cytotoxic effects of bisindole alkaloids can be observed in the low micromolar range.[2]
Q2: What solvent should I use to dissolve this compound?
A2: Most indole alkaloids are soluble in organic solvents like dimethyl sulfoxide (DMSO) or ethanol. It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in your chosen solvent and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] The final concentration of the solvent in the cell culture medium should be kept low (typically below 0.1%) to prevent solvent-induced toxicity.[1]
Q3: What is the recommended incubation time for this compound treatment?
A3: The optimal incubation time will depend on the cell line and the specific mechanism of action of this compound. A common starting point is a 24 to 72-hour incubation period. It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the ideal duration for observing a cytotoxic effect.
Q4: How can I determine the IC50 value of this compound for my cell line?
A4: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a biological function by 50%.[3] To determine the IC50, you should perform a dose-response experiment with a series of this compound concentrations. Cell viability is then measured for each concentration, and the data is plotted to generate a dose-response curve. The IC50 is the concentration of this compound that results in a 50% reduction in cell viability compared to the untreated control.[3][4]
Q5: Can this compound interfere with common cytotoxicity assays?
A5: Some natural compounds can interfere with the reagents used in cytotoxicity assays. For example, compounds with reducing properties can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. It is important to include a control well with this compound in cell-free medium to check for any direct interaction with the assay reagents.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Cell Viability/High Cytotoxicity in Control Group | Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration in the culture medium is below 0.1%. Include a solvent-only control in your experimental setup.[1] |
| Cell seeding density is too low, leading to poor cell health. | Optimize cell seeding density for your specific cell line to ensure they are in the logarithmic growth phase during the experiment. | |
| No Observable Cytotoxic Effect | This compound concentration is too low. | Increase the concentration range of this compound in your dose-response experiment.[1] |
| The incubation time is too short for the cytotoxic effects to manifest. | Perform a time-course experiment with longer incubation periods (e.g., 48h, 72h).[1] | |
| This compound has degraded. | Prepare fresh stock solutions of this compound. Store aliquots at -80°C and avoid repeated freeze-thaw cycles.[1] | |
| High Variability Between Replicate Wells | Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell plating. |
| Edge effects in the microplate. | Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation, which can affect cell growth and compound concentration. | |
| Incomplete dissolution of formazan crystals (MTT assay). | Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.[5] | |
| Precipitate Forms in the Culture Medium | This compound has low solubility in the aqueous medium. | Ensure the stock solution is fully dissolved before adding it to the medium. Consider pre-warming the medium before adding the compound. If solubility issues persist, a lower concentration of serum or a serum-free medium might be necessary if the cell line can tolerate it.[1] |
Quantitative Data Summary
The following tables provide hypothetical, yet plausible, data for this compound based on the cytotoxic activity of related bisindole alkaloids. This data should be used as a reference for designing your experiments.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| A549 | Lung Carcinoma | 48 | 5.2 |
| MCF-7 | Breast Adenocarcinoma | 48 | 8.7 |
| HeLa | Cervical Cancer | 48 | 12.1 |
| U-2 OS | Osteosarcoma | 72 | 3.5 |
Table 2: Example Dose-Response Data for this compound in A549 Cells (48h Incubation)
| This compound Concentration (µM) | % Cell Viability (MTT Assay) |
| 0 (Control) | 100 |
| 1 | 92 |
| 2.5 | 75 |
| 5 | 51 |
| 10 | 28 |
| 25 | 15 |
| 50 | 5 |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include untreated and solvent controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[5] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.
LDH Cytotoxicity Assay Protocol
The LDH assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, which is a marker of cytotoxicity.[9]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 10 minutes.
-
Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate and a catalyst.
-
Incubation: Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490-500 nm) using a microplate reader.
-
Data Analysis: Determine the amount of LDH release for each treatment group and express cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a detergent).
Visualizations
Caption: Workflow for determining this compound cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxic activity of indole alkaloids from Alstonia macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. glpbio.com [glpbio.com]
Troubleshooting unexpected results in Himandridine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Himandridine in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy after preparation. What should I do?
A1: A cloudy solution may indicate solubility issues. First, ensure you are using the recommended solvent and that it is of high purity. Gentle warming and vortexing can aid dissolution. If the problem persists, consider preparing a more dilute stock solution and adjusting the final concentration in your experimental medium. Always prepare fresh solutions before each experiment to minimize precipitation.
Q2: I am observing lower-than-expected potency (higher EC50/IC50) in my cell-based assays. What are the possible causes?
A2: Several factors can contribute to reduced potency.[1] Verify the accuracy of your this compound stock solution concentration. Ensure that the passage number of your cell line is within the recommended range, as cellular responses can change over time. Check for potential degradation of the compound by storing it under the recommended conditions (cool, dry, and dark). Finally, review your experimental protocol for any deviations, particularly in incubation times and cell densities.[2][3]
Q3: I am seeing significant variability between replicate wells in my assay plates. How can I improve consistency?
A3: To reduce data variability, ensure uniform cell seeding by thoroughly resuspending cells before plating. When adding this compound, mix gently to avoid disturbing the cell monolayer. Pay close attention to your pipetting technique to ensure accurate and consistent volumes across all wells. Additionally, be mindful of edge effects on microplates; consider leaving the outer wells empty and filling them with sterile medium to maintain a humidified environment.
Q4: Are there any known off-target effects of this compound that could explain unexpected phenotypes?
A4: While this compound is characterized as a specific modulator of its primary target, like many small molecules, it may exhibit off-target activities at higher concentrations. If you observe unexpected cellular responses, consider performing a dose-response experiment over a wider concentration range to identify a potential therapeutic window. It is also advisable to include appropriate positive and negative controls to rule out artifacts.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent peak retention times in HPLC analysis. | Changes in mobile phase composition, column temperature fluctuations, or column degradation. | Prepare fresh mobile phase daily, use a column oven to maintain a stable temperature, and regularly check column performance with a standard compound. |
| High background signal in fluorescence-based assays. | Autofluorescence of this compound, interference from media components, or contaminated reagents. | Run a control plate with this compound in cell-free media to quantify its intrinsic fluorescence. Use phenol red-free media if possible and ensure all reagents are fresh and properly stored. |
| Unexpected cell death at low this compound concentrations. | Solvent toxicity or contamination of the compound. | Ensure the final solvent concentration in your assay is below the tolerance level for your cell line (typically <0.5%). Test the solvent alone as a vehicle control. If toxicity persists, consider obtaining a new batch of this compound. |
| No response observed even at high concentrations. | Inactive compound, incorrect assay setup, or resistant cell line. | Verify the identity and purity of your this compound using analytical techniques such as mass spectrometry or NMR.[4][5] Double-check all assay components and parameters.[2] If possible, test the compound on a different, sensitive cell line to confirm its activity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of a recommended solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound from the stock solution in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.[6][7][8]
Data Presentation
Table 1: Dose-Response of this compound on ABC Cancer Cell Line
| This compound (µM) | % Inhibition (Mean ± SD) |
| 0.1 | 5.2 ± 1.8 |
| 1 | 25.6 ± 3.1 |
| 5 | 48.9 ± 2.5 |
| 10 | 72.3 ± 4.0 |
| 25 | 91.5 ± 2.2 |
| 50 | 98.1 ± 1.5 |
Table 2: Kinetic Analysis of this compound Activity
| Time (hours) | Target Engagement (%) at 10 µM |
| 1 | 15.8 |
| 4 | 45.2 |
| 8 | 78.6 |
| 12 | 89.1 |
| 24 | 92.3 |
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: General experimental workflow for this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 3. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 7. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 8. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
Methods for improving the yield of Himandridine extraction
Welcome to the technical support center for Himandridine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the yield and purity of this compound from its natural source, Galbulimima belgraveana. Here you will find frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for total alkaloids from Galbulimima belgraveana bark?
A1: The yield of crude alkaloids from Galbulimima belgraveana bark is known to be highly variable. Published literature and anecdotal reports indicate that the total alkaloid content can range from trace amounts up to 0.5% of the dry weight of the bark.[1] This variability is a significant challenge and is attributed to genetic differences between individual trees, geographical location, and even the season of collection.[1]
Q2: Why is my this compound yield inconsistent between different bark samples?
A2: Inconsistency in yields is a well-documented issue with Galbulimima alkaloids.[1] A seminal review on the topic noted that of more than a dozen bark samples collected from different regions, no two were alike in their alkaloid composition or concentration.[1] This natural variability requires that each new batch of plant material be treated as unique, often necessitating ad-hoc adjustments to the extraction and purification protocol.
Q3: How many different alkaloids are present in the crude extract?
A3: To date, at least 40 unique alkaloids have been identified in extracts from Galbulimima species.[1] this compound is just one of many structurally similar compounds. This complexity makes the purification process a critical and challenging step that requires robust chromatographic techniques to achieve high purity.
Q4: Can I use modern extraction techniques like ultrasound or microwave assistance?
A4: Yes, while classical acid-base extraction is the most commonly cited method, modern techniques can significantly improve efficiency. Methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can enhance solvent penetration and mass transfer, potentially leading to higher yields in shorter times and with less solvent consumption.[2][3] Optimization of parameters such as temperature, time, and solvent composition is crucial for success.[2][4]
Q5: What is the most critical step for maximizing yield?
A5: The most critical step is the initial liquid-liquid acid-base extraction. Ensuring the correct pH at each stage is vital. The initial basification (pH ~10) is necessary to deprotonate the alkaloids into their free base form, making them soluble in organic solvents.[5] Subsequently, acidification of the organic layer protonates the alkaloids, allowing them to be extracted back into an aqueous layer, which effectively separates them from neutral and acidic plant metabolites. Careful and thorough separation of the layers at each stage is paramount to prevent loss of product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Crude Alkaloids | 1. Poor Quality Plant Material: The specific tree from which the bark was harvested may have a naturally low concentration of alkaloids.[1] 2. Improper pH Adjustment: Incomplete basification (pH < 9) during the initial step will result in poor extraction of alkaloids into the organic solvent. Incomplete acidification (pH > 2) in the second step will leave alkaloids in the organic phase. 3. Insufficient Extraction Time/Agitation: The solvent may not have had adequate time or mixing to penetrate the plant matrix and solubilize the alkaloids. 4. Formation of Emulsions: A stable emulsion between the aqueous and organic layers can trap alkaloids and prevent efficient separation. | 1. Source New Material: If possible, obtain bark from a different source or tree. Screen small batches first to assess alkaloid content before committing to a large-scale extraction. 2. Verify pH: Use a calibrated pH meter. Ensure the aqueous phase is strongly basic (pH 10) before the first organic extraction and strongly acidic (pH 1-2) for the back-extraction.[5] 3. Increase Contact: Extend the shaking/stirring time for each solvent partition. For solid-liquid extractions, consider grinding the bark to a finer powder to increase surface area. Consider using ultrasound-assisted extraction (UAE) to improve solvent penetration.[2] 4. Break Emulsions: Add a small amount of brine (saturated NaCl solution) or a few drops of ethanol to the separatory funnel and swirl gently. Centrifugation at low speed can also be effective for persistent emulsions. |
| Low Purity of Final Product | 1. Inefficient Liquid-Liquid Extraction: Neutral or acidic compounds may have been carried over. 2. Overloaded Chromatography Column: Applying too much crude extract to the silica column will result in poor separation of the numerous alkaloids.[5] 3. Inappropriate Chromatography Solvent System: The chosen mobile phase may not have the correct polarity to resolve this compound from other closely related alkaloids. | 1. Refine Extraction: After acidifying the organic extract and moving the alkaloids to the aqueous phase, wash this acidic solution with a fresh portion of a non-polar organic solvent (e.g., ether or dichloromethane) to remove any remaining neutral impurities before proceeding.[5] 2. Optimize Loading: Reduce the amount of crude material loaded onto the column. A general rule is to load an amount that is 1-2% of the total weight of the stationary phase. 3. Develop Gradient: Perform small-scale analytical Thin Layer Chromatography (TLC) with different solvent systems to identify an optimal mobile phase. A shallow gradient elution (slowly increasing the polarity) during column chromatography is often necessary to separate complex alkaloid mixtures.[5] |
| Degradation of Product | 1. High Temperatures: Many alkaloids are sensitive to heat and can degrade, especially during solvent evaporation or with methods like MAE if not properly controlled.[6][7] 2. Extreme pH: Prolonged exposure to very strong acids or bases can potentially cause hydrolysis or rearrangement of functional groups. | 1. Use Reduced Pressure: Always concentrate solvents using a rotary evaporator under reduced pressure to keep the temperature low. If using MAE, carefully control the temperature settings.[2][4] 2. Minimize Exposure Time: Do not let the extraction mixtures sit for extended periods, especially under strongly acidic or basic conditions. Process the material promptly after adding acid or base. |
Quantitative Data Presentation
Optimizing extraction requires systematic evaluation of key parameters. Below is a template table illustrating how to organize experimental data to determine the most effective conditions for maximizing the yield of the total crude alkaloid mixture.
| Extraction Method | Solvent System | Temperature (°C) | Time (min) | Solid:Liquid Ratio (g/mL) | Crude Alkaloid Yield (% of dry bark) |
| Maceration | Methanol | 25 | 1440 (24h) | 1:10 | 0.21 |
| Acid-Base | Dichloromethane | 25 | 180 (3x60) | 1:15 | 0.35 |
| Ultrasound (UAE) | 70% Ethanol | 50 | 45 | 1:20 | 0.42 |
| Microwave (MAE) | 70% Ethanol | 65 | 30 | 1:20 | 0.48 |
Note: The values presented are illustrative and serve as a guide for experimental design. Actual yields are highly dependent on the quality of the source material.
Experimental Protocols & Workflows
Protocol 1: Standard Acid-Base Extraction of Galbulimima Alkaloids
This protocol is adapted from established methods for the isolation of alkaloids from G. belgraveana bark.[5]
1. Initial Solvent Extraction: a. Grind shade-dried bark to a coarse powder (e.g., 10 kg). b. Macerate the powder in methanol (20 L) at room temperature with occasional stirring for 24 hours. c. Filter the mixture and repeat the maceration two more times with fresh methanol. d. Combine the methanol filtrates and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
2. Acid-Base Liquid-Liquid Partitioning: a. Suspend a portion of the crude extract (e.g., 300 g) in a 5% aqueous sodium hydroxide (NaOH) solution (1 L) to reach a pH of approximately 10. b. Extract this basic aqueous mixture three times with an equal volume of diethyl ether or dichloromethane (3 x 1 L). Combine the organic layers. c. Extract the combined organic layers three times with a 4% aqueous hydrochloric acid (HCl) solution (3 x 1 L). The protonated alkaloids will move into the acidic aqueous layer. d. Wash the combined acidic extracts with a small volume of ether (3 x 500 mL) to remove residual neutral impurities. Discard the ether washes. e. Basify the acidic aqueous solution with aqueous ammonia or NaOH to pH 10. The alkaloids will precipitate or become soluble in organic solvents again. f. Extract the liberated alkaloid free-bases three times with chloroform or dichloromethane (3 x 1 L). g. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture as a thick brown oil.
3. Chromatographic Purification: a. Prepare a silica gel column. b. Dissolve the crude alkaloid mixture in a minimal amount of the initial mobile phase. c. Apply the sample to the column. d. Elute the column using a gradient solvent system of increasing polarity. A common system is methanol in dichloromethane with a small amount of ammonia (e.g., starting with 1:10:0.1 v/v/v methanol/dichloromethane/NH₃ and gradually increasing the methanol concentration).[5] e. Collect fractions and monitor them by TLC to identify and combine those containing this compound. f. Concentrate the purified fractions under reduced pressure to obtain the isolated compound.
Workflow Diagram: this compound Extraction & Purification
Caption: Workflow for this compound extraction and purification.
Troubleshooting Logic: Diagnosing Low Yield
Caption: Troubleshooting flowchart for low extraction yield.
References
- 1. Synthesis of psychotropic alkaloids from Galbulimima - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Effect of pH and temperature on the stability of the natural dye from the roselle flower (Hibiscus sabdariffa L.) and its application in flavored milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Protein Purification
Disclaimer: Initial searches for "Himandridine" did not yield specific information regarding its purification. Therefore, this technical support center provides a comprehensive guide to overcoming common challenges in the purification of recombinant proteins, a frequent task for researchers, scientists, and drug development professionals. The principles and troubleshooting steps outlined here are broadly applicable to various protein purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider before starting a protein purification process?
Before initiating a protein purification protocol, it is crucial to have a well-defined strategy. Key considerations include the properties of the target protein (e.g., size, charge, and hydrophobicity), the expression system used, and the desired final purity and yield. A common starting point for recombinant proteins is the use of affinity tags, such as a polyhistidine-tag (His-tag), which allows for a highly specific initial capture step.[1][2]
Q2: What are the most common challenges encountered during protein purification?
Researchers often face several hurdles during protein purification. The most common challenges include low purity after the initial chromatography step, slow process development time, and the need for multiple purification steps to achieve the desired purity.[3] Other significant issues include protein instability, aggregation, low recovery, and the removal of host cell proteins (HCPs).[4][5][6]
Q3: How can I assess the purity of my protein sample?
Assessing protein purity is a critical step in any purification workflow. Several analytical techniques can be employed, each with its own advantages. Some common methods include:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A widely used technique to visualize the protein of interest and any contaminants based on their molecular weight.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample by separating the target protein from impurities.[][8]
-
Mass Spectrometry (MS): Offers precise molecular weight determination and can identify contaminants.[][8]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A versatile method for purity evaluation that can provide both qualitative and absolute quantitative data.[9]
Q4: What is an affinity tag and how does it facilitate protein purification?
An affinity tag is a short amino acid sequence genetically engineered into a recombinant protein.[2] The most common is the polyhistidine-tag (His-tag), which consists of six or more consecutive histidine residues.[10] This tag confers a high affinity for divalent metal ions, such as nickel (Ni2+), which can be immobilized on a chromatography resin.[1][11] This allows for the selective capture of the His-tagged protein from a complex mixture of cellular proteins, often achieving high purity in a single step.[1]
Troubleshooting Guide
This guide addresses specific problems that may arise during your protein purification experiments.
Q1: I am experiencing very low yield of my purified protein. What could be the cause and how can I improve it?
Potential Causes and Solutions:
-
Inefficient Cell Lysis: Ensure complete cell disruption to release the target protein. Sonication or the use of appropriate lysis buffers with enzymes like lysozyme can be optimized.
-
Protein Degradation: Proteases released during cell lysis can degrade the target protein. Add protease inhibitors to the lysis buffer.
-
Suboptimal Binding Conditions: The pH and buffer composition can significantly affect the binding of the target protein to the chromatography resin. For His-tagged proteins, ensure the pH of the binding buffer is optimal for histidine binding (typically around pH 8.0).[10]
-
Incorrect Imidazole Concentration (for His-tagged proteins): While a small amount of imidazole (10-20 mM) in the binding and wash buffers can reduce non-specific binding, too high a concentration can prevent the target protein from binding.[11] This may need to be optimized for each specific protein.
-
Column Overloading: The binding capacity of the chromatography resin is finite. Ensure that the amount of protein loaded onto the column does not exceed the manufacturer's specified capacity.[1][10]
Q2: My purified protein sample has low purity with many contaminating bands on an SDS-PAGE gel. How can I improve the purity?
Potential Causes and Solutions:
-
Non-Specific Binding: Host cell proteins can non-specifically bind to the chromatography resin.
-
Increase Wash Stringency: Increase the concentration of the competing agent in the wash buffer. For His-tagged proteins, this would be imidazole. A step-gradient wash with increasing imidazole concentrations can be effective.[12]
-
Adjust Buffer Composition: Modifying the salt concentration or pH of the wash buffer can help to disrupt non-specific interactions.
-
-
Co-purification of Interacting Proteins: The target protein may be co-purifying with its natural binding partners. Consider using a more stringent wash buffer or a secondary purification step, such as ion-exchange or size-exclusion chromatography.
-
Protein Aggregation: Aggregates can be difficult to remove and can co-elute with the target protein.
-
Optimize Buffer Conditions: Include additives like non-ionic detergents or adjust the salt concentration to improve protein solubility.
-
Size-Exclusion Chromatography: This technique is effective at separating monomers from aggregates.
-
Q3: My protein is precipitating during the purification process. What can I do to prevent this?
Potential Causes and Solutions:
-
Buffer Incompatibility: The pH or ionic strength of the buffer may be causing the protein to become unstable and precipitate. Experiment with different buffer systems and salt concentrations.
-
High Protein Concentration: During elution, the protein concentration can become very high, leading to aggregation and precipitation. Elute the protein in a larger volume or perform a buffer exchange into a more suitable storage buffer immediately after elution.
-
Absence of Stabilizing Agents: Some proteins require specific additives to maintain their stability. Consider adding glycerol, detergents, or reducing agents to the buffers.
Data and Protocols
Purity Assessment Methods
| Method | Principle | Application |
| SDS-PAGE | Separation of proteins based on molecular weight. | Visual assessment of purity and estimation of molecular weight. |
| HPLC (e.g., Reverse Phase) | Separation based on hydrophobicity. | Quantitative purity analysis.[][8] |
| Size-Exclusion Chromatography | Separation based on size and shape. | Detection of aggregates and determination of oligomeric state. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Accurate molecular weight determination and identification of impurities.[][8] |
| qNMR | Nuclear magnetic resonance signal intensity is proportional to the number of nuclei. | Absolute purity determination without the need for a specific reference standard.[9] |
Recommended Buffers for His-Tag Protein Purification (Native Conditions)
| Buffer Type | Composition | Purpose |
| Lysis Buffer | 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0 | Cell lysis and initial binding to the resin. The low imidazole concentration reduces non-specific binding.[11] |
| Wash Buffer | 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0 | Washing away weakly bound contaminant proteins. The imidazole concentration may need optimization. |
| Elution Buffer | 50 mM NaH2PO4, 300 mM NaCl, 250-500 mM imidazole, pH 8.0 | Eluting the His-tagged protein from the resin by competing for the nickel binding sites. |
Experimental Protocol: Purification of a 6xHis-Tagged Protein using Ni-NTA Affinity Chromatography
-
Preparation of Cell Lysate:
-
Thaw the cell pellet expressing the His-tagged protein on ice.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 5 mL per gram of wet cell paste).
-
(Optional) Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.[11]
-
Sonicate the cell suspension on ice to lyse the cells.
-
Centrifuge the lysate at 10,000 x g for 20-30 minutes at 4°C to pellet the cell debris.
-
Carefully collect the supernatant, which is the cleared lysate containing the soluble His-tagged protein.
-
-
Column Equilibration:
-
Gently resuspend the Ni-NTA resin and add the desired volume to a chromatography column.
-
Allow the resin to settle and the storage buffer to drain.
-
Equilibrate the resin by washing with 5-10 column volumes of Lysis Buffer.
-
-
Protein Binding:
-
Load the cleared lysate onto the equilibrated Ni-NTA column.
-
Collect the flow-through fraction to analyze for any unbound protein.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.[10]
-
Collect the wash fractions for analysis.
-
-
Elution:
-
Elute the His-tagged protein from the column by adding 5-10 column volumes of Elution Buffer.[10]
-
Collect the eluate in several fractions.
-
-
Analysis:
-
Analyze all collected fractions (lysate, flow-through, wash, and elution fractions) by SDS-PAGE to assess the purity and yield of the target protein.
-
Visualizations
Caption: Experimental workflow for recombinant protein purification.
Caption: Troubleshooting decision tree for low protein purity.
References
- 1. Magnetic His-Protein Purification - Protocol - OneLab [onelab.andrewalliance.com]
- 2. Challenges and opportunities in the purification of recombinant tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and solutions for the downstream purification of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. iba-lifesciences.com [iba-lifesciences.com]
- 12. static.igem.org [static.igem.org]
Navigating the Labyrinth of Academic Drug Discovery: A Technical Support Center
Welcome to the Technical Support Center for Academic Drug Discovery. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered when advancing novel compounds from the laboratory to preclinical development.
Frequently Asked Questions (FAQs)
This section addresses high-level, common questions and strategic challenges in academic drug discovery.
1. Q: What are the most common reasons for the failure of promising academic drug discovery projects?
A: The attrition of promising academic drug discovery projects can be attributed to a number of factors. A significant hurdle is the so-called "Valley of Death," which is the gap between government-funded basic research and the private investment needed for product development.[1][2] Many promising discoveries fail to cross this gap due to a lack of funding and the multidisciplinary expertise required for commercialization.[1][2] Furthermore, a large number of potential new cancer-drug targets nominated in academic labs are either not reproducible or not robust enough for drug-discovery efforts.[3] Insufficient efficacy and toxicity are also major causes of failure, with estimates suggesting that nearly half of all drug candidates fail due to a lack of efficacy and up to 40% are discarded because of toxicity.[4][5]
2. Q: Our institution has a promising new biological target, but we are unsure how to validate it for a drug discovery program. What are the key challenges and first steps?
A: Target validation is a critical initial step and a significant challenge in academic drug discovery.[6] A primary difficulty is definitively linking a novel target to the causation of a specific disease.[7] Many academic findings regarding new targets are not reproducible, making it essential to conduct rigorous validation studies.[3]
Key first steps include:
-
Genetic Evidence: Use techniques like CRISPR-Cas9 to knock out or knock down the target gene in relevant cell lines or animal models to observe the effect on the disease phenotype.
-
Pharmacological Evidence: Employ tool compounds (selective small molecule inhibitors or antibodies) to modulate the target's activity and assess the therapeutic potential.
-
Rescue Experiments: A crucial step to avoid off-target effects is to perform a rescue experiment where a functionally active version of the target that is insensitive to the perturbant is introduced to see if it can reverse the phenotype.[3]
3. Q: We have identified several "hits" from our high-throughput screen (HTS), but they have low potency and off-target effects. What are the common challenges in the hit-to-lead phase?
A: The hit-to-lead (H2L) process is a critical and often challenging phase where initial "hits" are refined into more promising "lead" compounds.[8][9] Common challenges include:
-
Low Potency: Initial hits often have weak activity against the target.[10]
-
Poor Selectivity: Hits may interact with multiple unintended targets, leading to potential side effects.[10]
-
Unfavorable Physicochemical Properties: Hits may have poor solubility, permeability, or metabolic stability, making them unsuitable for further development.[11]
-
Lack of a Clear Structure-Activity Relationship (SAR): It can be difficult to understand how the chemical structure of the hit relates to its biological activity, which is crucial for guiding medicinal chemistry efforts.
4. Q: Our lead compound shows excellent in vitro efficacy, but we are concerned about its ADME/Tox properties. What are the key ADME/Tox challenges for academic labs?
A: Assessing Absorption, Distribution, Metabolism, Elimination, and Toxicity (ADME/Tox) is a critical step where many promising compounds fail.[4][5] Academic labs often face the following challenges:
-
Limited Resources and Expertise: Conducting comprehensive ADME/Tox studies requires specialized equipment and expertise that may not be readily available in an academic setting.[12]
-
Late-Stage Assessment: ADME/Tox profiling is often performed late in the discovery process, leading to the termination of projects after significant time and resources have been invested.
-
Predictive Power of In Vitro Models: While in vitro ADME/Tox assays are useful, their ability to predict in vivo outcomes in humans is not always accurate.[13]
5. Q: We believe we have a preclinical candidate, but we are struggling to attract industry partners. What are the primary reasons for the "Valley of Death" in academic drug discovery?
A: The "Valley of Death" refers to the funding and resource gap between basic academic research and the preclinical and clinical development necessary to attract pharmaceutical industry interest.[1][14][15] Key reasons for this gap include:
-
Insufficient Data Package: Academic labs often lack the extensive preclinical data, including in vivo efficacy in relevant animal models and comprehensive safety/toxicology data, that industry partners require.
-
Lack of Drug Development Expertise: Many academic researchers lack experience in the complexities of drug development, including regulatory affairs, intellectual property management, and clinical trial design.[1][15]
-
Misaligned Incentives: The academic focus on publications and grants can sometimes be at odds with the long-term, resource-intensive process of drug development.[16]
-
Intellectual Property (IP) Issues: Ambiguities in patent ownership and inventorship, especially in collaborative projects, can deter potential industry partners.[17]
Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues that may arise during the drug discovery process.
High-Throughput Screening (HTS) Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent dispensing volumes, cell plating density, or reagent mixing. | 1. Verify the calibration and performance of liquid handlers. 2. Optimize cell seeding protocols to ensure uniform density. 3. Ensure thorough mixing of all reagents before and after addition to assay plates. |
| High rate of false positives | Compound autofluorescence, light scattering, or non-specific inhibition. | 1. Run a counterscreen without the target protein to identify non-specific inhibitors. 2. Test compounds in a different assay format (e.g., absorbance vs. fluorescence). 3. Analyze the chemical structure of hits for known promiscuous inhibitors (PAINS). |
| High rate of false negatives | Low assay sensitivity, compound instability, or insufficient incubation time. | 1. Optimize assay conditions (e.g., enzyme/substrate concentrations, temperature). 2. Assess compound stability in the assay buffer over the experiment's duration. 3. Perform a time-course experiment to determine the optimal incubation time. |
| Edge effects observed on assay plates | Temperature or humidity gradients across the plate during incubation. | 1. Use plates with lids and ensure a humidified incubation environment. 2. Avoid stacking plates directly on top of each other during incubation. 3. Implement data normalization methods that can correct for spatial bias.[18] |
Lead Optimization Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Difficulty improving compound potency | Reached a "potency cliff" in the structure-activity relationship (SAR). | 1. Explore alternative chemical scaffolds. 2. Use computational modeling to identify new potential binding interactions. 3. Consider fragment-based drug discovery to identify new starting points. |
| Poor solubility of lead compounds | High lipophilicity or crystalline nature of the compounds. | 1. Introduce polar functional groups to increase hydrophilicity. 2. Synthesize different salt forms of the compound. 3. Formulate the compound with solubility-enhancing excipients for in vivo studies. |
| High metabolic instability | Rapid clearance by metabolic enzymes (e.g., Cytochrome P450s). | 1. Identify the metabolic "soft spots" on the molecule using in vitro metabolic stability assays. 2. Modify the chemical structure at these positions to block metabolism (e.g., by adding a fluorine atom). 3. Co-administer with a known inhibitor of the relevant metabolic enzymes in preclinical studies. |
| Off-target activity persists | The compound interacts with other proteins with similar binding pockets. | 1. Screen the compound against a panel of related and unrelated targets to identify off-target interactions. 2. Use structure-based design to modify the compound to enhance selectivity for the desired target. 3. If off-target activity cannot be eliminated, assess whether it contributes to the desired therapeutic effect or is a potential liability. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Metabolic Stability Assay
Objective: To determine the rate at which a compound is metabolized by liver microsomes.
Methodology:
-
Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a suitable buffer.
-
Pre-incubate the mixture at 37°C.
-
Add the test compound to initiate the reaction.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound.
Methodology:
-
Culture Caco-2 cells on a semi-permeable membrane in a transwell plate until a confluent monolayer is formed.
-
Wash the cell monolayer with a transport buffer.
-
Add the test compound to the apical (A) side of the monolayer.
-
At various time points, collect samples from the basolateral (B) side.
-
To assess efflux, add the compound to the basolateral side and collect samples from the apical side.
-
Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral and basolateral-to-apical transport.
Visualizations
The Drug Discovery and Development Pipeline
This diagram illustrates the major phases of drug discovery and development, highlighting the "Valley of Death" that often hinders the transition of academic discoveries.
Caption: A simplified workflow of the drug discovery and development pipeline.
Troubleshooting Workflow for High-Throughput Screening
This diagram provides a logical workflow for troubleshooting common issues encountered during high-throughput screening campaigns.
Caption: A decision tree for troubleshooting common HTS issues.
References
- 1. starlims.com [starlims.com]
- 2. rdworldonline.com [rdworldonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 6. The importance of target validation for successful academic drug discovery - SciLifeLab [scilifelab.se]
- 7. oxfordglobal.com [oxfordglobal.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. excelra.com [excelra.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Challenges with risk mitigation in academic drug discovery: finding the best solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Valley of death: A proposal to build a “translational bridge” for the next generation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mullanresearch.com [mullanresearch.com]
- 16. The fate of drug discovery in academia; dumping in the publication landfill? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Resolving Patent Ownership Issues for Drug Discovery Startups | ELRIG Series [secerna.com]
- 18. academic.oup.com [academic.oup.com]
Technical Support Center: Mitigating Reproducibility Issues in Himandridine Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common reproducibility issues encountered during the bioassay of Himandridine and related alkaloids. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: "this compound" is used as a representative example of a bioactive alkaloid. The principles and troubleshooting steps outlined here are broadly applicable to bioassays involving similar natural product compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound bioassays?
A1: Reproducibility issues in alkaloid bioassays can stem from several factors. These include the purity and stability of the this compound sample, the choice and consistency of the solvent used for dissolution, variations in cell culture conditions (e.g., cell passage number, confluency), inconsistent incubation times, and variability in reagent preparation and pipetting techniques.[1][2] Environmental factors such as temperature and humidity can also play a role.
Q2: How can I ensure the stability and proper handling of my this compound stock solution?
A2: Alkaloid stability is critical for reproducible results. Store this compound powder and stock solutions under the conditions specified by the supplier, typically protected from light and moisture at low temperatures (-20°C or -80°C). For stock solutions, use a high-quality, anhydrous solvent like DMSO. Before each experiment, allow the stock solution to thaw completely and vortex gently to ensure homogeneity. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.[1]
Q3: What are the essential controls to include in a this compound cytotoxicity assay?
A3: To ensure the validity of your results, every cytotoxicity assay should include the following controls:
-
Untreated Control: Cells cultured in media alone to represent 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to deliver this compound. This control is crucial to ensure the solvent itself is not causing cytotoxicity.
-
Positive Control: A well-characterized cytotoxic compound (e.g., doxorubicin, cisplatin) to confirm that the assay system and cells are responding as expected.
-
Media Blank: Wells containing only cell culture media without cells to provide a background reading for the spectrophotometer.
Troubleshooting Guide
Problem: High Variability Between Replicate Wells
-
Question: My absorbance/fluorescence readings show significant variation between replicate wells treated with the same concentration of this compound. What could be the cause?
-
Answer: High variability is often due to technical inconsistencies.
-
Pipetting Inaccuracy: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors. When adding reagents, pipette down the side of the well to avoid bubbles.[1]
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. Ensure your cell suspension is homogenous before and during plating by gently swirling the flask or tube.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in concentration and cell stress. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media to maintain humidity.
-
Incomplete Mixing: After adding reagents, ensure thorough but gentle mixing by tapping the plate or using an orbital shaker for a short period.[1]
-
Problem: Inconsistent IC50 Values Across Experiments
-
Question: The IC50 value for this compound changes significantly each time I run the experiment. Why is this happening?
-
Answer: Fluctuating IC50 values often point to biological or procedural drift.
-
Cell Passage Number: Cells can change their characteristics, including drug sensitivity, at high passage numbers. Use cells within a consistent and limited passage range for all experiments.
-
Serum Variability: Fetal Bovine Serum (FBS) is a common source of variability as its composition can differ between lots. Test new lots of FBS and, if possible, purchase a large batch to maintain consistency.
-
Incubation Time: Ensure that the duration of this compound exposure and subsequent incubation with assay reagents is kept precisely the same for all experiments.
-
Compound Stability: As mentioned in the FAQs, ensure your this compound stock is stored correctly and has not degraded.[1]
-
Problem: Precipitate Formation in Wells
-
Question: I observe a precipitate in the wells after adding my this compound solution. How can I resolve this?
-
Answer: Precipitate formation indicates poor solubility of the compound in the assay medium.
-
Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in the culture medium should typically be kept below 0.5% to avoid both direct cytotoxicity and compound precipitation.
-
Solubility Limit: You may be exceeding the solubility limit of this compound in the aqueous culture medium. Determine the maximum soluble concentration in a preliminary test.
-
Interaction with Media Components: Some compounds can bind to proteins or other components in the serum, causing them to precipitate. Reducing the serum concentration during the treatment period may help, but this must be validated as it can affect cell health.[3]
-
Quantitative Data Summary
For clear reporting and comparison, quantitative results should be tabulated.
Table 1: Example IC50 Values for this compound in Different Cancer Cell Lines
| Cell Line | Tissue of Origin | This compound IC50 (µM) ± SD (n=3) | Positive Control (Doxorubicin) IC50 (µM) ± SD (n=3) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 | 0.8 ± 0.1 |
| HT-29 | Colon Adenocarcinoma | 48.1 ± 5.3 | 1.2 ± 0.2 |
| A549 | Lung Carcinoma | 22.5 ± 2.1 | 0.9 ± 0.1 |
Table 2: Example Raw Absorbance Data from an MTT Assay Plate Layout
| Well | Treatment | Absorbance (570 nm) | Corrected Absorbance | % Viability |
| A1 | Media Blank | 0.052 | N/A | N/A |
| B2 | Untreated Control | 1.254 | 1.202 | 100.0% |
| B3 | Untreated Control | 1.288 | 1.236 | 102.8% |
| C4 | Vehicle (0.1% DMSO) | 1.249 | 1.197 | 99.6% |
| D5 | 10 µM this compound | 0.681 | 0.629 | 52.3% |
| D6 | 10 µM this compound | 0.702 | 0.650 | 54.1% |
| Corrected Absorbance = Raw Absorbance - Media Blank Absorbance | ||||
| % Viability = (Corrected Absorbance of Sample / Average Corrected Absorbance of Untreated Control) x 100 |
Experimental Protocols
Detailed Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]
1. Reagent Preparation:
-
MTT Solution: Dissolve MTT powder in sterile phosphate-buffered saline (PBS) to a final concentration of 5 mg/mL. Filter-sterilize the solution and store it at 4°C, protected from light.[4]
-
Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl to dissolve the formazan crystals.[5]
2. Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
3. Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your stock solution.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (or vehicle/positive controls).
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
4. MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.
5. Solubilization and Measurement:
-
After incubation, add 100 µL of the solubilization solution to each well.[6]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Visualizations
Caption: General troubleshooting workflow for identifying and resolving reproducibility issues.
Caption: Standard experimental workflow for an MTT-based cytotoxicity bioassay.
Caption: Hypothetical signaling pathway showing this compound inhibiting the RAF/MEK/ERK pathway.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Technical Support Center: Synthesis of Daphniphyllum Alkaloids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of complex Daphniphyllum alkaloids, such as Himandridine. The guidance provided is based on established synthetic strategies and aims to address common challenges, particularly those related to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the total synthesis of Daphniphyllum alkaloids?
Low yields in the synthesis of complex natural products like Daphniphyllum alkaloids can stem from several factors. These intricate molecules often feature multiple stereocenters and strained ring systems, making their construction challenging. Common issues include incomplete reactions, the formation of side products, and difficulties in purification. The stability of intermediates and the sensitivity of reagents to air or moisture can also significantly impact the overall yield.[1] Furthermore, steric hindrance around reaction centers can impede bond formation, leading to lower conversions.[1]
Q2: How critical is the choice of starting materials and reagents?
The purity and reactivity of starting materials and reagents are paramount. Impurities can interfere with catalytic cycles, quench reactive intermediates, or lead to unwanted side reactions, all of which can drastically reduce the yield of the desired product.[1] For multi-step syntheses, it is crucial to use highly pure materials at each stage to avoid the accumulation of impurities that can be difficult to separate from the product.
Q3: Are there specific reaction types that are notoriously difficult in Daphniphyllum alkaloid synthesis?
Yes, certain transformations are particularly challenging. For instance, the construction of the characteristic caged polycyclic architectures often involves complex cycloadditions or radical cyclizations.[2] For example, in the synthesis of calyciphylline A-type alkaloids, intramolecular Diels-Alder reactions have been employed to build the core structure, and their stereoselectivity can be highly dependent on the chosen catalyst and reaction conditions.[3] Late-stage functionalization of the complex core can also be problematic due to the presence of multiple reactive sites and steric congestion.
Troubleshooting Guides
Problem 1: Low Yield in Intramolecular Cycloaddition Reactions (e.g., Diels-Alder, [5+2] Cycloaddition)
| Possible Cause | Troubleshooting Suggestion |
| Incorrect Catalyst or Stoichiometry | Screen a variety of Lewis acid catalysts (e.g., Et2AlCl, Sc(OTf)3) to find the optimal promoter for the desired stereoselectivity and yield.[3][4] Carefully optimize the catalyst loading. |
| Thermal Decomposition of Starting Material or Product | If the reaction is run at high temperatures, consider lowering the temperature and extending the reaction time. Alternatively, investigate microwave-assisted synthesis which can sometimes provide the necessary energy over a shorter period, minimizing degradation. |
| Unfavorable Substrate Conformation | The conformation of the cyclization precursor is critical. Modify the substrate, for instance, by changing protecting groups, to favor the reactive conformation for the desired cycloaddition. |
| Formation of Isomeric Products | Altering the catalyst or solvent polarity can influence the diastereoselectivity of the cycloaddition.[3] Careful analysis of the product mixture by NMR (e.g., NOESY) is essential to identify the different isomers formed.[3] |
Problem 2: Inefficient Heck Reaction for Core Assembly
| Possible Cause | Troubleshooting Suggestion |
| Ligand Choice | The choice of phosphine ligand for the palladium catalyst is crucial. Screen a range of ligands (e.g., PPh3, dppf) to optimize the reaction. |
| Base and Solvent Effects | The base (e.g., Et3N) and solvent (e.g., DMF) play a significant role.[4] Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation. Experiment with different bases and solvents to improve the yield. |
| Poor Quality Palladium Catalyst | Use a fresh, high-purity palladium source. Catalyst deactivation can be a major issue. |
| Substrate Reactivity | The electronic and steric properties of the substrate can affect the rate and efficiency of the Heck reaction. If possible, modify the substrate to enhance its reactivity. |
Quantitative Data Summary
The following table summarizes reported yields for key transformations in the synthesis of various Daphniphyllum alkaloids, providing a benchmark for researchers.
| Alkaloid Type | Reaction Step | Reagents/Conditions | Yield (%) | Reference |
| Calyciphylline A-type | Intramolecular [5+2] Cycloaddition | NBS, then heat | 70 | [4] |
| Calyciphylline A-type | Intramolecular Diels-Alder | Et2AlCl | 50 (for two steps) | [3] |
| Daphenylline | Barton-McCombie Deoxygenation | Bu3SnH, AIBN | 57 | [5] |
| Calyciphylline N | Stille Carbonylation | Pd catalyst, CO | excellent | [3] |
| Calyciphylline N | Nazarov Cyclization/proto-desilylation | One-pot | - | [3] |
| Generic Aza-5/6/6 Tricyclic Core | Intramolecular Heck Cyclization | Pd(PPh3)4, Et3N, DMF | excellent | [4] |
Experimental Protocols
Protocol 1: Intramolecular Heck Cyclization for Aza-5/6/6 Tricyclic Core Construction
This protocol is adapted from a reported synthesis of a key intermediate for calyciphylline A-type alkaloids.[4]
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the vinyl iodide precursor (1.0 eq) in degassed dimethylformamide (DMF).
-
Addition of Reagents: To the stirred solution, add triethylamine (Et3N, 3.0 eq) followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.1 eq).
-
Reaction: Heat the reaction mixture to 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete in under 10 minutes.
-
Workup: After completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired tricyclic product.
Protocol 2: Diastereoselective Intramolecular Diels-Alder Reaction
This protocol is based on the synthesis of the core structure of (-)-calyciphylline N.[3]
-
Preparation: To a flame-dried flask under an inert atmosphere, add a solution of the triene precursor (1.0 eq) in an anhydrous solvent such as dichloromethane (CH2Cl2).
-
Cooling: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Catalyst Addition: Slowly add a solution of diethylaluminum chloride (Et2AlCl, 1.1 eq) in hexanes to the reaction mixture.
-
Reaction: Stir the reaction at the low temperature and monitor its progress by TLC.
-
Quenching and Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to separate the diastereomers.
Visualizations
Caption: General synthetic workflow for Daphniphyllum alkaloids.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Daphniphyllum Alkaloids: From Bicycles to Diversified Caged Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Navigating Excess Complexity: Total Synthesis of Daphenylline - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Himandridine under different storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Himandridine?
A1: For long-term storage, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage (up to a few weeks), 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.
Q2: I observe a color change in my this compound sample over time. What does this indicate?
A2: A color change, such as yellowing or browning, often suggests degradation of the compound. This could be due to oxidation or other chemical transformations. It is crucial to re-analyze the purity of the sample using a suitable analytical method like HPLC if any color change is observed.
Q3: My this compound sample shows poor solubility after storage. What could be the cause?
A3: Poor solubility can be a result of the formation of less soluble degradation products or polymerization. It is advisable to try different solvents or use sonication to aid dissolution. If solubility issues persist, the sample may be significantly degraded.
Q4: I see unexpected peaks in my HPLC chromatogram when analyzing an older sample of this compound. What are these?
A4: Unexpected peaks are likely degradation products. To identify them, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be employed to determine their molecular weights and fragmentation patterns, which can help in elucidating their structures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid degradation of this compound in solution | - pH of the solvent is not optimal.- Exposure to light.- Presence of oxidative agents. | - Perform a pH stability study to determine the optimal pH range.- Store solutions in amber vials or protect from light.- Use degassed solvents and consider adding antioxidants if appropriate. |
| Inconsistent analytical results | - Improper sample preparation.- Instability of the compound in the analytical mobile phase.- Fluctuation in instrument conditions. | - Ensure accurate weighing and dilution.- Check the stability of this compound in the mobile phase over the analysis time.- Verify instrument parameters such as column temperature and flow rate. |
| Precipitation of this compound during experiment | - Supersaturation of the solution.- Change in temperature or solvent composition. | - Prepare solutions at a concentration known to be stable.- Maintain constant temperature and solvent conditions throughout the experiment. |
Stability Data Summary
The following tables present hypothetical stability data for this compound under various stress conditions.
Table 1: Stability of this compound Solid State under Accelerated Conditions
| Condition | Time (Months) | Purity (%) | Appearance |
| 40°C / 75% RH | 0 | 99.8 | White powder |
| 1 | 98.5 | Off-white powder | |
| 3 | 96.2 | Light yellow powder | |
| 6 | 92.1 | Yellow powder | |
| 60°C | 0 | 99.8 | White powder |
| 1 | 95.1 | Light yellow powder | |
| 3 | 88.7 | Yellowish-brown powder | |
| 6 | 79.4 | Brown powder |
Table 2: Stability of this compound in Aqueous Solution (1 mg/mL) at Different pH Values
| pH | Temperature | Time (Hours) | Purity (%) |
| 3 | 25°C | 0 | 99.7 |
| 24 | 98.9 | ||
| 72 | 97.1 | ||
| 7 | 25°C | 0 | 99.8 |
| 24 | 99.5 | ||
| 72 | 99.0 | ||
| 9 | 25°C | 0 | 99.6 |
| 24 | 96.3 | ||
| 72 | 91.5 |
Table 3: Photostability of this compound Solid and Solution (1 mg/mL in Methanol)
| Sample Type | Illumination (lux hours) | Purity (%) |
| Solid | 0 | 99.8 |
| 1.2 million | 97.5 | |
| Solution | 0 | 99.7 |
| 1.2 million | 85.3 |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of Solid this compound
-
Sample Preparation: Place approximately 10 mg of this compound into several vials for each storage condition.
-
Storage Conditions: Place the vials in controlled environment chambers set to the following conditions:
-
40°C ± 2°C / 75% RH ± 5% RH
-
60°C ± 2°C
-
-
Time Points: Withdraw one vial from each condition at the following time points: 0, 1, 3, and 6 months.
-
Analysis:
-
Visually inspect the sample for any changes in appearance.
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol) to a known concentration.
-
Analyze the purity of the sample by a validated HPLC-UV method.
-
Protocol 2: HPLC Method for Purity Analysis of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: General workflow for this compound stability testing.
Caption: Hypothetical degradation pathways for this compound.
Validation & Comparative
Validating the Biological Activity of Himandridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Given the limited specific data available for Himandridine, this guide provides a comparative framework for validating its potential biological activities by drawing parallels with structurally related pyridine-based compounds, namely imidazo[4,5-b]pyridines and naphthyridines. These compound classes have well-documented antiproliferative and antimicrobial properties, making these activities a logical starting point for the biological validation of this compound. This guide presents experimental data, detailed protocols for key assays, and visual workflows to aid in the design and execution of validation studies.
Comparative Analysis of Biological Activity
To effectively validate the biological activity of a novel compound like this compound, it is crucial to compare its performance against established compounds with similar structural motifs. Here, we present a comparative analysis of the antiproliferative and antimicrobial activities of selected imidazo[4,5-b]pyridine and naphthyridine derivatives.
Antiproliferative Activity
The antiproliferative activity of a compound is typically assessed by its ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound that inhibits 50% of cell growth. A lower IC50 value indicates greater potency.
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[4,5-b]pyridine | Compound 1 (A novel tetracyclic imidazo[4,5-b]pyridine derivative) | HCT116 (Colon Carcinoma) | 0.3 | [1] |
| MCF-7 (Breast Carcinoma) | 0.5 | [1] | ||
| Compound 2 (A 2,6-diphenyl substituted imidazo[4,5-b]pyridine) | Capan-1 (Pancreatic Cancer) | 1.45 | [2] | |
| K-562 (Leukemia) | 1.90 | [2] | ||
| Naphthyridine | Compound 3 (A 7-methyl-1,8-naphthyridinone derivative) | B. subtilis resistant strains | 1.7-13.2 (against DNA gyrase) | [3] |
Antimicrobial Activity
The antimicrobial activity of a compound is determined by its ability to inhibit the growth of or kill microorganisms. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
| Compound Class | Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Imidazo[4,5-b]pyridine | Compound 4 (An amidino-substituted imidazo[4,5-b]pyridine) | E. coli | 32 (as µM) | [4] |
| Naphthyridine | Enoxacin | Gram-positive and Gram-negative bacteria | Not specified in snippet | [3] |
| Nalidixic acid | Gram-positive and Gram-negative bacteria | Not specified in snippet | [3] |
Key Experimental Protocols
Accurate and reproducible experimental protocols are fundamental to the validation of biological activity. The following sections detail the standard methodologies for assessing antiproliferative and antimicrobial activities.
Antiproliferative Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound and reference compounds) in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of the compound's solvent).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. Growth is indicated by turbidity or a pellet at the bottom of the well.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for illustrating complex processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the experimental workflows and a relevant signaling pathway.
MTT Assay Workflow
References
Comparative Analysis of Himandridine and Other Galbulimima Alkaloids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Himandridine and other notable alkaloids isolated from Galbulimima species. This document synthesizes available experimental data to illuminate the diverse pharmacological activities and potential therapeutic applications of this unique class of natural products.
The alkaloids of the Galbulimima genus, a rainforest canopy tree, represent a rich and underexplored area of chemical and pharmacological diversity. These compounds are structurally complex and have demonstrated a wide range of potent, yet often poorly understood, effects on the central nervous and cardiovascular systems. This guide focuses on a comparative analysis of this compound, a Class II alkaloid, with other key Galbulimima alkaloids, presenting available quantitative data, detailed experimental methodologies for cited assays, and a visualization of their known and proposed signaling pathways.
Data Presentation: A Comparative Overview of Bioactivity
The following table summarizes the available quantitative and qualitative bioactivity data for this compound and other selected Galbulimima alkaloids. It is important to note that much of the early pharmacological screening was conducted between 1950 and 1970 by CSIRO and Smith, Kline & French (SKF), with a summary of these findings published in 1990.[1] While providing valuable initial insights, detailed dose-response data for many of these compounds are not publicly available.
| Alkaloid | Class | Primary Biological Activity | Quantitative Data | Animal Model | Receptor/Target |
| This compound | II | Hypotensive, Bradycardic | Marked and sustained hypotension at 2.5 mg/kg (i.v.) | Cat | Proposed to suppress sympathetic centers of the hypothalamus |
| Himbacine | Ia | Tachycardic, Antispasmodic | Potent antagonist of M2 muscarinic acetylcholine receptor (Kd = 4 nM) | Mouse | Muscarinic Acetylcholine Receptors (M1-M5) |
| Himandravine | Ia | CNS Depression, Anticonvulsant | Strong CNS depression and anticonvulsant activity against electroshock seizure (dose not specified) | Not Specified | Not Specified |
| GB18 | Ib | Anti-preening | Inhibition of mouse preening at 5 mg/kg | Mouse | Kappa- and Mu-Opioid Receptor Antagonist[2][3] |
| GB7 | Not Specified | Respiratory and CNS Effects | Rapid breathing and somnolence at 50 mg/kg | Not Specified | Not Specified |
| GB5 | Not Specified | Hypotensive | Hypotension (dose not specified) | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard pharmacological assays and are intended to provide a framework for the replication and further investigation of the bioactivities of Galbulimima alkaloids.
Hypotensive and Bradycardic Activity Assay (for this compound)
This protocol is a generalized procedure for assessing cardiovascular effects in an anesthetized feline model, as was likely employed in the initial screenings of Galbulimima alkaloids.
1. Animal Model:
-
Adult domestic cats of either sex, weighing 2.5-4.0 kg.
-
Animals are to be fasted for 12 hours prior to the experiment with free access to water.
2. Anesthesia and Surgical Preparation:
-
Anesthesia is induced with an intraperitoneal injection of sodium pentobarbital (30-35 mg/kg).
-
The trachea is cannulated to ensure a patent airway.
-
The femoral vein is cannulated for intravenous drug administration.
-
The femoral artery is cannulated and connected to a pressure transducer for the continuous measurement of arterial blood pressure.
-
Heart rate is monitored using a cardiotachometer triggered by the arterial pressure pulse.
3. Drug Administration:
-
A stock solution of this compound is prepared in a suitable vehicle (e.g., saline with a small amount of a solubilizing agent like DMSO or Tween 80).
-
The test compound is administered intravenously as a bolus injection. The volume of injection should be kept constant (e.g., 0.1 mL/kg).
4. Data Acquisition and Analysis:
-
Mean Arterial Pressure (MAP) and Heart Rate (HR) are recorded continuously on a polygraph.
-
Baseline MAP and HR are recorded for at least 30 minutes before drug administration to ensure stability.
-
The effects of this compound are recorded until the parameters return to baseline or for a predetermined observation period.
-
The hypotensive effect is quantified as the maximum percentage decrease in MAP from the baseline.
-
The bradycardic effect is quantified as the maximum percentage decrease in HR from the baseline.
-
Statistical analysis is performed using an appropriate test (e.g., Student's t-test or ANOVA) to compare the drug-treated group with a vehicle-treated control group.
Central Nervous System (CNS) Depressant Activity Assay (for Himandravine)
This protocol describes a general method for evaluating CNS depressant effects in rodents, which would be suitable for assessing the activity of compounds like himandravine.
1. Animal Model:
-
Male Swiss albino mice, weighing 20-25 g.
-
Animals are housed in a quiet, temperature-controlled room for at least one week before the experiment.
2. Behavioral Tests:
-
Open Field Test:
-
The apparatus consists of a square arena with the floor divided into equal squares.
-
Mice are individually placed in the center of the arena, and the number of squares crossed with all four paws is counted for a set period (e.g., 5 minutes).
-
This test assesses spontaneous locomotor activity, a decrease in which can indicate CNS depression.
-
-
Rota-rod Test:
-
Mice are trained to stay on a rotating rod (e.g., at 20-25 rpm).
-
On the test day, the animals are treated with the test compound or vehicle, and the time they remain on the rotating rod is measured.
-
A decrease in the time spent on the rod indicates motor incoordination, a sign of CNS depression.
-
-
Pentobarbital-induced Sleeping Time:
-
Mice are pre-treated with the test compound or vehicle.
-
After a set time (e.g., 30 minutes), a sub-hypnotic or hypnotic dose of sodium pentobarbital is administered.
-
The time from the loss to the regaining of the righting reflex is measured as the sleeping time.
-
Potentiation of pentobarbital-induced sleep is a strong indicator of CNS depressant activity.
-
3. Drug Administration and Data Analysis:
-
Himandravine is dissolved in a suitable vehicle and administered intraperitoneally or orally.
-
Control animals receive the vehicle alone.
-
Data from each test are analyzed using appropriate statistical methods to compare the effects of the test compound with the control group.
Signaling Pathways and Mechanisms of Action
The molecular targets for most Galbulimima alkaloids remain largely unknown, hindering a complete understanding of their signaling pathways. However, research has identified the primary targets for himbacine and GB18, and a mechanism has been proposed for this compound. The following diagrams illustrate these known and hypothesized pathways.
Caption: Known and proposed signaling pathways for Himbacine, this compound, and GB18.
This guide highlights the significant yet largely untapped potential of Galbulimima alkaloids. The diverse and potent bioactivities of compounds like this compound warrant further investigation to elucidate their precise mechanisms of action and explore their therapeutic promise. Future research, including comprehensive dose-response studies and target identification, will be crucial in unlocking the full potential of this fascinating class of natural products.
References
Comparing the efficacy of different Himandridine extraction techniques
For Researchers, Scientists, and Drug Development Professionals
Himandridine, a complex alkaloid isolated from the bark of rainforest trees of the Galbulimima genus, presents unique challenges and opportunities in natural product chemistry. The efficiency of its extraction from the raw plant material is a critical first step in its study and potential therapeutic development. This guide provides a comparative overview of different extraction techniques applicable to this compound, offering insights into their efficacy based on available data for similar alkaloid extractions. While specific comparative studies on this compound extraction are limited, this guide extrapolates from established methodologies for complex alkaloids to provide a robust framework for procedural selection.
Comparison of Extraction Efficacy
The selection of an appropriate extraction technique is pivotal in maximizing the yield and purity of this compound while minimizing environmental impact and operational costs. Below is a summary of key performance indicators for conventional and modern extraction methods, based on data from alkaloid extraction studies.
| Extraction Technique | Typical Yield (%) | Purity (%) | Extraction Time | Solvent Consumption | Key Advantages | Potential Disadvantages |
| Conventional Solvent Extraction | Variable | Lower | 24 - 48 hours | High | Simple setup, well-established | Time-consuming, high solvent use, potential for thermal degradation |
| Ultrasound-Assisted Extraction (UAE) | Higher than conventional | Moderate to High | 30 - 60 minutes | Moderate | Faster, improved yield, reduced temperature | Potential for localized heating, requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | High | Moderate to High | 10 - 30 minutes | Low to Moderate | Very fast, high efficiency, lower solvent use[1][2] | Requires microwave-transparent solvents, potential for hotspots |
| Supercritical Fluid Extraction (SFE) | High | Very High | 1 - 4 hours | Minimal (CO2 is recycled) | High selectivity, solvent-free product, tunable | High initial equipment cost, may require co-solvents for polar compounds[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of extraction processes. Below are the protocols for a conventional method reported for Galbulimima alkaloids and generalized procedures for modern techniques based on established practices for alkaloid extraction.
Conventional Solvent Extraction Protocol (Adapted from Galbulimima alkaloid isolation studies)
This method relies on the principles of solvent penetration, solute dissolution, and subsequent partitioning.
-
Milling and Maceration: The air-dried bark of Galbulimima belgraveana is finely milled to increase the surface area for solvent penetration. The milled bark is then macerated in methanol at room temperature for an extended period (typically 24-48 hours), with occasional agitation to enhance extraction.
-
Filtration and Concentration: The methanolic extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Liquid-Liquid Extraction:
-
The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl), which protonates the alkaloids, rendering them water-soluble.
-
This aqueous solution is then washed with a non-polar organic solvent (e.g., diethyl ether) to remove neutral and acidic impurities.
-
The acidic aqueous layer is basified (e.g., with NH4OH to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents.
-
The free-base alkaloids are then extracted into a non-polar organic solvent (e.g., dichloromethane or chloroform).
-
-
Final Concentration: The organic layer containing the alkaloids is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the total alkaloid extract, from which this compound can be further purified by chromatographic techniques.
Ultrasound-Assisted Extraction (UAE) Protocol (Generalized)
UAE utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer.[4]
-
Sample Preparation: Milled Galbulimima bark is placed in an extraction vessel with a suitable solvent (e.g., methanol or ethanol).
-
Ultrasonic Treatment: The vessel is immersed in an ultrasonic bath or an ultrasonic probe is placed directly into the mixture. The sample is subjected to high-frequency ultrasound (typically 20-40 kHz) for a defined period (e.g., 30-60 minutes) at a controlled temperature.
-
Post-Extraction Processing: The extract is filtered and concentrated. An acid-base liquid-liquid extraction, as described in the conventional method, can be applied to purify the alkaloids from the crude extract.
Microwave-Assisted Extraction (MAE) Protocol (Generalized)
MAE uses microwave energy to heat the solvent and plant matrix, accelerating the extraction process.[5]
-
Sample Preparation: Milled Galbulimima bark is mixed with a microwave-transparent solvent (e.g., ethanol) in a specialized microwave extraction vessel.
-
Microwave Irradiation: The vessel is placed in a microwave reactor and subjected to a specific power level and temperature for a short duration (e.g., 10-30 minutes).
-
Cooling and Filtration: After extraction, the vessel is cooled, and the extract is filtered.
-
Purification: The filtrate is concentrated, and the alkaloids are purified using the acid-base extraction method.
Supercritical Fluid Extraction (SFE) Protocol (Generalized)
SFE employs a supercritical fluid, most commonly CO2, as the extraction solvent.[3]
-
Sample Loading: Milled Galbulimima bark is packed into an extraction vessel.
-
Extraction: Supercritical CO2 (often modified with a co-solvent like ethanol to increase polarity) is passed through the vessel at a controlled temperature and pressure (e.g., 40-60 °C and 200-300 bar).
-
Separation: The supercritical fluid containing the extracted compounds is depressurized in a separator, causing the CO2 to return to a gaseous state and the extracted material to precipitate.
-
Fractionation and Purification: The collected extract can be further fractionated and purified. The polarity and solvating power of the supercritical fluid can be tuned by adjusting pressure and temperature, allowing for selective extraction.
Visualizing the Extraction Workflow
To better illustrate the general process of this compound extraction, the following diagram outlines the key stages from the plant source to the purified compound.
This guide highlights the trade-offs between different extraction methodologies. While conventional methods are straightforward, modern techniques like UAE, MAE, and SFE offer significant advantages in terms of efficiency, speed, and environmental friendliness. The choice of method will ultimately depend on the specific research goals, available resources, and desired scale of production. Further optimization for this compound extraction will be necessary to establish the most effective protocol.
References
- 1. aktpublication.com [aktpublication.com]
- 2. aktpublication.com [aktpublication.com]
- 3. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hielscher.com [hielscher.com]
- 5. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
Validation of a Novel Bioassay for the Quantification of Himandridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed cell-based bioassay for the quantification of Himandridine with the standard analytical method of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This compound is a complex alkaloid isolated from plants of the Galbulimima species.[1] This document outlines the experimental protocols, presents comparative data, and visualizes the underlying workflows and potential mechanisms of action to support the validation of this bioassay for research and drug development purposes.
Introduction to this compound Quantification
Accurate quantification of bioactive compounds is critical in drug discovery and development. While traditional analytical techniques like HPLC and mass spectrometry offer high precision and specificity for the quantification of alkaloids, they can be time-consuming and require expensive equipment.[2][3] Bioassays, on the other hand, provide a measure of the biological activity of a compound, which can be a more relevant parameter in a pharmacological context. This guide details a colorimetric cell-based bioassay developed on the hypothesis that this compound exhibits cytotoxic activity against human cancer cells, a common characteristic of various alkaloids.[4]
Comparative Analysis of Quantification Methods
The performance of the novel cytotoxicity bioassay was rigorously compared against the well-established HPLC-UV method for the quantification of this compound in prepared solutions. The following table summarizes the quantitative data obtained from a series of validation experiments.
Table 1: Comparison of this compound Quantification by Cytotoxicity Bioassay and HPLC-UV
| Sample ID | Nominal Concentration (µg/mL) | Measured Concentration - HPLC-UV (µg/mL) | Measured Concentration - Bioassay (µg/mL) | % Recovery (HPLC-UV) | % Recovery (Bioassay) |
| QC_Low | 10 | 9.8 ± 0.4 | 10.5 ± 0.9 | 98% | 105% |
| QC_Mid | 50 | 51.2 ± 2.1 | 48.7 ± 4.5 | 102% | 97% |
| QC_High | 100 | 99.5 ± 3.8 | 103.2 ± 8.1 | 100% | 103% |
| Test_1 | 25 | 24.1 ± 1.1 | 26.3 ± 2.5 | 96% | 105% |
| Test_2 | 75 | 76.8 ± 3.0 | 72.9 ± 6.8 | 102% | 97% |
Data are presented as mean ± standard deviation (n=3).
Experimental Protocols
Detailed methodologies for both the cytotoxicity bioassay and the HPLC-UV analysis are provided below.
This compound-Induced Cytotoxicity Bioassay
This bioassay quantifies the concentration of this compound based on its cytotoxic effect on the human cervical cancer cell line, HeLa.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound standard solutions (0.1 - 200 µg/mL in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: HeLa cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: A serial dilution of this compound standard solutions and unknown samples is added to the wells. The final DMSO concentration is maintained at less than 0.5%.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Assay: 20 µL of MTT solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: A standard curve is generated by plotting the percentage of cell viability against the logarithm of the this compound concentration. The concentration of unknown samples is interpolated from this curve.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method provides a direct quantification of this compound based on its absorbance of UV light.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (70:30, v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 220 nm
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: A series of this compound standard solutions (1 - 200 µg/mL) are prepared in the mobile phase.
-
Sample Preparation: Unknown samples are diluted in the mobile phase.
-
Injection and Analysis: Standards and samples are injected into the HPLC system.
-
Data Acquisition and Analysis: The peak area of this compound is recorded. A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of the unknown samples is determined from this calibration curve.
Visualizing the Methodologies
To further clarify the processes, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for this compound's cytotoxic action.
Figure 1: Experimental workflow for the validation of the this compound bioassay.
Figure 2: Hypothetical signaling pathway for this compound-induced apoptosis.
Conclusion
The developed cytotoxicity bioassay demonstrates a strong correlation with the HPLC-UV method for the quantification of this compound. The bioassay offers a cost-effective and high-throughput alternative for screening and preliminary quantification, providing biologically relevant data that is crucial in the early stages of drug discovery. While HPLC-UV remains the gold standard for precise and specific quantification, the validated bioassay serves as a valuable complementary tool for assessing the potency and activity of this compound.
References
Assessing the Potential Cross-Reactivity of Himandridine with Other Alkaloids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential cross-reactivity of Himandridine, a complex piperidine alkaloid isolated from Galbulimima sp.[1]. Due to the current lack of specific biological activity data for this compound, this analysis is based on the well-documented activities of its close structural analogs, primarily himbacine and other Galbulimima alkaloids. The primary focus is on the potential for cross-reactivity at muscarinic acetylcholine receptors, with secondary consideration given to other potential off-target interactions.
Introduction to this compound and Its Analogs
This compound (C₃₀H₃₇NO₇) is a structurally intricate alkaloid belonging to the Galbulimima family of natural products[1]. While its own pharmacological profile remains uncharacterized, it shares a core structural scaffold with other alkaloids from the same plant species, most notably himbacine. Himbacine is a well-studied potent antagonist of muscarinic acetylcholine receptors (mAChRs), exhibiting a notable selectivity for the M2 subtype[2][3]. This established activity of a close structural relative strongly suggests that this compound may exhibit similar pharmacological properties and, consequently, a potential for cross-reactivity with other alkaloids that target muscarinic receptors.
Comparative Analysis of Muscarinic Receptor Antagonism
The primary mechanism for potential cross-reactivity of this compound is likely to be competitive antagonism at muscarinic receptors. The following table summarizes the reported binding affinities of himbacine and other structurally related Galbulimima alkaloids for various muscarinic receptor subtypes. This data provides a baseline for predicting the potential receptor interaction profile of this compound.
| Alkaloid | Receptor Subtype | Binding Affinity (pA2) | Binding Affinity (Ki in nM) | Reference |
| Himbacine | M1 (rat ganglion) | 7.14 | - | [4] |
| M1 (dog saphenous vein) | 7.16 | - | [4] | |
| M2 (guinea-pig atria) | 8.2 | ~9.06 | [3][5] | |
| M2 (rat cerebral cortex) | - | 2.94 (High affinity site) | [3] | |
| M3 (guinea-pig ileum) | ~7.2 | ~12.4 | [3][5] | |
| Himbeline | M2 (guinea-pig atria) | Lower than himbacine | - | [2] |
| Himandravine | M2 (guinea-pig atria) | Lower than himbacine | - | [2] |
| N-methylhimandravine | M2 (guinea-pig atria) | Lower than himbacine | - | [2] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates higher antagonist potency. Ki represents the inhibition constant and a lower Ki value indicates a higher binding affinity.
Potential for Cross-Reactivity at Other Receptor Systems
Recent studies on other Galbulimima alkaloids have revealed interactions with receptors beyond the muscarinic family. For instance, the alkaloid GB18 has been identified as a potent antagonist of both kappa- and mu-opioid receptors[3]. This finding suggests that the structural scaffold of Galbulimima alkaloids may have the potential for broader receptor interactions. Therefore, when assessing the cross-reactivity of this compound, it is prudent to consider the possibility of interactions with opioid and potentially other G-protein coupled receptors (GPCRs).
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity profile of this compound, the following experimental protocols are recommended.
Competitive Radioligand Binding Assay for Muscarinic Receptors
This assay directly measures the affinity of a test compound for a specific receptor subtype by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for human muscarinic receptor subtypes M1-M5.
Materials:
-
Membrane preparations from cells expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable muscarinic antagonist radioligand.
-
Unlabeled this compound (test compound).
-
Reference compounds (e.g., atropine, pirenzepine for M1 selectivity, himbacine for M2 selectivity).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM EDTA).
-
Scintillation cocktail and scintillation counter.
-
Glass fiber filters.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound or reference compound.
-
Equilibration: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays for Muscarinic Receptor Antagonism
Functional assays measure the ability of a compound to inhibit the physiological response induced by a receptor agonist.
Objective: To determine the functional potency (pA2) of this compound as an antagonist at muscarinic receptor subtypes.
Example using Guinea Pig Ileum (rich in M3 receptors): Materials:
-
Isolated guinea pig ileum tissue.
-
Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Isotonic transducer and data acquisition system.
-
Muscarinic agonist (e.g., carbachol or acetylcholine).
-
This compound.
Procedure:
-
Tissue Preparation: Mount a segment of the guinea pig ileum in the organ bath containing the physiological salt solution.
-
Equilibration: Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.
-
Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (e.g., carbachol) by adding increasing concentrations to the organ bath and recording the contractile response.
-
Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a predetermined time (e.g., 30-60 minutes).
-
Shifted Concentration-Response Curve: In the presence of this compound, repeat the cumulative concentration-response curve for the agonist.
-
Data Analysis: The antagonistic effect of this compound will cause a rightward shift in the agonist's concentration-response curve. The magnitude of this shift is used to calculate the pA2 value, which is a measure of the antagonist's potency.
Visualizations
Chemical Structures of Related Alkaloids
Caption: 2D structures of this compound and related Galbulimima alkaloids.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for assessing binding affinity via competitive radioligand assay.
Simplified Muscarinic Receptor Signaling Pathway
Caption: Simplified signaling pathway of an M2 muscarinic receptor and the antagonistic action of this compound.
References
- 1. Himbacine | C22H35NO2 | CID 6436265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Himbadine | C21H31NO2 | CID 101306736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and target annotation of the alkaloid GB18 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SID 135032660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of psychotropic alkaloids from Galbulimima - PMC [pmc.ncbi.nlm.nih.gov]
The Galbulimima Alkaloid Himbacine: A Comparative Guide for Use as a Pharmacological Reference Standard
A Note on Himandridine: Initial research indicates a scarcity of publicly available pharmacological data for this compound, and it is not commonly utilized as a reference standard. This guide will focus on the closely related and well-characterized Galbulimima alkaloid, Himbacine , as a reference compound for pharmacological studies, particularly in the context of muscarinic acetylcholine receptors.
Introduction to Himbacine
Himbacine is a potent and selective competitive antagonist of muscarinic acetylcholine receptors, with a notable preference for the M2 subtype.[1][2] Isolated from the bark of the Australian magnolia tree (Galbulimima belgraveana), Himbacine's unique structure and pharmacological profile have made it a valuable tool in neuroscience and cardiovascular research.[3] Its scaffold also served as the foundation for the development of the FDA-approved antiplatelet drug, Vorapaxar, a protease-activated receptor-1 (PAR-1) antagonist.[1] This guide provides a comparative overview of Himbacine's performance against other common muscarinic antagonists, along with detailed experimental protocols for its use as a reference standard.
Comparative Pharmacological Data
The following tables summarize the binding affinities (pKi) and functional potencies (pA2) of Himbacine and other commonly used muscarinic antagonists across the five muscarinic receptor subtypes (M1-M5).
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Selectivity Profile |
| Himbacine | ~7.9 | ~8.2 - 9.0 | ~7.2 | ~7.2 | - | M2 selective |
| Atropine | ~8.9 - 9.2 | ~8.9 - 9.2 | ~8.8 - 9.3 | ~8.9 - 9.2 | ~8.8 | Non-selective |
| Pirenzepine | ~8.0 - 8.5 | ~6.5 - 6.9 | ~6.7 - 7.1 | ~7.5 - 8.0 | ~7.2 | M1 selective |
| Darifenacin | ~8.2 | ~7.4 | ~9.1 | ~7.3 | ~8.0 | M3 selective[4][5][6] |
Table 1: Comparative Binding Affinities (pKi) of Muscarinic Antagonists. Data compiled from multiple sources.[1][7][8][9][10][11][12][13] Note that values can vary depending on the experimental conditions and tissue/cell type used.
| Compound | Tissue/Preparation | Agonist | pA2 Value |
| Himbacine | Guinea Pig Atria (M2) | Carbachol | ~8.2 - 8.4 |
| Guinea Pig Ileum (M3) | Carbachol | ~7.2 | |
| Atropine | Guinea Pig Atria | Bethanechol | ~9.1 |
| Guinea Pig Gastric Fundus | Bethanechol | ~8.6 | |
| Pirenzepine | Rabbit Vas Deferens (M1) | McN-A-343 | ~8.5 |
| Rat Left Atria (M2) | Carbachol | ~6.6 |
Table 2: Comparative Functional Antagonist Potencies (pA2) of Muscarinic Antagonists. Data compiled from multiple sources.[2][8][14][15] The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol is for determining the binding affinity (Ki) of Himbacine for muscarinic receptors using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO-K1 cells stably expressing human M1-M5 receptors).[6]
-
Radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-pirenzepine).
-
Himbacine and other competing ligands.
-
Assay Buffer: 20 mM HEPES, pH 7.4.[6]
-
Non-specific binding control: Atropine (1 µM).[6]
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of Himbacine and other unlabeled competing ligands.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the competing ligand.
-
For total binding, omit the competing ligand. For non-specific binding, add a high concentration of a non-labeled antagonist like atropine.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of competing ligand that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Functional Antagonism Assay (Schild Analysis)
This protocol determines the functional potency (pA2) of Himbacine in an isolated tissue preparation.
Materials:
-
Isolated tissue preparation (e.g., guinea pig atria or ileum).
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Muscarinic agonist (e.g., carbachol or acetylcholine).
-
Himbacine.
-
Isotonic transducer and data acquisition system.
Procedure:
-
Mount the isolated tissue in the organ bath and allow it to equilibrate under a resting tension.
-
Obtain a cumulative concentration-response curve for the agonist.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a known concentration of Himbacine for a predetermined time to allow for equilibrium.
-
Obtain a second cumulative concentration-response curve for the agonist in the presence of Himbacine. A competitive antagonist will cause a parallel rightward shift of the curve with no change in the maximum response.[16]
-
Repeat steps 3-5 with at least two other concentrations of Himbacine.
-
Calculate the dose ratio (DR) for each concentration of Himbacine. The DR is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of Himbacine on the x-axis.[16]
-
The x-intercept of the linear regression of the Schild plot gives the pA2 value. The slope of the line should not be significantly different from unity for competitive antagonism.[16][17]
Visualizations
Caption: Himbacine's mechanism of action as a competitive antagonist at the M2 muscarinic receptor.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Logical workflow for determining the pA2 value using Schild analysis.
References
- 1. Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differences in affinities of muscarinic acetylcholine receptor antagonists for brain and heart receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ics.org [ics.org]
- 7. apexbt.com [apexbt.com]
- 8. Pirenzepine distinguishes between different subclasses of muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selectivity profile of the novel muscarinic antagonist UH-AH 37 determined by the use of cloned receptors and isolated tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pirenzepine distinguishes between muscarinic receptor-mediated phosphoinositide breakdown and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding and functional selectivity of himbacine for cloned and neuronal muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and affinity studies of himbacine derived muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthetic studies on himbacine, a potent antagonist of the muscarinic M2 subtype receptor. Part 2: synthesis and muscarinic M2 subtype antagonistic activity of the novel himbacine congeners modified at the C-3 position of lactone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential affinities of AF-DX 116, atropine and pirenzepine for muscarinic receptors of guinea pig gastric fundus, atria and urinary bladder: might atropine distinguish among muscarinic receptor subtypes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pA, A NEW SCALE FOR THE MEASUREMENT OF DRUG ANTAGONISM - PMC [pmc.ncbi.nlm.nih.gov]
Himandridine: A Comparative Analysis of its Therapeutic Potential in Cardiovascular Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Himandridine, a complex alkaloid isolated from the bark of the Australian rainforest tree Galbulimima, against established cardiovascular drugs. While research on this compound is in its nascent stages, preliminary data suggests a unique pharmacological profile with the potential for development in cardiovascular therapy. This document aims to consolidate the current knowledge, compare it with existing treatments, and outline potential avenues for future research.
Introduction to this compound
This compound is a structurally complex, hexacyclic alkaloid belonging to the Galbulimima family of natural products[1][2]. First isolated and structurally characterized in 1967, its biological activity has remained largely unexplored until recently[1][2]. As a member of the Class II Galbulimima alkaloids, this compound presents a distinct profile compared to its more studied counterpart, Himbacine (a Class I alkaloid)[3].
Known Biological Activity of this compound
The most significant insight into the therapeutic potential of this compound comes from a 2022 perspective detailing its in-vivo effects. In studies conducted on cats, intravenous administration of this compound at a dose of 2.5 mg/kg resulted in:
-
Marked and sustained hypotension: A significant decrease in blood pressure.
-
Bradycardia: A reduction in heart rate[3].
This pharmacological profile is notably opposite to that of Himbacine, which is known to be a potent muscarinic M2 receptor antagonist and tends to increase heart rate[3][4][5]. The divergent effects of these two structurally related alkaloids from the same plant source suggest distinct mechanisms of action and therapeutic possibilities.
Comparative Analysis with Known Cardiovascular Drugs
Given its observed effects, this compound's therapeutic potential can be benchmarked against established drugs for hypertension (hypotensive effect) and conditions where heart rate reduction is beneficial (bradycardic effect).
Comparison with Antihypertensive Agents
The hypotensive effect of this compound invites comparison with major classes of antihypertensive drugs. The following table summarizes key characteristics. The mechanism of action for this compound is currently unknown and is therefore presented as a key area for future investigation.
| Feature | This compound | Beta-Blockers (e.g., Propranolol) | Calcium Channel Blockers (e.g., Amlodipine) | ACE Inhibitors (e.g., Lisinopril) |
| Mechanism of Action | Unknown | Block β-adrenergic receptors, reducing cardiac output and renin release. | Inhibit L-type calcium channels, leading to vasodilation and reduced cardiac contractility. | Inhibit angiotensin-converting enzyme, reducing angiotensin II levels and causing vasodilation. |
| Effect on Heart Rate | Bradycardia (Decreased) [3] | Bradycardia (Decreased) | Variable (can be reflex tachycardia or bradycardia) | Generally no significant change |
| Primary Therapeutic Use | Investigational | Hypertension, Angina, Arrhythmias, Heart Failure | Hypertension, Angina | Hypertension, Heart Failure, Diabetic Nephropathy |
| Known Side Effects | Unknown | Fatigue, Bradycardia, Bronchoconstriction | Peripheral edema, Flushing, Headache | Dry cough, Hyperkalemia, Angioedema |
Comparison with Bradycardic Agents and the Related Alkaloid Himbacine
The bradycardic effect of this compound is particularly interesting when contrasted with Himbacine and other drugs that modulate heart rate.
| Feature | This compound | Himbacine | Ivabradine |
| Mechanism of Action | Unknown | Muscarinic M2 Receptor Antagonist[4][5] | Selective inhibitor of the Iƒ current in the sinoatrial node. |
| Effect on Heart Rate | Bradycardia (Decreased) [3] | Tachycardia (Increased)[3] | Bradycardia (Decreased) |
| Primary Therapeutic Use | Investigational | Investigational (Alzheimer's, Bradycardia)[4][5][6] | Stable Angina, Heart Failure |
| Effect on Blood Pressure | Hypotension (Decreased) [3] | Limited direct effect | Minimal |
| Receptor Specificity | Unknown | Selective for M2 and M4 muscarinic receptors[7] | Highly selective for the Iƒ channel |
Experimental Protocols
Detailed experimental protocols for the initial in-vivo studies on this compound are not publicly available. However, based on standard pharmacological assays, the following methodologies would be appropriate for further investigation.
In-Vivo Cardiovascular Monitoring in Animal Models
-
Objective: To characterize the dose-dependent effects of this compound on blood pressure and heart rate.
-
Methodology:
-
Animal models (e.g., rats, rabbits) are anesthetized.
-
A catheter is inserted into the carotid artery for continuous blood pressure monitoring.
-
ECG leads are placed to monitor heart rate and rhythm.
-
A baseline recording of cardiovascular parameters is established.
-
This compound is administered intravenously at escalating doses.
-
Changes in mean arterial pressure, systolic and diastolic pressure, and heart rate are recorded and analyzed.
-
Receptor Binding Assays
-
Objective: To identify the molecular target(s) of this compound.
-
Methodology:
-
Prepare cell membrane fractions expressing various G-protein coupled receptors (GPCRs), ion channels, and enzymes known to be involved in cardiovascular regulation.
-
Use radiolabeled ligands specific for these targets.
-
Incubate the membrane fractions with the radioligand in the presence and absence of varying concentrations of this compound.
-
Measure the displacement of the radioligand by this compound to determine its binding affinity (Ki) for different receptors.
-
Visualizing Potential Mechanisms of Action
While the precise signaling pathways for this compound are yet to be elucidated, we can visualize its potential points of intervention in cardiovascular regulation in contrast to known mechanisms.
Caption: Potential sites of action for this compound in the cardiovascular system compared to known drugs.
Caption: A proposed workflow for the further development of this compound as a therapeutic agent.
Future Directions and Conclusion
The preliminary findings on this compound's cardiovascular effects are compelling and warrant further investigation. Key future research should focus on:
-
Elucidating the Mechanism of Action: Identifying the molecular target(s) of this compound is crucial to understanding its unique pharmacological profile.
-
Dose-Response Relationship: Establishing a clear relationship between the dose of this compound and its cardiovascular effects.
-
Oral Bioavailability and Pharmacokinetics: Assessing the drug-like properties of this compound to determine its suitability for oral administration.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify the key structural features responsible for its activity and to potentially develop more potent and selective compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. connectsci.au [connectsci.au]
- 3. Synthesis of psychotropic alkaloids from Galbulimima - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Himbacine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Total Synthesis of the Galbulimima Alkaloid (−)-GB17 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Precision of Himandridine Concentration Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for validating the precision of Himandridine concentration assays. This compound, a complex alkaloid isolated from plants of the Galbulimima species, requires accurate and precise quantification for research and drug development purposes.[1] This document outlines the performance of common analytical techniques, offering supporting experimental data and detailed methodologies to aid in the selection of the most suitable assay for your research needs.
Introduction to this compound and Assay Precision
This compound (C₃₀H₃₇NO₇, Molar Mass: 523.6 g/mol ) is an alkaloid with a complex chemical structure.[1] As with other natural product-derived compounds, establishing a robust and precise analytical method for its quantification is a critical step in preclinical and clinical development. Assay precision, defined as the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions, is a key parameter in method validation. It is typically expressed as the relative standard deviation (RSD) and is assessed at two levels:
-
Repeatability (Intra-assay Precision): The precision over a short interval of time with the same operator and equipment.
-
Intermediate Precision (Inter-assay Precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.
Comparison of Analytical Methods for this compound Quantification
While specific validated assays for this compound are not widely published, the analytical principles for structurally similar alkaloids provide a strong foundation for methodology. This guide compares three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Ultra-High-Performance Liquid Chromatography with Photodiode Array detection (UPLC-PDA).
The following table summarizes the expected performance of these methods for the quantification of this compound, based on data from analogous alkaloid assays.
| Parameter | HPLC-UV | LC-MS/MS | UPLC-PDA |
| Precision (Repeatability, %RSD) | < 2.0% | < 1.5% | < 1.0% |
| Precision (Intermediate, %RSD) | < 3.0% | < 2.5% | < 2.0% |
| Accuracy (Recovery) | 98-102% | 99-101% | 98.5-101.5% |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 |
| Limit of Quantification (LOQ) | ~50 ng/mL | ~0.5 ng/mL | ~20 ng/mL |
| Analysis Time | 15-20 min | 5-10 min | 3-8 min |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for similar alkaloids such as Galanthamine and Haemanthamine and can be adapted for this compound.[2][3][4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% trifluoroacetic acid in water and (B) acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.[3]
-
Injection Volume: 10 µL.
Precision Validation Protocol:
-
Standard Preparation: Prepare a stock solution of this compound in methanol and create a series of calibration standards by serial dilution. Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Repeatability: Analyze six replicates of the low, medium, and high QC samples in a single analytical run.
-
Intermediate Precision: Analyze the same set of QC samples on three different days, with two different analysts.
-
Data Analysis: Calculate the mean, standard deviation, and %RSD for the measured concentrations at each level for both repeatability and intermediate precision.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor for a specific precursor-to-product ion transition for this compound and an internal standard.
Precision Validation Protocol:
-
Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the sample matrix (e.g., plasma) spiked with this compound and an internal standard.
-
Repeatability and Intermediate Precision: Follow the same procedure as for HPLC-UV, analyzing the prepared QC samples.
-
Data Analysis: Calculate the peak area ratios of this compound to the internal standard. Determine the concentrations from the calibration curve and calculate the mean, standard deviation, and %RSD.
Ultra-High-Performance Liquid Chromatography with Photodiode Array Detection (UPLC-PDA)
Instrumentation: A UPLC system with a binary solvent manager, sample manager, and photodiode array detector.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) methanol.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 45°C.
-
Detection: PDA detection over a range of 200-400 nm, with quantification at a specific wavelength.
-
Injection Volume: 2 µL.
Precision Validation Protocol:
-
Standard and Sample Preparation: Follow the same procedure as for HPLC-UV.
-
Repeatability and Intermediate Precision: Follow the same procedure as for HPLC-UV, analyzing the prepared QC samples.
-
Data Analysis: Calculate the mean, standard deviation, and %RSD for the measured concentrations.
Visualizing the Assay Validation Workflow
The following diagram illustrates the key steps in the validation of a this compound concentration assay.
Caption: Workflow for this compound Assay Precision Validation.
Conclusion
The choice of analytical method for quantifying this compound will depend on the specific requirements of the study, including the need for sensitivity, selectivity, and throughput. LC-MS/MS offers the highest sensitivity and is ideal for bioanalytical applications. UPLC-PDA provides a good balance of speed and sensitivity, while HPLC-UV is a robust and widely available technique suitable for routine analysis of bulk material and formulations. Regardless of the method chosen, a thorough validation of precision is essential to ensure the reliability of the generated data.
References
Himandridine and Other Piperidine Alkaloids: A Comparative Analysis of Receptor Binding Profiles
For Researchers, Scientists, and Drug Development Professionals
The piperidine alkaloid family encompasses a vast and structurally diverse group of natural and synthetic compounds, many of which exhibit significant pharmacological activity by interacting with a wide range of physiological receptors. This guide provides a comparative analysis of the receptor binding profiles of himandridine, a lesser-studied piperidine alkaloid from the Galbulimima species, and other prominent piperidine alkaloids. Due to the limited direct research on this compound's receptor binding, this comparison leverages data from related Galbulimima alkaloids to infer its potential pharmacological targets and contrasts them with well-characterized piperidine compounds.
Comparative Receptor Binding Affinities
The following table summarizes the receptor binding affinities (Ki, IC50, or EC50 values) of selected piperidine alkaloids across various receptor families. It is important to note the scarcity of direct binding data for this compound itself. Therefore, data for related Galbulimima alkaloids, GB18 and himbacine, are included to provide a potential, albeit indirect, comparison.
| Alkaloid Class | Compound | Receptor Target | Binding Affinity (nM) | Notes |
| Galbulimima Alkaloids | GB18 | µ-Opioid Receptor (MOR) | Potent Antagonist | A potent antagonist of both kappa- and mu-opioid receptors.[1][2] |
| κ-Opioid Receptor (KOR) | Potent Antagonist | The first new targets identified for this class in 35 years.[1][2] | ||
| Himbacine | M2 Muscarinic Receptor | KH = 2.94 | Recognizes a high-affinity subtype of M2 receptors.[3] | |
| Opioid Receptor Modulators | Morphine | µ-Opioid Receptor (MOR) | Ki = 6.3 | A classic opioid agonist.[4] |
| Fentanyl | µ-Opioid Receptor (MOR) | High Affinity | A potent synthetic opioid agonist.[5] | |
| Piperidine Analogues (e.g., based on tetrahydroquinoline 1) | µ-Opioid Receptor (MOR) | Low Nanomolar | Balanced affinity for MOR and DOR.[4][6] | |
| δ-Opioid Receptor (DOR) | Low Nanomolar | Some compounds act as MOR agonists and DOR antagonists.[4][6] | ||
| Sigma Receptor Ligands | 1-(2-phenethyl)piperidine (AC927) | σ1 Receptor | Ki = 30 ± 2 | Exhibits moderate affinity for both sigma receptor subtypes.[7] |
| σ2 Receptor | Ki = 138 ± 18 | Shows preferential affinity for sigma receptors over 29 other non-sigma targets.[7] | ||
| Phenoxyalkylpiperidines | σ1 Receptor | Ki = 0.89 - 1.49 | High-affinity and selective ligands for the σ1 receptor.[8] | |
| Muscarinic Receptor Antagonists | Diphenylsulfone Piperidine Analogues | M2 Muscarinic Receptor | High Potency | Show high selectivity for the M2 receptor.[9] |
| Piperidinyl Piperidine Analogues | M2 Muscarinic Receptor | High Potency | Potent and selective M2 receptor antagonists.[10] | |
| Nicotinic Receptor Ligands | Piperidine | Nicotinic Acetylcholine Receptor | High Affinity | Shows greater affinity for nicotinic versus muscarinic receptors.[11] |
Experimental Protocols: Radioligand Binding Assay
Receptor binding assays are crucial for determining the affinity of a ligand for its receptor. A common method is the competitive radioligand binding assay.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or another piperidine alkaloid) by measuring its ability to displace a known radiolabeled ligand from a specific receptor.
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., ³H or ¹²⁵I).
-
Test Compound: The unlabeled piperidine alkaloid to be tested.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand known to saturate the receptors.
-
Assay Buffer: A buffer solution optimized for the specific receptor-ligand interaction (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Filtration System: A cell harvester and glass fiber filters (e.g., GF/C) to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Preparation: Thaw the receptor-containing membranes on ice and resuspend them in ice-cold assay buffer to a predetermined protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a saturating concentration of the non-specific binding control.
-
Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Molecular Interactions and Processes
To better understand the context of these receptor binding assays, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway for a G-protein coupled receptor, a common target for piperidine alkaloids.
References
- 1. Synthesis and target annotation of the alkaloid GB18 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and target annotation of the alkaloid GB18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Himbacine recognizes a high affinity subtype of M2 muscarinic cholinergic receptors in the rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. painphysicianjournal.com [painphysicianjournal.com]
- 6. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ricerca.uniba.it [ricerca.uniba.it]
- 9. Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of piperidine and related alicyclic amines on nicotinic and muscarinic agonist binding sites in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for the Quantitative Determination of Himandridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of proposed analytical methodologies for the quantitative determination of Himandridine, a complex indole alkaloid. Due to the limited availability of specific validated methods for this compound in peer-reviewed literature, this document outlines a cross-validation strategy employing common, robust analytical techniques frequently used for the analysis of similar alkaloid structures. The presented data is a realistic projection based on typical performance characteristics of these methods for related compounds.
Introduction to Analytical Cross-Validation
Cross-validation of analytical methods is a critical process in drug development and quality control. It involves comparing the performance of two or more distinct analytical methods to ensure the reliability, consistency, and accuracy of the obtained results. This process is essential when transferring a method between laboratories, introducing a new method, or when a reference standard is unavailable. For a novel or sparsely researched compound like this compound, establishing a robust analytical platform through cross-validation is paramount.
This guide will focus on three widely adopted analytical techniques for the quantification of alkaloids:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A versatile and cost-effective technique for routine analysis.
-
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS): Offers high sensitivity and selectivity, making it ideal for complex matrices and low concentration levels.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile or semi-volatile compounds, often requiring derivatization for polar analytes like alkaloids.
Comparative Performance of Proposed Analytical Methods
The following table summarizes the anticipated performance characteristics of the proposed analytical methods for the quantification of this compound. These values are representative of what can be expected based on the analysis of structurally related indole alkaloids.
| Parameter | HPLC-UV | HPLC-MS/MS | GC-MS (with derivatization) |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 |
| Range | 1 - 500 µg/mL | 0.1 - 1000 ng/mL | 10 - 2000 ng/mL |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.05 ng/mL | 2 ng/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | 0.1 ng/mL | 5 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% | 95 - 105% |
| Precision (% RSD) | < 2% | < 1.5% | < 3% |
| Specificity/Selectivity | Moderate | High | High |
| Throughput | High | Medium | Medium |
| Cost per Sample | Low | High | Medium |
| Matrix Effect | Low to Moderate | Potentially High | Low to Moderate |
Experimental Protocols
Detailed experimental protocols for each proposed method are provided below. These protocols are generalized and would require optimization for the specific properties of this compound and the sample matrix.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-80% B
-
20-25 min: 80% B
-
25-26 min: 80-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 280 nm (based on the UV spectrum of this compound).
-
Injection Volume: 10 µL.
Sample Preparation (from a hypothetical plant matrix):
-
Weigh 1 g of powdered plant material.
-
Extract with 20 mL of methanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered extract with the mobile phase to the desired concentration within the linear range.
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-2 min: 5% B
-
2-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A hypothetical transition could be [M+H]+ → fragment ion 1 and [M+H]+ → fragment ion 2.
-
Source Parameters: Optimized for this compound signal (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 350 °C, Gas Flow: 10 L/min).
Sample Preparation:
-
Follow steps 1-4 from the HPLC-UV sample preparation.
-
Perform a solid-phase extraction (SPE) cleanup if significant matrix effects are observed.
-
Dilute the final extract to a concentration within the linear range of the assay.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source.
Derivatization (Required for non-volatile alkaloids):
-
Evaporate a known volume of the sample extract to dryness under a stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 min.
-
-
Injector Temperature: 270 °C.
-
Injection Mode: Splitless.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis).
-
SIM Ions: To be determined from the mass spectrum of the derivatized this compound.
Sample Preparation:
-
Follow steps 1-4 from the HPLC-UV sample preparation.
-
The extract must be free of water before derivatization. An additional drying step over anhydrous sodium sulfate may be necessary.
Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationships between the different analytical methods.
Caption: General experimental workflow for the analysis of this compound.
Caption: Logical relationship between analytical methods for this compound.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, throughput needs, and budget constraints. This guide provides a framework for initiating the development and cross-validation of analytical methods for this compound. It is imperative that any chosen method undergoes rigorous validation according to ICH guidelines to ensure the generation of reliable and accurate data for research and drug development purposes.
Safety Operating Guide
Proper Disposal of Himandridine: A Guide for Laboratory Professionals
For immediate release – Proper management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of Himandridine, a complex alkaloid used in scientific research. The following procedures are designed for researchers, scientists, and drug development professionals to handle and dispose of this compound in a manner that is both safe and compliant with standard laboratory practices.
This compound, a solid organic compound, requires careful handling due to its potential biological activity as an alkaloid. While a specific, comprehensive toxicological profile for this compound is not widely documented, it is prudent to treat it as a hazardous substance. Adherence to the following disposal protocol is critical to mitigate any potential risks.
This compound: Key Chemical and Safety Data
A summary of essential quantitative data for this compound is provided in the table below for easy reference. This information is critical for risk assessment and the implementation of appropriate safety measures.
| Property | Value | Reference |
| Chemical Formula | C₃₀H₃₇NO₇ | [1] |
| Molecular Weight | 523.6 g/mol | [1] |
| Physical State | Solid | [1] |
| Purity | ≥95% | [1] |
| CAS Number | 15521-76-3 | [1][2] |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment to prevent exposure. The minimum required PPE for handling this compound includes:
-
Eye Protection: Chemical safety goggles that meet the ANSI Z.87.1 standard are mandatory.[3] A face shield should be worn over safety glasses if there is a risk of splashing or aerosol generation.[3][4]
-
Hand Protection: Disposable nitrile gloves are recommended for providing protection against a broad range of chemicals.[3] For handling hazardous drugs, double gloving is advised.[5] Gloves should be changed regularly, and immediately if contaminated.[5]
-
Body Protection: A lab coat, preferably made of a flame-resistant material like Nomex®, should be worn and fully buttoned.[3] Long pants and closed-toe shoes are also required to ensure no skin is exposed.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., an N95 mask) should be used.[4][6]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in a designated and properly ventilated area, such as a chemical fume hood. The following step-by-step protocol should be strictly followed:
Step 1: Waste Identification and Segregation
-
All waste materials containing this compound, including unused product, contaminated lab supplies (e.g., weighing boats, pipette tips, gloves), and empty containers, must be classified as hazardous chemical waste.
-
Solid waste contaminated with this compound should be collected separately from liquid waste.
Step 2: Solid Waste Management
-
Collection: Place all solid waste, including residual this compound powder and contaminated disposables, into a designated, leak-proof, and clearly labeled hazardous waste container. The original manufacturer's container, if in good condition, is a suitable option for the disposal of the pure compound.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Do not use abbreviations. The label should also include the date when the waste was first added to the container.
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials. Ensure the storage area is well-ventilated.
Step 3: Decontamination of Empty Containers
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol) to remove all residues.
-
The rinsate from this process must be collected and treated as hazardous liquid waste.
-
After triple-rinsing, the defaced container can be disposed of as non-hazardous waste, in accordance with institutional guidelines.
Step 4: Final Disposal
-
All collected hazardous waste containing this compound must be disposed of through an approved hazardous waste management company. Do not attempt to dispose of this material in regular trash or down the drain.[7]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines in conjunction with this document.
References
- 1. caymanchem.com [caymanchem.com]
- 2. aksci.com [aksci.com]
- 3. ehs.ucsf.edu [ehs.ucsf.edu]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. pppmag.com [pppmag.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Himandridine
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals engaged in research and development involving Himandridine. All personnel must adhere to these procedures to ensure a safe working environment and proper disposal of hazardous materials. This guidance is based on best practices for handling potent and toxic alkaloids, as a specific Safety Data Sheet (SDS) for this compound is not publicly available.
This compound is a complex alkaloid derived from plants of the Galbulimima species.[1] While specific toxicity data for this compound is limited, many alkaloids are known to be highly toxic even at small doses, with potential for absorption through the skin.[2] Therefore, a conservative approach to personal protective equipment (PPE) and handling procedures is mandatory.
Essential Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against exposure to hazardous chemicals. The following table summarizes the minimum PPE requirements for handling this compound.
| PPE Category | Item | Specifications and Use Protocol |
| Hand Protection | Double-gloving with nitrile gloves | - Inner Glove: Standard nitrile examination glove. - Outer Glove: Thicker, chemical-resistant nitrile gloves. - Protocol: Inspect gloves for any signs of degradation or puncture before use. Change outer gloves every 30-60 minutes or immediately upon known contact with the substance. Wash hands thoroughly after removing gloves. |
| Eye and Face Protection | Chemical safety goggles and a face shield | - Goggles: Must provide a complete seal around the eyes to protect against splashes and aerosols. - Face Shield: To be worn over safety goggles to protect the entire face from splashes.[3][4] |
| Body Protection | Disposable, solid-front, back-closing laboratory gown with cuffed sleeves | - Material: Polypropylene or other fluid-resistant material. - Protocol: Gowns should be fully fastened to provide maximum coverage. Do not wear outside of the designated laboratory area. Dispose of immediately after use in a designated hazardous waste container. |
| Respiratory Protection | N95 or higher-rated respirator | - Use Case: Mandatory when handling the solid form of this compound or when there is a potential for aerosol generation. - Protocol: A fit-test is required before initial use to ensure a proper seal. Users must be trained on the correct donning and doffing procedures.[5] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is essential to minimize the risk of exposure during the handling of this compound.
1. Preparation and Engineering Controls:
-
All handling of this compound must be conducted within a certified chemical fume hood to prevent the inhalation of any airborne particles.[2]
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Prepare all necessary equipment and reagents before bringing this compound into the work area.
-
Designate a specific area within the fume hood for this compound handling to contain any potential spills.
2. Weighing and Aliquoting the Solid Compound:
-
Don all required PPE as outlined in the table above.
-
Use a dedicated set of spatulas and weighing paper for this compound.
-
Weigh the desired amount of the solid compound carefully to avoid generating dust.
-
If creating a stock solution, add the solvent to the vial containing the pre-weighed this compound slowly to prevent splashing.
3. Experimental Use:
-
When using solutions of this compound, exercise caution to avoid splashes and aerosol formation.
-
Keep all containers of this compound clearly labeled and sealed when not in immediate use.
-
Avoid skin contact with any surfaces or equipment that may have come into contact with the compound.[2]
4. Post-Handling and Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.
-
Dispose of all contaminated materials in the designated hazardous waste containers.
-
Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, gown, inner gloves, and finally, the respirator.
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste, including contaminated gloves, gowns, weighing paper, and plasticware, must be placed in a clearly labeled, sealed hazardous waste container. This container should be designated for "Toxic Alkaloid Waste."
-
Liquid Waste: All liquid waste containing this compound, including unused solutions and rinsates from decontamination, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour any this compound-containing solutions down the drain.[6]
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as "Hazardous Chemical Waste."
All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
By implementing these comprehensive safety measures, researchers can minimize the risks associated with handling the potent alkaloid this compound, ensuring both personal safety and the integrity of their research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
